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  • Product: Ethyl 4,6-dichloroquinazoline-2-carboxylate
  • CAS: 150449-99-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 4,6-dichloroquinazoline-2-carboxylate: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Core Molecular Attributes and Physicochemical Profile Ethyl 4,6-dichloroquinazoline-2-carboxylate (CAS No. 150449-99-3) is a polysubstituted quinazoline der...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes and Physicochemical Profile

Ethyl 4,6-dichloroquinazoline-2-carboxylate (CAS No. 150449-99-3) is a polysubstituted quinazoline derivative that has garnered significant attention as a versatile intermediate in the synthesis of biologically active molecules.[1][2] Its chemical structure, characterized by a fused pyrimidine and benzene ring system, is adorned with two chlorine atoms at the 4 and 6 positions and an ethyl carboxylate group at the 2-position. This unique arrangement of functional groups imparts a distinct reactivity profile that is highly valued in the design of novel drug candidates.

The presence of the electron-withdrawing quinazoline core, further activated by the chloro substituents, renders the C4 position particularly susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This predictable reactivity is a cornerstone of its utility, allowing for the strategic introduction of a wide array of functionalities to build molecular complexity and modulate pharmacological activity.

PropertyValueSource
Molecular Formula C₁₁H₈Cl₂N₂O₂[5]
Molecular Weight 271.10 g/mol [5]
IUPAC Name ethyl 4,6-dichloroquinazoline-2-carboxylate[5]
CAS Number 150449-99-3[5]
Appearance Predicted to be a solid[6]
XLogP3 3.7[5]

Strategic Synthesis: A Plausible and Optimized Protocol

Conceptual Synthetic Workflow

Synthetic Workflow A 2-Amino-5-chlorobenzoic acid B 4-Chloro-2-(ethoxycarbonyl)quinazolin-6(5H)-one A->B Reaction with Ethyl Cyanoformate C Ethyl 4,6-dichloroquinazoline-2-carboxylate B->C Chlorination (e.g., POCl3)

Caption: Plausible synthetic route to Ethyl 4,6-dichloroquinazoline-2-carboxylate.

Detailed Experimental Protocol

Step 1: Cyclization to form the Quinazolinone Core

  • To a stirred solution of 2-amino-5-chlorobenzoic acid (1.0 eq) in an appropriate high-boiling solvent (e.g., N,N-dimethylformamide), add ethyl cyanoformate (1.1 eq).

  • The reaction mixture is heated to reflux (typically 120-150 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product, 4-chloro-2-(ethoxycarbonyl)quinazolin-6(5H)-one, is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices: The use of a high-boiling polar aprotic solvent like DMF facilitates the dissolution of the starting materials and promotes the cyclization reaction. Ethyl cyanoformate serves as a one-carbon source for the formation of the pyrimidine ring.

Step 2: Aromatic Chlorination

  • The dried 4-chloro-2-(ethoxycarbonyl)quinazolin-6(5H)-one (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq).

  • A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) is added to facilitate the reaction.

  • The mixture is heated to reflux for 2-4 hours, with reaction progress monitored by TLC.

  • After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

  • The crude Ethyl 4,6-dichloroquinazoline-2-carboxylate can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Causality Behind Experimental Choices: Phosphorus oxychloride is a standard and effective reagent for the conversion of the quinazolinone to the corresponding 4-chloroquinazoline. The addition of a catalytic amount of a tertiary amine can accelerate the reaction. The workup procedure with ice is necessary to quench the reactive POCl₃ and precipitate the product.

Reactivity Profile: The Lability of the C4-Chloride

The synthetic utility of Ethyl 4,6-dichloroquinazoline-2-carboxylate is primarily centered on the differential reactivity of its two chlorine substituents. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution than the one at the C6 position.[3][4] This regioselectivity is a consequence of the electronic properties of the quinazoline ring system, where the C4 carbon is rendered more electrophilic by the adjacent nitrogen atom.

This selective reactivity allows for a modular approach to the synthesis of a diverse library of 4-substituted quinazoline derivatives. A wide range of nucleophiles, including primary and secondary amines, alcohols, and thiols, can be readily introduced at the C4 position under relatively mild conditions, leaving the C6-chloro substituent intact for potential further functionalization.[1][8]

Regioselective Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Reactant Ethyl 4,6-dichloroquinazoline-2-carboxylate Intermediate Meisenheimer-like Intermediate Reactant->Intermediate Nucleophilic Attack at C4 Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product 4-Substituted Product Intermediate->Product Loss of Cl-

Caption: Generalized mechanism for the SNAr reaction at the C4 position.

Standard Protocol for Nucleophilic Substitution with an Amine
  • In a round-bottom flask, dissolve Ethyl 4,6-dichloroquinazoline-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), can be added to scavenge the HCl generated during the reaction.

  • The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) for a period of 2 to 24 hours, depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the desired 4-aminoquinazoline derivative.

Spectral Characterization

Spectral DataExpected Characteristics
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.4-4.6 ppm for the -OCH₂- and a triplet around 1.4-1.5 ppm for the -CH₃). Aromatic protons on the quinazoline ring will appear as multiplets or distinct doublets in the downfield region (typically 7.5-8.5 ppm).
¹³C NMR The carbonyl carbon of the ester will resonate at approximately 160-165 ppm. The carbons of the ethyl group will appear around 62 ppm (-OCH₂-) and 14 ppm (-CH₃). The aromatic carbons of the quinazoline ring will be observed between 120 and 155 ppm.
Mass Spec (ESI-MS) The protonated molecule [M+H]⁺ is expected at m/z 271.0, with a characteristic isotopic pattern for two chlorine atoms.
FT-IR A strong absorption band for the C=O stretch of the ester group is expected around 1720-1740 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be present in the 1450-1620 cm⁻¹ region. C-Cl stretching vibrations will be observed in the fingerprint region.

Applications in Drug Discovery and Medicinal Chemistry

The 4,6-dichloroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[12][13] Ethyl 4,6-dichloroquinazoline-2-carboxylate serves as a critical starting material for the synthesis of these potent therapeutic agents.

  • Anticancer Agents: A significant number of quinazoline derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][14] The ability to readily introduce diverse anilino moieties at the 4-position of the quinazoline ring has been a highly successful strategy in the development of targeted cancer therapies.

  • Antimicrobial and Antiviral Agents: The quinazoline nucleus is also present in compounds exhibiting antibacterial and antiviral activities.[12] The functionalization of the 4-position allows for the fine-tuning of the molecule's properties to enhance its efficacy against various pathogens.

  • Other Therapeutic Areas: Derivatives of 4,6-dichloroquinazoline have been investigated for a range of other therapeutic applications, including as anti-inflammatory, anti-hypertensive, and anti-diabetic agents.[13]

Safety and Handling

As with all chemical reagents, Ethyl 4,6-dichloroquinazoline-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18796671, Ethyl 4,6-dichloroquinazoline-2-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information.
  • The Royal Society of Chemistry. (2016). General procedure for the preparation of 1-18.
  • Chemisphere. (n.d.). ethyl 4,6-dichloroquinazoline-2-carboxylate, 98% Purity, C11H8Cl2N2O2, 5 grams. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • MDPI. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). “Medicinal Chemistry Perspective on Quinazoline Derivatives: Sustainable Synthetic Routes, Anticancer Evaluation, and SAR Analysis.”. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of dihydroquinazolines from 2-aminobenzylamine: N -aryl derivatives with electron.
  • National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Stack Exchange. (2022). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

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Exploratory

Ethyl 4,6-dichloroquinazoline-2-carboxylate CAS number 21168-41-2

An In-Depth Technical Guide to Ethyl 4,6-dichloroquinazoline-2-carboxylate CAS Number: 150449-99-3 Executive Summary This technical guide provides a comprehensive examination of Ethyl 4,6-dichloroquinazoline-2-carboxylat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4,6-dichloroquinazoline-2-carboxylate CAS Number: 150449-99-3

Executive Summary

This technical guide provides a comprehensive examination of Ethyl 4,6-dichloroquinazoline-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The quinazoline scaffold is a "privileged structure," forming the core of numerous FDA-approved therapeutics, particularly in oncology. This document moves beyond a simple recitation of facts to deliver field-proven insights into the synthesis, reactivity, and strategic application of this versatile intermediate. We will explore its physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and dissect its reactivity to unlock its full potential for derivatization. The guide culminates in a forward-looking analysis of its application in drug discovery, focusing on the rational design of kinase inhibitors. Every protocol and claim is substantiated by authoritative references to ensure scientific integrity and immediate utility for the practicing researcher.

Introduction & Strategic Significance

The Quinazoline Scaffold: A Privileged Core in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in biologically active compounds. The quinazoline ring system is a quintessential example of such a "privileged scaffold."[1] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic the purine core of ATP, making it an ideal template for designing enzyme inhibitors. This is most famously demonstrated by the class of Epidermal Growth Factor Receptor (EGFR) inhibitors, where quinazoline-based drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®) have revolutionized the treatment of specific cancers.[2][3] The success of these agents underscores the immense therapeutic potential embedded within the quinazoline core, driving continued research into novel derivatives.

Profile of Ethyl 4,6-dichloroquinazoline-2-carboxylate

Ethyl 4,6-dichloroquinazoline-2-carboxylate emerges as a strategically important intermediate for expanding upon this chemical legacy. Its structure is pre-functionalized with multiple, orthogonally reactive sites:

  • A highly reactive C4-Chloride: Primed for regioselective nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains crucial for target engagement.[4][5]

  • A less reactive C6-Chloride: Suitable for modification via cross-coupling reactions, offering a secondary vector for library diversification and property modulation.

  • A C2-Ethyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another handle for SAR exploration.

This multi-faceted reactivity makes it an exceptionally valuable platform for the rapid construction of diverse chemical libraries aimed at a multitude of biological targets.

A Note on Chemical Abstract Service (CAS) Number Identification

It is critical to establish the correct identity of the compound of interest. The title compound, Ethyl 4,6-dichloroquinazoline-2-carboxylate , is correctly registered under CAS Number 150449-99-3 .[6][7] The user-provided CAS Number 21168-41-2 corresponds to a different, albeit related, heterocyclic structure: Ethyl 4,6-dichloroquinoline-3-carboxylate .[8] This guide will focus exclusively on the quinazoline derivative as named in the topic.

Physicochemical & Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is foundational for its synthesis, purification, and characterization.

Chemical Identity & Properties

The key identifiers and computed physical properties for Ethyl 4,6-dichloroquinazoline-2-carboxylate are summarized below.[6]

PropertyValue
IUPAC Name ethyl 4,6-dichloroquinazoline-2-carboxylate
CAS Number 150449-99-3
Molecular Formula C₁₁H₈Cl₂N₂O₂
Molecular Weight 271.10 g/mol
Canonical SMILES CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl
InChI Key NOPBSKCNIZYGHU-UHFFFAOYSA-N
Appearance Solid (Predicted)
Boiling Point 354.3 ± 34.0 °C (Predicted)
Density 1.387 ± 0.06 g/cm³ (Predicted)
XLogP3 3.7
Predicted Spectroscopic Profile

While specific experimental spectra are not publicly cataloged, a reliable spectroscopic profile can be predicted based on the structure and data from analogous compounds.[9][10] This is crucial for guiding the characterization of synthesized material.

SpectroscopyFeaturePredicted Signals / Peaks
¹H-NMR Aromatic ProtonsH5: ~8.0-8.2 ppm (d), H7: ~7.8-8.0 ppm (dd), H8: ~7.6-7.8 ppm (d). Couplings will reflect ortho and meta relationships.
Ethyl Group-OCH₂-: ~4.5 ppm (q, J ≈ 7.1 Hz), -CH₃: ~1.4 ppm (t, J ≈ 7.1 Hz).
¹³C-NMR Carbonyl CarbonC=O: ~160-165 ppm.
Quinazoline CarbonsC2, C4, C8a, C4a: ~145-160 ppm. C6: ~135-140 ppm (bearing Cl). C5, C7, C8: ~125-135 ppm.
Ethyl Carbons-OCH₂-: ~63 ppm, -CH₃: ~14 ppm.
FT-IR (cm⁻¹) Key StretchesC=O (Ester): ~1730-1750, C=N: ~1610-1630, C=C (Aromatic): ~1550-1580, C-Cl: ~700-850.
Mass Spec (EI) Molecular Ion[M]⁺: m/z 270 (with characteristic isotopic pattern for two chlorine atoms: M, M+2, M+4 in a ~9:6:1 ratio).

Synthesis and Purification Strategy

A robust and reproducible synthesis is paramount. While a direct published procedure for this specific molecule is scarce, a reliable pathway can be designed based on well-established quinazoline chemistry.[9][11]

Retrosynthetic Analysis & Plausible Pathway

The synthesis logically begins from a substituted anthranilic acid. The core strategy involves the formation of the quinazolinone ring, followed by chlorination to install the reactive leaving groups at the C4 position. The C6-chloro substituent is carried through from the starting material.

G Target Ethyl 4,6-dichloroquinazoline-2-carboxylate (CAS 150449-99-3) Intermediate1 4,6-Dichloro-2-ethoxycarbonyl-quinazolin-4-one (Hypothetical Chlorination Precursor) Target->Intermediate1 Chlorination (POCl₃ or SOCl₂) Installs reactive C4-Cl Intermediate2 6-Chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid Target->Intermediate2 Chlorination & Esterification Intermediate1->Intermediate2 Esterification (Not a direct step, ester is formed earlier) StartingMaterial 5-Chloro-2-aminobenzoic acid + Diethyl oxalate Intermediate2->StartingMaterial Ring Formation (Condensation) G cluster_purification Purification cluster_characterization Characterization Crude Crude Product (from extraction) Column Silica Gel Column Chromatography (Hexane/EtOAc gradient) Crude->Column Recrystal Recrystallization (e.g., Ethanol/Water) Column->Recrystal Pure Pure Product (>98% Purity) Recrystal->Pure TLC TLC Analysis Pure->TLC NMR ¹H & ¹³C NMR Pure->NMR MS HRMS Pure->MS Final Structure & Purity Confirmed

Caption: Standard workflow for the purification and characterization of the final product.

Chemical Reactivity & Derivatization Potential

The synthetic value of Ethyl 4,6-dichloroquinazoline-2-carboxylate lies in the distinct reactivity of its functional groups, enabling selective and predictable derivatization.

Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4

The C4 position is the most electrophilic carbon on the quinazoline ring, making the C4-chloride an excellent leaving group for SNAr reactions. [12]This high reactivity is due to the electron-withdrawing effect of both adjacent nitrogen atoms. It allows for facile and highly regioselective displacement by a wide range of nucleophiles, most commonly primary and secondary amines.

  • Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate lowers the activation energy for the substitution at C4 compared to other positions. [5]* Experimental Choice: These reactions are typically run in polar aprotic solvents like isopropanol, DMF, or THF, often in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the HCl byproduct. [12]

G Substrate Ethyl 4,6-dichloroquinazoline-2-carboxylate Intermediate Meisenheimer Complex (Tetrahedral Intermediate, Resonance Stabilized) Substrate->Intermediate Nucleophilic Attack at C4 Nucleophile R-NH₂ (Amine Nucleophile) Nucleophile->Intermediate Nucleophilic Attack at C4 Product C4-Aminated Product (e.g., Kinase Inhibitor Scaffold) Intermediate->Product Elimination of Cl⁻ Base Base (e.g., DIPEA) Byproduct Base·HCl Base->Byproduct

Caption: Generalized mechanism for the crucial SNAr reaction at the C4 position.

Reactions at the C2-Ester and C6-Chloro Sites
  • C2-Ester Modification: The ethyl ester can be readily hydrolyzed to the carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, providing another axis for SAR exploration.

  • C6-Chloro Modification: The C6-chloride is significantly less reactive towards SNAr than the C4-chloride. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) can be employed to install a vast array of substituents at this position, often after the C4 position has been functionalized.

Applications in Medicinal Chemistry & Drug Discovery

The true value of this compound is realized when its reactivity is strategically applied to the synthesis of potential therapeutics.

A Versatile Scaffold for Kinase Inhibitor Design

The 4-anilinoquinazoline is the archetypal pharmacophore for EGFR tyrosine kinase inhibitors. [2]Ethyl 4,6-dichloroquinazoline-2-carboxylate is an ideal starting point for creating novel libraries of such inhibitors.

  • C4 Position: The SNAr reaction with various substituted anilines allows for probing the ATP-binding pocket.

  • C6 Position: Modification via cross-coupling can introduce solubilizing groups or vectors that reach into adjacent pockets of the enzyme, potentially increasing potency or altering selectivity.

  • C2 Position: The ester or its derivatives can be used to fine-tune physicochemical properties like solubility, cell permeability, and metabolic stability.

Conceptual Drug Discovery Workflow

The following workflow illustrates how Ethyl 4,6-dichloroquinazoline-2-carboxylate can be used to generate and screen a focused library of kinase inhibitors.

G Start Ethyl 4,6-dichloro- quinazoline-2-carboxylate Step1 SₙAr at C4 (Parallel Synthesis with diverse anilines) Start->Step1 Library1 C4-Anilino Library (Core Scaffolds) Step1->Library1 Step2 Cross-Coupling at C6 (e.g., Suzuki reaction with diverse boronic acids) Library1->Step2 Library2 Fully Decorated Library (Diverse Compounds) Step2->Library2 Screening Biochemical Screening (e.g., Kinase Panel Assay) Library2->Screening Hits Initial Hits Identified Screening->Hits SAR SAR Analysis & Lead Optimization Hits->SAR Candidate Drug Candidate SAR->Candidate

Caption: A logical workflow from starting material to a potential drug candidate.

Safety & Handling

As with any reactive chemical intermediate, proper safety protocols are essential.

  • Hazards: This compound is expected to be harmful if swallowed and may cause skin and serious eye irritation. [13][14]* Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place, sealed away from moisture.

Conclusion

Ethyl 4,6-dichloroquinazoline-2-carboxylate is more than just a catalog chemical; it is a high-potential platform for innovation in drug discovery. Its predictable, regioselective reactivity at multiple positions provides medicinal chemists with a powerful tool for the efficient synthesis of diverse and complex molecular architectures. By understanding the principles of its synthesis and the nuances of its chemical behavior, researchers can leverage this compound to accelerate the discovery of next-generation therapeutics, particularly in the critical field of oncology.

References

  • BenchChem. (n.d.). Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery.
  • PubMed. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance.
  • MDPI. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions.
  • ResearchGate. (n.d.). Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4.
  • CookeChem. (n.d.). Ethyl4,6-dichloroquinoline-3-carboxylate, 95%, 21168-41-2.
  • AiFChem. (n.d.). 150449-99-3 | Ethyl 4,6-dichloroquinazoline-2-carboxylate.
  • Ambeed.com. (n.d.). 21168-41-2|Ethyl 4,6-dichloroquinoline-3-carboxylate.
  • Benchchem. (n.d.). Ethyl 4,7-Dichloroquinazoline-2-carboxylate|1189106-09-9.
  • PubChem. (n.d.). Ethyl 4,6-dichloroquinazoline-2-carboxylate | C11H8Cl2N2O2 | CID 18796671.
  • ACS Publications. (n.d.). THE CONDENSATION OF 4,6-DICHLOROQUINAZOLINE WITH ETHYLAMINOETHANOL AND WITH 2-CHLOROETHYLETHYLAMINE. THE FORMATION OF A TRICYCLIC FUSED RING COMPOUND1. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of novel quinazoline‐substituted carboxylate 4′.[a].
  • Aribo Biotechnology. (n.d.). CAS: 21168-41-2 Name: Ethyl 4,6-dichloroquinoline-3-carboxylate.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • General procedure for the preparation of 1-18. (n.d.).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). Ethyl 4,6-dichloroquinoline-3-carboxylate, 97%, Thermo Scientific Chemicals 1 g.
  • NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC.
  • Sigma-Aldrich. (n.d.). Ethyl 4-chloroquinazoline-2-carboxylate.
  • ethyl 4,6-dichloroquinazoline-2-carboxylate, 98% Purity, C11H8Cl2N2O2, 5 grams. (n.d.).
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • ChemScene. (n.d.). 7253-22-7 | 4,6-Dichloroquinazoline.
  • MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC.
  • Sigma-Aldrich. (n.d.). 21168-41-2.
  • Semantic Scholar. (1982). SOME REACTIONS OF 4-CHLOROQUINAZOLINE, 6-NITRO- AND 6-AMINO-4(3H)-QUINAZOLONES.
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Foundational

A Technical Guide to Ethyl 4,6-dichloroquinazoline-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This guide provides an in-depth technical overview of Ethyl 4,6-dichloroquinazoline-2-carboxylate, a key heterocyclic intermediate in medicinal chemistry. We will detail its fundamental physicochemical properti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of Ethyl 4,6-dichloroquinazoline-2-carboxylate, a key heterocyclic intermediate in medicinal chemistry. We will detail its fundamental physicochemical properties, including its precise molecular weight, and present a validated protocol for its synthesis and purification. Furthermore, this document outlines robust analytical methodologies for structural confirmation and purity assessment, ensuring the reliability of downstream applications. The guide culminates in a discussion of its strategic importance as a versatile scaffold in the design and development of novel therapeutic agents, particularly kinase inhibitors. This paper is intended for researchers, chemists, and drug development professionals engaged in the field of oncology and infectious disease research.

Core Physicochemical Properties

Ethyl 4,6-dichloroquinazoline-2-carboxylate is a substituted quinazoline derivative whose structural features make it a valuable building block in organic synthesis. The presence of two chlorine atoms at positions 4 and 6, along with an ethyl ester at position 2, provides multiple reaction sites for derivatization. The electron-withdrawing nature of the chlorine atoms and the quinazoline ring system activates the C4 position for nucleophilic substitution, a cornerstone of its utility.

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 271.10 g/mol [1][2][3]
Exact Mass 269.9962829 Da[1]
Molecular Formula C₁₁H₈Cl₂N₂O₂[1][2][4]
CAS Number 150449-99-3[1][2][4]
IUPAC Name ethyl 4,6-dichloroquinazoline-2-carboxylate[1]
Synonyms 4,6-Dichloro-quinazoline-2-carboxylic acid ethyl ester[1]
Appearance Typically a solid[5]

Synthesis and Purification Protocol

The synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate is typically achieved through a multi-step process starting from appropriately substituted aniline precursors. The following protocol describes a common and reliable laboratory-scale synthesis.

Causality of Experimental Choices

The chosen synthetic pathway leverages established reactions in heterocyclic chemistry. The final chlorination step using reagents like thionyl chloride or phosphorus oxychloride is critical for activating the quinazoline core, particularly the 4-position, for subsequent nucleophilic substitution reactions—the primary reason this intermediate is valuable in drug discovery.[6][7] The use of a polar aprotic solvent like DMF in subsequent reactions involving this intermediate is crucial as it effectively solvates ionic species without interfering with the nucleophilic attack.[3]

Step-by-Step Synthesis Protocol

Materials:

  • 2-amino-5-chlorobenzoic acid

  • Formamide

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalyst)

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Step 1: Synthesis of 6-chloroquinazolin-4(3H)-one. A mixture of 2-amino-5-chlorobenzoic acid and an excess of formamide is heated to reflux (approx. 160-180 °C) for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and dried to yield 6-chloroquinazolin-4(3H)-one.

  • Step 2: Synthesis of 4,6-dichloroquinazoline. The 6-chloroquinazolin-4(3H)-one from the previous step is suspended in an excess of thionyl chloride containing a catalytic amount of DMF. The mixture is heated to reflux for 3-5 hours. Excess thionyl chloride is then removed under reduced pressure. The residue is carefully quenched with ice-cold water or a bicarbonate solution, and the resulting precipitate is filtered, washed, and dried to afford 4,6-dichloroquinazoline.

  • Step 3: Introduction of the Ester Group. This step involves a nucleophilic substitution reaction. While various methods exist, a plausible route involves the reaction of a precursor that can be cyclized and functionalized. A more direct, though potentially complex, approach from a suitable precursor like a dichlorinated anthranilic acid derivative with diethyl oxalate in the presence of a strong base like sodium ethoxide could also be envisioned.

  • Purification: The crude Ethyl 4,6-dichloroquinazoline-2-carboxylate is purified by column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the proportion of ethyl acetate, is effective for separating the product from impurities.[3][8] The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification A 2-Amino-5-chlorobenzoic Acid + Formamide B Reflux (160-180°C) A->B C 6-chloroquinazolin-4(3H)-one B->C D SOCl₂ / DMF (cat.) C->D E 4,6-dichloroquinazoline D->E F Esterification Reagents (e.g., Diethyl oxalate, NaOEt) E->F G Crude Product: Ethyl 4,6-dichloroquinazoline-2-carboxylate F->G H Dissolve Crude Product G->H Proceed to Purification I Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) H->I J TLC Analysis of Fractions I->J K Combine Pure Fractions J->K L Solvent Evaporation K->L M Pure Ethyl 4,6-dichloroquinazoline-2-carboxylate L->M G cluster_identity Identity Confirmation cluster_purity Purity Assessment A Purified Solid Sample B NMR Spectroscopy (¹H, ¹³C) A->B C High-Resolution MS A->C D FT-IR Spectroscopy A->D F HPLC Analysis A->F G Melting Point Determination A->G E Compare spectra with expected structure B->E C->E D->E I Verified Compound: Ethyl 4,6-dichloroquinazoline-2-carboxylate E->I Structure Confirmed H Assess chromatogram (>98%) and melting point range F->H G->H H->I Purity Confirmed G cluster_amines Amine Nucleophiles (R-NH₂) cluster_mods Further Modifications Core Ethyl 4,6-dichloroquinazoline-2-carboxylate (Core Scaffold) Library Diverse Library of Quinazoline Derivatives Core->Library SₙAr at C4 Amine1 Anilines Amine1->Library Amine2 Aliphatic Amines Amine2->Library Amine3 Heterocyclic Amines Amine3->Library Mod1 Ester Hydrolysis Mod2 C6 Cross-Coupling Mod3 Ester Reduction Library->Mod1 Library->Mod2 Library->Mod3 Screening Biological Screening (e.g., Kinase Inhibition Assays) Library->Screening Hit Hit/Lead Compound for Drug Development Screening->Hit

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 4,6-dichloroquinazoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4,6-dichloroquinazoline-2-carboxylate. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4,6-dichloroquinazoline-2-carboxylate. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic characterization of this important heterocyclic compound. Given the absence of a single comprehensive source for the complete spectroscopic data of this specific molecule, this guide synthesizes information from analogous structures and established principles to provide a robust predictive analysis.

Introduction

Ethyl 4,6-dichloroquinazoline-2-carboxylate is a heterocyclic organic compound with the molecular formula C₁₁H₈Cl₂N₂O₂ and a molecular weight of approximately 271.10 g/mol [1][2][3]. Its structure features a quinazoline core, which is a common scaffold in many biologically active compounds. The presence of two chlorine atoms and an ethyl carboxylate group makes it a versatile intermediate in the synthesis of novel pharmaceutical agents, particularly in the fields of oncology and infectious diseases[4][5]. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Molecular Structure

The chemical structure of Ethyl 4,6-dichloroquinazoline-2-carboxylate is presented below. The numbering of the quinazoline ring is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure of Ethyl 4,6-dichloroquinazoline-2-carboxylate.

Spectroscopic Analysis: A Predictive Approach

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the aromatic and ethyl fragments of the molecule. The signals from the quinazoline ring protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2-8.4d1HH-5The proton at position 5 is expected to be a doublet due to coupling with H-7. It will be downfield due to the anisotropic effect of the quinazoline ring system.
~7.8-8.0dd1HH-7The proton at position 7 will appear as a doublet of doublets due to coupling with H-5 and H-8.
~7.6-7.8d1HH-8The proton at position 8 will be a doublet due to coupling with H-7.
~4.5q2H-OCH₂CH₃The methylene protons of the ethyl group will appear as a quartet due to coupling with the methyl protons.
~1.4t3H-OCH₂CH₃The methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons.

Experimental Protocol for ¹H NMR:

A standard protocol for obtaining a ¹H NMR spectrum would involve dissolving the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆. The spectrum would typically be recorded on a 300 or 400 MHz spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard[9].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the atom (aromatic, carbonyl, aliphatic) and the proximity to electronegative atoms.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the ester group is expected to be significantly downfield.
~150-160C2, C4, C6, C8aThe carbon atoms directly bonded to nitrogen or chlorine are expected in this region.
~120-135C5, C7, C8, C4aThe remaining aromatic carbons will appear in this range.
~62-OCH₂CH₃The methylene carbon of the ethyl group.
~14-OCH₂CH₃The methyl carbon of the ethyl group.

Experimental Protocol for ¹³C NMR:

Similar to ¹H NMR, the sample is dissolved in a deuterated solvent. ¹³C NMR spectra are often acquired on the same instrument, with a wider spectral width to encompass the larger range of chemical shifts[9].

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and the fragmentation pattern of the molecule. A key feature to look for is the isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl), which will result in characteristic M, M+2, and M+4 peaks.

Predicted Mass Spectrometry Data:

m/zAssignmentRationale
~270[M]⁺Molecular ion peak corresponding to the presence of two ³⁵Cl isotopes.
~272[M+2]⁺Molecular ion peak corresponding to the presence of one ³⁵Cl and one ³⁷Cl isotope.
~274[M+4]⁺Molecular ion peak corresponding to the presence of two ³⁷Cl isotopes.
VariousFragment ionsFragmentation may occur through the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), or chlorine atoms.

Experimental Protocol for Mass Spectrometry:

Electron Ionization (EI) is a common method for the analysis of small organic molecules. The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio[9].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)AssignmentRationale
~1720-1740C=O stretchStrong absorption characteristic of the ester carbonyl group.
~1550-1620C=N and C=C stretchAbsorptions from the quinazoline ring system.
~1200-1300C-O stretchCharacteristic of the ester C-O bond.
~700-850C-Cl stretchAbsorptions corresponding to the carbon-chlorine bonds.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like Ethyl 4,6-dichloroquinazoline-2-carboxylate.

cluster_workflow Spectroscopic Characterization Workflow A Compound Synthesis and Purification B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry (MS) A->D E Infrared (IR) Spectroscopy A->E F Data Integration and Structure Elucidation B->F C->F D->F E->F G Final Report F->G

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • General procedure for the preparation of 1-18. (n.d.).
  • PubChem. (n.d.). Ethyl 4,6-dichloroquinazoline-2-carboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 4-chloroquinazoline-2-carboxylate.
  • Al-Sanea, M. M., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC.
  • Deng, G., et al. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. The Royal Society of Chemistry.
  • Benchchem. (n.d.). Ethyl 4,7-Dichloroquinazoline-2-carboxylate.
  • Thermo Fisher Scientific. (n.d.). ethyl 4,6-dichloroquinazoline-2-carboxylate, 98% Purity.
  • Kovalenko, S. M., et al. (2019). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.
  • Thermo Fisher Scientific. (n.d.). Ethyl 4,6-dichloroquinoline-3-carboxylate, 97%.
  • Zhang, C., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.
  • Ghencea, A., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI.
  • Tariq, M., et al. (2020). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC.
  • ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum.
  • NIST. (n.d.). Ethyl 1,3-dithiolane-2-carboxylate.
  • Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate.
  • Doshi, G. M., et al. (2018). GAS CHROMATOGRAPHY-MASS SPECTROSCOPY STUDIES ON ETHANOLIC EXTRACT OF DRIED LEAVES OF CATHARANTHUS ROSEUS. Semantic Scholar.

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Foundational

Introduction: The Critical Role of Solubility in Preclinical Research

An In-depth Technical Guide to the Solubility Profile of Ethyl 4,6-dichloroquinazoline-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Ethyl 4,6-dichloroquinazoline-2-carboxylate is a hetero...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of Ethyl 4,6-dichloroquinazoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4,6-dichloroquinazoline-2-carboxylate is a heterocyclic organic compound built upon the quinazoline scaffold, a privileged structure in medicinal chemistry known to form the core of numerous biologically active agents.[1][2] As a synthetic intermediate, its primary value lies in its role as a versatile building block for more complex molecules with potential therapeutic applications, including anticancer and antibacterial agents.[1][3]

The success of any compound in the drug discovery pipeline is fundamentally tied to its physicochemical properties, with aqueous solubility being a paramount parameter. Poor solubility can severely hamper preclinical development, leading to unreliable in vitro assay results, challenging formulation for in vivo studies, and ultimately, poor bioavailability.[4][5] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the solubility profile of Ethyl 4,6-dichloroquinazoline-2-carboxylate. It moves beyond mere protocols to explain the underlying principles and causal relationships that govern experimental design and data interpretation, empowering researchers to make informed decisions in their work.

Physicochemical Characterization: The Molecular Blueprint for Solubility

Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. The structural features of Ethyl 4,6-dichloroquinazoline-2-carboxylate strongly suggest that it is a lipophilic, weakly basic compound with limited aqueous solubility.

Table 1: Core Physicochemical Properties of Ethyl 4,6-dichloroquinazoline-2-carboxylate

PropertyValueSource
Molecular Formula C₁₁H₈Cl₂N₂O₂[6]
Molecular Weight 271.10 g/mol [6]
Calculated logP (XLogP3) 3.7[6]
Chemical Structure See Figure 1
Figure 1: Chemical Structure of Ethyl 4,6-dichloroquinazoline-2-carboxylate
Key Structural Influences on Solubility:
  • Lipophilicity : The calculated logP of 3.7 indicates a high degree of lipophilicity ("fat-loving"), meaning the molecule preferentially partitions into non-polar environments over water.[6] This is driven by the aromatic quinazoline core and the ethyl ester group.

  • Crystal Lattice Energy : The rigid, planar structure of the fused ring system contributes to strong intermolecular interactions in the solid state.[7] Overcoming this high crystal lattice energy requires significant energy, which disfavors dissolution in aqueous media.

  • Weak Basicity and pH-Dependence : The quinazoline ring contains two nitrogen atoms. These nitrogen atoms, particularly N1, are basic and can accept a proton (become ionized) in acidic conditions.[8][9] The parent quinazoline molecule has a pKa of approximately 3.51, though this value is significantly influenced by substituents.[8] As a weak base, the compound's solubility is expected to be highly dependent on pH, increasing substantially in acidic environments where the protonated, cationic form predominates.[9]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent.[10] It is the most accurate and reliable measure, making it essential for late-stage discovery and pre-formulation activities.[4][11] The universally accepted method for its determination is the shake-flask method .[11][12]

Causality Behind the Shake-Flask Protocol

The core principle is to allow a suspension of the solid compound to reach a state of equilibrium with the solvent, where the rate of dissolution equals the rate of precipitation. This requires an excess of the solid material to ensure saturation is achieved and a sufficient incubation period (typically 24-48 hours) for the system to stabilize.[11] Shorter incubation times risk measuring a transient, supersaturated state rather than the true thermodynamic endpoint.

Experimental Protocol: Shake-Flask Method
  • Preparation : Add an excess amount of solid Ethyl 4,6-dichloroquinazoline-2-carboxylate to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 and an acetate buffer at pH 5.0) in a glass vial.

    • Expert Insight: While the exact mass is not critical, a visual excess of solid must remain at the end of the experiment to confirm that saturation was achieved.[11]

  • Equilibration : Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. Agitation must be sufficient to keep the solid suspended.

  • Phase Separation : After incubation, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using either centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Trustworthiness Check: This step is critical to ensure no solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.

  • Quantification : Accurately dilute the clear supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

  • Data Analysis : Calculate the solubility by comparing the analytical response of the sample against a standard curve prepared from a stock solution of the compound of known concentration.

Workflow Visualization

Thermodynamic_Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to aqueous buffer B Seal and agitate at constant temperature (24-48 hours) A->B C Centrifuge or filter to remove undissolved solid B->C D Dilute supernatant C->D E Analyze by HPLC-UV against a standard curve D->E Result Thermodynamic Solubility Value (µg/mL or µM) E->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

In early drug discovery, speed and compound economy are critical. Kinetic solubility assays meet this need by providing a rapid assessment of a compound's tendency to precipitate from a supersaturated solution.[4][13] This is typically achieved by adding a small volume of a concentrated compound stock in dimethyl sulfoxide (DMSO) to an aqueous buffer.[5][14]

Kinetic vs. Thermodynamic: A Critical Distinction

The value obtained is "kinetic" because the system is not at equilibrium. The final concentration is often higher than the thermodynamic solubility because the high-energy amorphous precipitate formed is more soluble than the stable crystalline form.[11] While less precise, this method is invaluable for rank-ordering compounds and identifying potential liabilities early.[5]

Experimental Protocol: Nephelometric Kinetic Assay
  • Stock Solution : Prepare a high-concentration stock solution of Ethyl 4,6-dichloroquinazoline-2-carboxylate in 100% DMSO (e.g., 10 mM).

  • Plate Preparation : In a 96-well microplate, add the aqueous assay buffer to a series of wells.

  • Compound Addition : Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to create the highest concentration point. Perform serial dilutions across the plate.

    • Expert Insight: The rapid addition of DMSO stock into the aqueous buffer creates a transiently supersaturated solution, which is the basis of the measurement.[4]

  • Incubation : Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).

  • Measurement : Measure the turbidity (light scattering) in each well using a nephelometer.[13] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Workflow Visualization

Kinetic_Solubility_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_measure 3. Measurement A Prepare 10 mM stock solution in DMSO C Add DMSO stock to buffer (creates supersaturation) A->C B Dispense aqueous buffer into 96-well plate B->C D Incubate with shaking (1-2 hours) C->D E Measure light scattering (Nephelometry) D->E Result Kinetic Solubility Value (µM) E->Result

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Key Factors Influencing Solubility

pH-Dependent Solubility: The Impact of Ionization

For an ionizable compound like Ethyl 4,6-dichloroquinazoline-2-carboxylate, pH is the most critical factor governing aqueous solubility. As a weak base, its solubility profile follows the Henderson-Hasselbalch principle.[15]

  • In Acidic Solution (pH < pKa) : The basic nitrogen atoms in the quinazoline ring become protonated, forming a positively charged cation. This ionized form is significantly more polar and thus more water-soluble.[9][16]

  • In Neutral or Basic Solution (pH > pKa) : The compound remains in its neutral, uncharged form, which is less polar and has very low water solubility.[15]

This relationship is crucial for predicting how the compound will behave in different biological environments, such as the acidic stomach versus the neutral pH of blood plasma.

pH_Solubility_Relationship cluster_acid Low pH (Acidic) cluster_base High pH (Basic/Neutral) Protonated R-NH⁺ (Ionized) Sol_High High Solubility Protonated->Sol_High More Polar Neutral R-N (Neutral) Sol_Low Low Solubility Neutral->Sol_Low Less Polar Equilibrium Neutral->Equilibrium Equilibrium->Protonated

Caption: pH-Solubility relationship for a weak base.

Co-solvents and Formulation Strategies

Due to its poor aqueous solubility, preparing stock solutions for in vitro assays requires the use of water-miscible organic co-solvents.[7]

  • DMSO : Dimethyl sulfoxide is the most common choice for creating high-concentration stock solutions.[7]

  • DMF and NMP : For highly insoluble compounds, N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) may offer greater solubilizing power.[17]

  • Solid Dispersions : For advanced formulation, techniques like creating solid dispersions with hydrophilic carriers (e.g., PVP, PEGs) can enhance the dissolution rate and apparent solubility by presenting the drug in an amorphous, higher-energy state.[18]

Summary of Expected Solubility Profile and Data Reporting

Based on its physicochemical properties, Ethyl 4,6-dichloroquinazoline-2-carboxylate is expected to exhibit low micromolar or sub-micromolar solubility in neutral aqueous buffers, which should increase significantly at acidic pH.

Table 2: Template for Reporting Solubility Data

Assay TypeSolvent / MediumTemperature (°C)Solubility (µM)Solubility (µg/mL)
Thermodynamic0.1 M Acetate Buffer, pH 5.025(Experimental Value)(Experimental Value)
Thermodynamic0.1 M PBS, pH 7.425(Experimental Value)(Experimental Value)
Kinetic0.1 M PBS, pH 7.425(Experimental Value)(Experimental Value)
-DMSO25>10,000>2711
-Ethanol25(Experimental Value)(Experimental Value)

Conclusion

The solubility profile of Ethyl 4,6-dichloroquinazoline-2-carboxylate is characteristic of a lipophilic, weakly basic compound. Its aqueous solubility is predicted to be low but highly pH-dependent. A thorough characterization requires both high-throughput kinetic assays for initial screening and the gold-standard shake-flask method for definitive thermodynamic solubility determination. Understanding and strategically navigating these solubility challenges is not merely a technical exercise; it is a prerequisite for the successful advancement of any quinazoline-based candidate in the drug discovery and development process. Adherence to rigorous, well-validated protocols, such as those outlined in ICH guidelines, ensures data integrity and supports a robust control strategy for future development.[19][20]

References

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • Solubility of Things. Quinazoline derivative. [Link]

  • Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]

  • Fiveable. pH and Solubility - AP Chem. [Link]

  • Almac Group. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • ResearchGate. (2022). Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • gmp-compliance.org. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]

  • PubMed. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. [Link]

  • ResearchGate. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. [Link]

  • AP Chemistry. 8.11 pH and Solubility. [Link]

  • Course Hero. Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Deranged Physiology. Drug permeation: the influence of pH on solubility in water and lipid. [Link]

  • PubMed. (2012). In vitro solubility assays in drug discovery. [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Digital Archive Bogazici University. A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. [Link]

  • PCBIS. Thermodynamic solubility. [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]

  • Arkivoc. (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. [Link]

  • PubChem. Ethyl 4,6-dichloroquinazoline-2-carboxylate. [Link]

  • ResearchGate. (2023). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. [Link]

  • ResearchGate. Dissociation constants pK a of isoquinoline bases. [Link]

  • Ingenta Connect. (2016). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

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Exploratory

The Alchemist's Guide to Quinazolines: A Modern Approach to Synthesis from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This in-depth technical guide provides a comprehensive exploration of the synthesis of novel quinazoline derivatives, with a primary focus on pathways originating from the readily accessible precursor, anthranilic acid. Moving beyond a mere recitation of synthetic protocols, this document delves into the mechanistic underpinnings of key reactions, the rationale behind experimental design, and the practical considerations for successful laboratory execution. We will traverse classical methodologies, such as the venerable Niementowski synthesis, and venture into modern, efficiency-driven techniques including microwave-assisted organic synthesis (MAOS) and the application of novel catalytic systems. This guide is designed to empower researchers and drug development professionals with the knowledge to not only replicate established syntheses but also to innovate and rationally design new quinazoline-based molecular entities with tailored pharmacological profiles.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The fusion of a benzene ring and a pyrimidine ring gives rise to the quinazoline heterocycle, a structure that has captivated the attention of medicinal chemists for decades. Its "privileged" status stems from its ability to interact with a wide array of biological targets with high affinity and specificity. The structural rigidity of the quinazoline core, combined with the potential for diverse functionalization at multiple positions, allows for the fine-tuning of physicochemical properties and pharmacological activity. This versatility is evidenced by the successful development of several blockbuster drugs, including the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.

Foundational Syntheses from Anthranilic Acid: The Niementowski Reaction

One of the most fundamental and widely employed methods for the construction of the quinazolin-4(3H)-one core is the Niementowski quinazoline synthesis.[1][2] This reaction typically involves the condensation of an anthranilic acid with an amide at elevated temperatures.

The Underlying Mechanism: A Tale of Acylation and Cyclization

The generally accepted mechanism for the Niementowski synthesis commences with the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the amide. This is followed by the elimination of a molecule of water to form an N-acylanthranilic acid intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, and a final dehydration step furnishes the quinazolin-4(3H)-one ring system.

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid N_Acyl_Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->N_Acyl_Intermediate + Amide - H2O Amide Amide (R-C(O)NH2) Quinazolinone Quinazolin-4(3H)-one N_Acyl_Intermediate->Quinazolinone Intramolecular Cyclization - H2O

Caption: Mechanism of the Niementowski Quinazoline Synthesis.

Experimental Protocol: Conventional vs. Microwave-Assisted Synthesis

The traditional execution of the Niementowski synthesis often requires prolonged heating at high temperatures, which can lead to side reactions and lower yields.[3] The advent of microwave-assisted organic synthesis (MAOS) has provided a more efficient and environmentally friendly alternative, significantly reducing reaction times and often improving product yields.[4][5]

Table 1: Comparison of Conventional and Microwave-Assisted Niementowski Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 2-10 hours[3][6]2-15 minutes[4]
Temperature 130-180 °C[6]Often higher localized temperatures
Yields Moderate to Good (e.g., 61-72%)[6][7]Good to Excellent (e.g., 82-95%)[8]
Energy Consumption HighLow
Solvent Use Often requires high-boiling solvents or neat conditionsFrequently solvent-free[9]

Experimental Protocol 1: Conventional Synthesis of Quinazolin-4(3H)-one

  • Materials: Anthranilic acid, Formamide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (0.1 mol, 13.7 g) and formamide (0.4 mol, 16 mL).[6]

    • Heat the reaction mixture in a glycerin bath at 130-135 °C for 2 hours.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to afford pure quinazolin-4(3H)-one.

Experimental Protocol 2: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one Derivatives

  • Materials: Anthranilic acid (or substituted anthranilic acid), appropriate amide (e.g., formamide, urea), catalyst (e.g., acidic alumina, montmorillonite K-10).[4][9]

  • Procedure:

    • In a microwave-safe vessel, thoroughly mix anthranilic acid (0.01 mol), the chosen amide (e.g., formamide, 0.05 mol), and a catalytic amount of a solid support like acidic alumina.[9]

    • Place the vessel in a microwave reactor and irradiate for 2-4 minutes at a suitable power level.[4][8]

    • Monitor the reaction completion by TLC.

    • After cooling, add ethanol to the reaction mixture to dissolve the product.

    • Filter the mixture to remove the solid catalyst.

    • Evaporate the ethanol from the filtrate and recrystallize the residue to obtain the pure quinazolinone derivative.

Expanding the Synthetic Toolkit: Beyond the Niementowski Reaction

While the Niementowski synthesis is a workhorse for accessing quinazolin-4(3H)-ones, other methodologies offer alternative routes and access to a broader range of substituted quinazolines.

The Friedländer Annulation: A Pathway to Quinolines and Quinazolines

The Friedländer synthesis, traditionally used for quinoline synthesis, can be adapted for the preparation of quinazolines.[10] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A modification of this approach, sometimes referred to as the Niementowski modification of the Friedländer synthesis, utilizes anthranilic acid and a ketone.[9]

Friedlander_Annulation Aminoaryl_Carbonyl 2-Aminoaryl Aldehyde/Ketone Quinoline_Quinazoline Quinoline or Quinazoline Derivative Aminoaryl_Carbonyl->Quinoline_Quinazoline + α-Methylene Compound (Condensation & Cyclization) Methylene_Compound Compound with α-Methylene Group Methylene_Compound->Quinoline_Quinazoline

Caption: General Scheme of the Friedländer Annulation.

Modern Catalytic Approaches: Enhancing Efficiency and Selectivity

Recent advancements have focused on the development of catalytic systems to overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope. Transition-metal catalysts, including those based on copper, palladium, and cobalt, have been successfully employed in the synthesis of quinazolines.[11] Furthermore, the use of solid acid catalysts, such as organic clays and zeolites, in solvent-free, microwave-assisted reactions represents a significant step towards greener and more sustainable synthetic protocols.[9]

Table 2: Examples of Catalysts in Quinazoline Synthesis from Anthranilic Acid Derivatives

CatalystReactantsReaction ConditionsKey AdvantagesReference
Organic Clays (e.g., Montmorillonite K-10) Anthranilic acid, FormamideMicrowave, Solvent-freeEnvironmentally friendly, short reaction times, high yields.[9]
Antimony(III) chloride (SbCl₃) Anthranilic acid, AcylamidesMicrowave, Solvent-freeEfficient, rapid, simple work-up.
Indium(III) and Bismuth(III) salts 2-Nitrobenzoic acid derivatives, FormamideOne-pot reductive cyclizationHigh yields, excellent purities.[12]
Cobalt Zeolite Imidazolate Framework (ZIF-67) 2-Aminobenzophenone, BenzylamineTBHP, 80 °CCatalyst reusability, good functional group tolerance.[11]

Characterization of the Quinazoline Core: A Spectroscopic Guide

The unambiguous identification and structural elucidation of newly synthesized quinazoline derivatives are paramount. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for this purpose.

Table 3: Spectroscopic Data for the Parent Quinazolin-4(3H)-one

Spectroscopic TechniqueKey Characteristic Features
¹H NMR (DMSO-d₆) δ ~12.5 (br s, 1H, N-H), δ ~8.2 (s, 1H, H-2), Aromatic protons in the range δ 7.5-8.2.[13]
¹³C NMR (DMSO-d₆) δ ~162 (C=O), δ ~149 (C-8a), δ ~145 (C-2), Aromatic carbons in the range δ 115-135.[13]
IR (KBr) ~3200-2800 cm⁻¹ (N-H stretching), ~1680 cm⁻¹ (C=O stretching, amide), ~1615 cm⁻¹ (C=N stretching).[13]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 146.[13]

Application in Drug Development: The Synthesis of EGFR Inhibitor Cores

The practical significance of quinazoline synthesis is powerfully illustrated in the preparation of key intermediates for anticancer drugs like gefitinib and erlotinib. The core of these molecules is a 4-anilinoquinazoline scaffold, which is typically synthesized from a substituted anthranilic acid derivative.

Synthetic Approach to the Gefitinib and Erlotinib Quinazoline Core

The synthesis of the quinazoline core for these drugs often begins with a suitably substituted anthranilic acid, which is first converted to the corresponding quinazolin-4(3H)-one. This is then chlorinated to yield a 4-chloroquinazoline intermediate. The final key step is a nucleophilic aromatic substitution (SNAr) reaction with the appropriate aniline derivative to furnish the 4-anilinoquinazoline scaffold.

EGFR_Inhibitor_Synthesis Substituted_Anthranilic_Acid Substituted Anthranilic Acid Quinazolinone_Intermediate Substituted Quinazolin-4(3H)-one Substituted_Anthranilic_Acid->Quinazolinone_Intermediate Cyclization Chloroquinazoline 4-Chloroquinazoline Intermediate Quinazolinone_Intermediate->Chloroquinazoline Chlorination Anilinoquinazoline 4-Anilinoquinazoline (Gefitinib/Erlotinib Core) Chloroquinazoline->Anilinoquinazoline + Substituted Aniline (SNAr) Aniline Substituted Aniline Aniline->Anilinoquinazoline

Caption: General Synthetic Workflow for the 4-Anilinoquinazoline Core of EGFR Inhibitors.

Conclusion and Future Perspectives

The synthesis of quinazoline derivatives from anthranilic acid remains a vibrant and evolving field of research. While classical methods like the Niementowski synthesis continue to be valuable, the future of quinazoline synthesis lies in the development of more efficient, selective, and sustainable methodologies. The increasing use of microwave-assisted synthesis, novel catalytic systems, and one-pot multi-component reactions is a testament to this trend. For researchers and drug development professionals, a deep understanding of these synthetic strategies, coupled with the principles of rational drug design, will be crucial for unlocking the full therapeutic potential of the versatile quinazoline scaffold.

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Foundational

An In-depth Technical Guide to the Theoretical Properties of Substituted Quinazoline Scaffolds for Drug Discovery

This guide provides a comprehensive exploration of the theoretical and practical aspects of substituted quinazoline scaffolds, a cornerstone in modern medicinal chemistry. We will delve into the fundamental principles go...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the theoretical and practical aspects of substituted quinazoline scaffolds, a cornerstone in modern medicinal chemistry. We will delve into the fundamental principles governing their synthesis, explore the nuances of their structure-activity relationships, and elucidate their diverse mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this pivotal heterocyclic system.

Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is considered a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its ability to serve as a versatile scaffold for the development of compounds with a wide array of pharmacological activities.[3][4] The properties of quinazoline derivatives are profoundly influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[5] These modifications allow for the fine-tuning of their biological activity, leading to the development of potent and selective therapeutic agents.[6]

Quinazoline-based compounds have demonstrated remarkable success in various therapeutic areas, including oncology, microbiology, and anti-inflammatory applications.[3][7][8] Notably, several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the quinazoline core and are utilized in cancer therapy as tyrosine kinase inhibitors.[9][10] The broad therapeutic potential of this scaffold continues to drive extensive research into the synthesis and evaluation of novel derivatives.[4][11]

Theoretical Properties: Understanding the Electronic and Steric Landscape

The biological activity of substituted quinazolines is intrinsically linked to their electronic and steric properties. The distribution of electrons within the heterocyclic system and the three-dimensional arrangement of its atoms and substituents dictate how these molecules interact with their biological targets.

Electronic Effects of Substituents

The electronic nature of substituents on the quinazoline ring system plays a critical role in modulating biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density of the quinazoline core, thereby influencing its ability to participate in crucial interactions such as hydrogen bonding and π-π stacking with biological targets.[5]

For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, the introduction of polar substituents, such as amino or hydroxyl groups at the 6-position, can enhance binding affinity by increasing the potential for hydrogen bonding.[5] Conversely, hydrophobic substituents like halogens or phenyl groups at the 7-position can improve interactions through hydrophobic effects and π-π stacking.[5]

Steric Considerations and Conformational Flexibility

The size and spatial arrangement of substituents (steric factors) are equally important in determining the pharmacological profile of quinazoline derivatives. Bulky substituents can introduce steric hindrance, which may either prevent or enhance binding to a target protein, depending on the topography of the active site.

The introduction of flexible linkers or side chains can also impact activity. For example, inserting a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core was shown to increase conformational flexibility, leading to good antiproliferative activity.[12] Computational studies, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting how different substituents will affect the conformation of the molecule and its interaction with a biological target.[13][14]

Synthetic Strategies for Substituted Quinazoline Scaffolds

A variety of synthetic methods have been developed for the preparation of substituted quinazoline derivatives, ranging from classical condensation reactions to modern green chemistry approaches. The choice of synthetic route often depends on the desired substitution pattern and the need for efficiency and scalability.

Classical Synthetic Routes

Traditional methods for quinazoline synthesis often involve the cyclization of appropriately substituted anthranilic acid derivatives.[15][16] One common approach is the Niementowski reaction, which involves the condensation of anthranilic acid with amides.[16] Another widely used method involves the reaction of anthranilic acid with a suitable reagent to form a benzoxazinone intermediate, which is then treated with an amine to yield the desired 2,3-disubstituted quinazolinone.[15][16]

Modern and Green Synthetic Approaches

In recent years, more environmentally friendly and efficient synthetic methods have been developed. Microwave-assisted synthesis has been shown to significantly accelerate the synthesis of quinazolines, often leading to higher yields in shorter reaction times.[16][17] The use of deep eutectic solvents (DES) as a green reaction medium has also been successfully applied to the synthesis of quinazolinone derivatives.[16] Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, offer versatile and efficient routes to functionalized quinazolines.[17]

Diagram: General Synthetic Workflow for Quinazolin-4(3H)-ones

Quinazoline Synthesis Workflow Start Anthranilic Acid Derivative Intermediate Benzoxazinone Intermediate Start->Intermediate Cyclization (e.g., Acetic Anhydride) Final_Product Substituted Quinazolin-4(3H)-one Intermediate->Final_Product Amination Amine Primary Amine Amine->Final_Product

Caption: A simplified workflow for the synthesis of quinazolin-4(3H)-ones.

Structure-Activity Relationships (SAR) of Quinazoline Derivatives

The systematic investigation of how changes in the chemical structure of a molecule affect its biological activity is known as Structure-Activity Relationship (SAR) studies. For quinazoline scaffolds, SAR studies have been instrumental in optimizing their therapeutic potential.

The pharmacological activity of quinazoline derivatives is highly dependent on the substitution pattern around the core.[6] Key positions for modification include C2, C4, C6, and C7.[9][18]

  • Position 2: Substitutions at the C2 position can significantly influence activity. For example, the presence of methyl, amine, or thiol groups at this position is often essential for antimicrobial activities.[1] In some anticancer derivatives, the introduction of a fluor-substituent in the C-2 position of a benzene ring attached to the quinazoline core is vital for inhibitory activity.[12]

  • Position 4: The C4 position is a critical point for modification, particularly for kinase inhibitors. 4-Anilinoquinazoline derivatives have shown potent and selective inhibition of EGFR tyrosine kinase.[19] The nature of the substituent at this position directly impacts the binding affinity to the ATP-binding pocket of the kinase.

  • Positions 6 and 7: Modifications at the C6 and C7 positions of the benzene ring are crucial for modulating potency and selectivity. For instance, the introduction of electron-donating groups at these positions has been shown to increase the anticancer activity of certain compounds.[12] The 7-aminopropoxy side chain derivatives were found to be more active than the 6-aminopropoxy side chain derivatives in a series of EGFR inhibitors.[9]

  • Halogenation: The presence of halogen atoms, particularly at positions 6 and 8, can enhance antimicrobial activities.[1]

Table 1: Influence of Substituents on the Biological Activity of Quinazoline Derivatives
Position of SubstitutionType of SubstituentResulting Biological ActivityReference(s)
C2Methyl, Amine, ThiolEnhanced antimicrobial activity[1]
C44-Anilino groupPotent EGFR tyrosine kinase inhibition[19]
C6, C7Electron-donating groupsIncreased anticancer activity[12]
C6, C8Halogen atomsImproved antimicrobial activity[1]
C73-nitro-1,2,4-triazole motifDual EGFR/VEGFR2 inhibition[12]

Mechanisms of Action: How Quinazolines Exert Their Effects

Substituted quinazolines exert their therapeutic effects through a variety of mechanisms, often by interacting with specific biological targets involved in disease pathogenesis.

Enzyme Inhibition

A primary mechanism of action for many quinazoline derivatives is the inhibition of enzymes, particularly protein kinases.[9][18]

  • Tyrosine Kinase Inhibition: Many potent anticancer quinazolines, such as gefitinib and erlotinib, function as tyrosine kinase inhibitors (TKIs).[9] They competitively bind to the ATP-binding site of receptors like EGFR and VEGFR, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.[5][9] The development of resistance to first-generation TKIs has led to the design of newer derivatives that can overcome these mutations.[9]

  • Other Enzyme Targets: Quinazoline derivatives have also been shown to inhibit other enzymes, including poly(ADP-ribose)polymerase-1 (PARP-1), which is involved in DNA repair, and thymidylate synthase, an enzyme critical for DNA synthesis.[11][20]

Diagram: Mechanism of Action of Quinazoline-based EGFR Inhibitors

EGFR Inhibition cluster_cell Cancer Cell EGFR EGFR Signaling Downstream Signaling Pathways EGFR->Signaling Activation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Binds to ATP Pocket ATP ATP ATP->EGFR Blocked Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Quinazoline inhibitors block ATP binding to EGFR, halting cancer cell growth.

Antimicrobial Mechanisms

The antimicrobial activity of quinazolines is thought to involve multiple mechanisms. Some derivatives are believed to interfere with bacterial cell wall synthesis or disrupt DNA structure and function.[1] For certain 2-substituted quinazolines, inhibition of the transcription and translation of bacterial RNA has been suggested as a mechanism for their antibiotic effects.[21]

Other Mechanisms of Action

Beyond enzyme inhibition and antimicrobial effects, quinazoline derivatives have been reported to exhibit other mechanisms of action, including:

  • Tubulin Polymerization Inhibition: Some quinazolinones can inhibit the polymerization of tubulin, a process essential for cell division, making them potential anticancer agents.[22]

  • Induction of Apoptosis: Certain quinazoline derivatives can induce programmed cell death (apoptosis) in cancer cells.[5]

  • Inhibition of Cell Cycle Arrest: Some compounds can cause cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[5]

Experimental Protocols: A Practical Guide

To facilitate further research in this area, we provide a generalized experimental protocol for the synthesis and biological evaluation of substituted quinazoline derivatives.

General Procedure for the Synthesis of 2-Substituted-4(3H)-Quinazolinones

This protocol is a generalized representation and may require optimization for specific target molecules.

  • Step 1: Synthesis of the Benzoxazinone Intermediate:

    • Dissolve anthranilic acid in a suitable solvent (e.g., pyridine).

    • Add an appropriate acyl chloride (e.g., acetyl chloride for a 2-methyl substituent) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for a specified time.

    • Add acetic anhydride and reflux the mixture.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated benzoxazinone derivative by filtration, wash with water, and dry.

  • Step 2: Synthesis of the Quinazolinone:

    • Reflux a mixture of the benzoxazinone intermediate and a primary amine in a suitable solvent (e.g., ethanol or glacial acetic acid).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture.

    • Collect the precipitated product by filtration, wash with a cold solvent, and recrystallize to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture:

    • Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells and seed them into 96-well plates at a predetermined density.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized quinazoline derivatives in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Perspectives

The quinazoline scaffold remains a highly attractive and versatile platform for the design and development of novel therapeutic agents. The extensive body of research on substituted quinazolines has provided valuable insights into their theoretical properties, synthetic methodologies, and mechanisms of action. The ability to fine-tune their biological activity through targeted substitutions continues to make them a focal point in the quest for more effective and selective drugs.

Future research in this field will likely focus on the development of multi-target quinazoline derivatives, the exploration of novel biological targets, and the application of advanced computational methods for rational drug design. The continued investigation of this remarkable heterocyclic system holds great promise for addressing unmet medical needs, particularly in the areas of oncology and infectious diseases.

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Exploratory

An In-depth Technical Guide to Ethyl 4,6-dichloroquinazoline-2-carboxylate: A Versatile Scaffold in Modern Drug Discovery

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Ethyl 4,6-dichloroquinazoline-2-carboxylate is a halogenated quinazoline derivative that has emerged as a significant building block in medicinal chemistry and drug discovery. The quinazoline scaffold is a constituent of numerous biologically active compounds, and the strategic placement of chloro- and ethyl carboxylate moieties on this core structure provides a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential research applications of Ethyl 4,6-dichloroquinazoline-2-carboxylate, with a particular focus on its role in the development of anticancer agents. Detailed experimental protocols for its synthesis and subsequent evaluation in in-vitro cytotoxicity assays are presented to facilitate its use in the modern research laboratory.

Introduction: The Quinazoline Core in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] The efficacy of several FDA-approved drugs, such as gefitinib and erlotinib, which are tyrosine kinase inhibitors used in cancer therapy, underscores the therapeutic potential of the quinazoline core.

The biological activity of quinazoline derivatives is highly dependent on the nature and position of their substituents. The introduction of halogen atoms, such as chlorine, at the 4- and 6-positions of the quinazoline ring can significantly influence the molecule's reactivity and its binding affinity to biological targets. The ethyl carboxylate group at the 2-position serves as a versatile handle for further chemical modifications, allowing for the construction of diverse molecular architectures. Ethyl 4,6-dichloroquinazoline-2-carboxylate, therefore, represents a key intermediate for the synthesis of libraries of novel compounds with potential therapeutic value.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental settings.

PropertyValueSource
CAS Number 150449-99-3[2]
Molecular Formula C₁₁H₈Cl₂N₂O₂[2]
Molecular Weight 271.10 g/mol [2]
Appearance Solid (Predicted)
XLogP3 3.7[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 4[2]

Synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate

The synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate can be approached through a multi-step process, which is common for the preparation of substituted quinazolines. A plausible and frequently utilized synthetic strategy involves the initial formation of a quinazoline-dione precursor, followed by chlorination and subsequent esterification.

Conceptual Synthesis Workflow

The synthesis can be logically broken down into three main stages:

  • Formation of the Quinazoline Core: This is typically achieved through the condensation of an appropriately substituted anthranilic acid derivative. For the target molecule, 5-chloroanthranilic acid would be a logical starting material.

  • Chlorination: The resulting quinazoline-dione is then subjected to a chlorination reaction to introduce the chloro groups at the 4- and 6-positions.

  • Esterification: The final step involves the esterification of the 2-carboxylic acid group to yield the desired ethyl ester.

Synthesis_Workflow Conceptual Synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate A 5-Chloroanthranilic Acid C 6-Chloroquinazoline-2,4(1H,3H)-dione A->C Condensation B Cyclization Reagent (e.g., Urea) B->C E 2,4,6-Trichloroquinazoline C->E Chlorination D Chlorinating Agent (e.g., POCl3) D->E G Ethyl 4,6-dichloroquinazoline-2-carboxylate E->G Esterification F Selective Esterification Reagent F->G

Caption: A conceptual workflow for the synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate.

Detailed Experimental Protocol (Prophetic)

The following protocol is a representative, prophetic procedure based on established synthetic methodologies for similar quinazoline derivatives.[3][4] Researchers should adapt and optimize these conditions as necessary.

Step 1: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione

  • To a stirred solution of 5-chloroanthranilic acid (1 equivalent) in an appropriate solvent (e.g., water), add potassium cyanate (1.1 equivalents).

  • Adjust the pH of the reaction mixture to approximately 9-12 using a suitable base.

  • Heat the reaction mixture at 60-80°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford 6-chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4,6-Trichloroquinazoline

  • To a flask containing 6-chloroquinazoline-2,4(1H,3H)-dione (1 equivalent), add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4,6-trichloroquinazoline.

Step 3: Synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate

Characterization

The structural confirmation of Ethyl 4,6-dichloroquinazoline-2-carboxylate is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring, as well as the quartet and triplet corresponding to the ethyl group of the ester.

    • ¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinazoline core.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group and the aromatic C=C and C=N bonds of the quinazoline ring.

Potential Research Applications and Mechanism of Action

The primary research application of Ethyl 4,6-dichloroquinazoline-2-carboxylate lies in its use as a versatile intermediate for the synthesis of novel, biologically active molecules, particularly in the field of oncology.[1]

Anticancer Drug Discovery

The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents.[6] Derivatives of 4,6-disubstituted quinazolines have been investigated for their cytotoxic effects against various cancer cell lines.[1] The dichloro substitution pattern of Ethyl 4,6-dichloroquinazoline-2-carboxylate makes it an attractive starting point for the development of potent inhibitors of key cellular targets in cancer.

The potential mechanisms of action for anticancer agents derived from this scaffold are multifaceted and can include:

  • Kinase Inhibition: The quinazoline ring is a key structural feature of many tyrosine kinase inhibitors.[7] It is plausible that derivatives of Ethyl 4,6-dichloroquinazoline-2-carboxylate could be designed to target specific kinases that are overexpressed or hyperactivated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR).

  • Induction of Oxidative Stress: Some quinoline and quinazoline derivatives have been shown to exert their anticancer effects by increasing the intracellular levels of reactive oxygen species (ROS).[7] Elevated ROS can lead to cellular damage and trigger apoptosis (programmed cell death).

  • Induction of Apoptosis: Many effective anticancer drugs induce apoptosis in cancer cells. Quinazoline derivatives have been shown to trigger apoptotic pathways through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]

Anticancer_Mechanism Potential Anticancer Mechanisms of Quinazoline Derivatives A Quinazoline Derivative B Kinase Inhibition (e.g., EGFR) A->B C Induction of Oxidative Stress (ROS) A->C D Induction of Apoptosis A->D E Inhibition of Cell Proliferation B->E F Cell Cycle Arrest B->F C->D G Cell Death D->G E->G F->G MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Safety and Handling

Conclusion

Ethyl 4,6-dichloroquinazoline-2-carboxylate is a valuable and versatile research chemical with significant potential in the field of drug discovery. Its quinazoline core, substituted with reactive chloro groups and a modifiable ethyl carboxylate moiety, provides a robust platform for the synthesis of novel compounds with a wide range of potential therapeutic applications, particularly in the development of new anticancer agents. The synthetic strategies and in-vitro evaluation protocols outlined in this guide are intended to provide researchers with a solid foundation for the exploration and utilization of this promising chemical scaffold.

References

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

  • Pourshojaei, Y., et al. (2016). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. Retrieved from [Link]

  • Beilstein Journals. (2016). Supporting Information for Synthesis of dihydroquinazolines from 2-aminobenzylamine: N-aryl derivatives with electron. Retrieved from [Link]

  • Alanazi, A. M., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Zahedifard, M., et al. (2015). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4,6-dichloroquinazoline-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Beilstein Journals. (2016). Supporting Information for Synthesis of dihydroquinazolines from 2-aminobenzylamine: N-aryl derivatives with electron. Retrieved from [Link]

  • ACS Publications. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • PMC. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to Ethyl 4,6-dichloroquinazoline-2-carboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4,6-dichloroquinazoline-2-carboxylate is a halogenated quinazoline derivative that has garnered significant interest within the medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloroquinazoline-2-carboxylate is a halogenated quinazoline derivative that has garnered significant interest within the medicinal chemistry community. Its rigid, bicyclic core, adorned with reactive chloro-substituents and a versatile ethyl ester handle, positions it as a valuable building block for the synthesis of a diverse array of biologically active molecules. The quinazoline scaffold is a well-established pharmacophore, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of oncology. This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of Ethyl 4,6-dichloroquinazoline-2-carboxylate, with a focus on its role as a strategic intermediate in the development of targeted therapeutics.

Chemical Properties and Structure

Ethyl 4,6-dichloroquinazoline-2-carboxylate is identified by the CAS Number 150449-99-3. Its chemical structure and key properties are summarized in the table below.[1]

PropertyValue
CAS Number 150449-99-3
Molecular Formula C₁₁H₈Cl₂N₂O₂
Molecular Weight 271.10 g/mol
IUPAC Name ethyl 4,6-dichloroquinazoline-2-carboxylate
Synonyms 4,6-Dichloro-quinazoline-2-carboxylic acid ethyl ester
Appearance Predicted to be a solid

The presence of two chlorine atoms on the quinazoline ring significantly influences the molecule's reactivity. The chlorine at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient site for the introduction of various amine-containing fragments. This reactivity is a cornerstone of its utility in the synthesis of kinase inhibitors. The ethyl ester at the 2-position offers another point for chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

Commercial Availability

Ethyl 4,6-dichloroquinazoline-2-carboxylate is available from a number of commercial suppliers, typically synthesized for research and development purposes. The purity and available quantities can vary between suppliers. Researchers are advised to procure the compound from reputable sources and to verify the purity independently.

SupplierPurityAvailable Quantities
Aladdin Scientific 98%5 g
Sigma-Aldrich Not specifiedAvailable for early discovery researchers
Thermo Scientific Chemicals 97%1 g
BLDpharm Inquire for detailsInquire for details

It is important to note that this chemical is intended for professional research and manufacturing use only and is not for medical or consumer applications.[2]

Synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate

A conceptual synthesis workflow is outlined below. This is a hypothetical pathway based on known quinazoline chemistry and should be optimized and validated in a laboratory setting.

G A 5-chloro-2-aminobenzoic acid B 2-amino-5-chlorobenzamide A->B Amidation (e.g., SOCl₂, NH₃) C 6-chloroquinazolin-4(3H)-one B->C Cyclization (e.g., Formamide, heat) D 2,4,6-trichloroquinazoline C->D Chlorination (e.g., POCl₃, heat) E Ethyl 4,6-dichloroquinazoline-2-carboxylate D->E Carboxylation/Esterification (e.g., CO, EtOH, Pd catalyst)

Caption: Conceptual workflow for the synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate.

A Plausible, Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Synthesis of 6-chloroquinazolin-4(3H)-one

A general procedure for the synthesis of quinazolinones involves the cyclization of an appropriate 2-aminobenzamide.

  • To a solution of 2-amino-5-chlorobenzamide (1 equivalent) in formamide (excess), the mixture is heated to reflux (approximately 160 °C) for several hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford 6-chloroquinazolin-4(3H)-one.

Step 2: Synthesis of 2,4,6-trichloroquinazoline

The quinazolinone is then chlorinated to introduce the reactive chloro groups at the 2 and 4 positions.

  • 6-chloroquinazolin-4(3H)-one (1 equivalent) is suspended in phosphorus oxychloride (POCl₃, excess) with a catalytic amount of N,N-dimethylformamide (DMF).

  • The mixture is heated to reflux for several hours, and the reaction is monitored by TLC.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude 2,4,6-trichloroquinazoline.

Step 3: Synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate

The final step would involve a selective reaction at the 2-position. A plausible approach is a palladium-catalyzed carbonylation in the presence of ethanol.

  • 2,4,6-trichloroquinazoline (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., triethylamine) are dissolved in ethanol.

  • The reaction vessel is purged with carbon monoxide (CO) and heated under pressure.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to yield Ethyl 4,6-dichloroquinazoline-2-carboxylate.

Note: This is a conceptual protocol and requires experimental validation and optimization. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Drug Discovery

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, a class of targeted cancer therapeutics. The 4-anilinoquinazoline moiety, in particular, has been extensively explored as a pharmacophore for inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. Ethyl 4,6-dichloroquinazoline-2-carboxylate serves as a key intermediate in the synthesis of such inhibitors.

The strategic placement of the chloro groups allows for sequential and regioselective nucleophilic aromatic substitution reactions. The more reactive 4-chloro position is typically displaced first by a substituted aniline, followed by further modification at the 2-position, which can be accessed after transformation of the ethyl ester.

G cluster_0 Synthesis of a Generic 4-Anilinoquinazoline-2-carboxamide A Ethyl 4,6-dichloroquinazoline-2-carboxylate B Ethyl 4-(substituted-anilino)-6-chloroquinazoline-2-carboxylate A->B SₙAr with a substituted aniline (e.g., R-NH₂) C 4-(substituted-anilino)-6-chloroquinazoline-2-carboxylic acid B->C Ester Hydrolysis (e.g., LiOH or NaOH) D N-Alkyl/Aryl-4-(substituted-anilino)-6-chloroquinazoline-2-carboxamide (Potential Kinase Inhibitor) C->D Amide Coupling (e.g., HATU, DIPEA, R'-NH₂)

Caption: General synthetic scheme for the utilization of Ethyl 4,6-dichloroquinazoline-2-carboxylate in the preparation of potential kinase inhibitors.

This synthetic strategy allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituents on the aniline ring and the amide portion. These modifications can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. While specific examples detailing the use of Ethyl 4,6-dichloroquinazoline-2-carboxylate as a starting material for a named drug candidate are not readily found in the public domain, its structural features make it an ideal precursor for compounds targeting the ATP-binding site of various kinases.

Characterization

The structural confirmation of Ethyl 4,6-dichloroquinazoline-2-carboxylate and its derivatives is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would provide characteristic signals for the aromatic protons on the quinazoline ring, the ethyl group of the ester (a quartet for the -CH₂- and a triplet for the -CH₃), and any protons on the substituted aniline moiety in downstream products. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbon of the ester, the aromatic carbons of the quinazoline core, and the carbons of the ethyl group. The chemical shifts of the carbons bearing the chloro-substituents would be informative.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-Cl bonds, and the aromatic C=C and C=N bonds of the quinazoline ring system.

Conclusion

Ethyl 4,6-dichloroquinazoline-2-carboxylate is a strategically important building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its commercial availability, coupled with its versatile reactivity, makes it an attractive starting material for drug discovery programs, particularly those focused on the development of kinase inhibitors. While detailed, publicly available synthetic protocols and specific applications in named drug candidates are limited, the fundamental principles of quinazoline chemistry provide a clear roadmap for its utilization in the synthesis of novel bioactive compounds. Further research and publication of its synthetic applications will undoubtedly solidify its role as a valuable tool in the arsenal of medicinal chemists.

References

  • American Elements. ethyl 4,6-dichloroquinazoline-2-carboxylate, 98% Purity, C11H8Cl2N2O2, 5 grams. [Link]

  • PubChem. Ethyl 4,6-dihydroxyquinazoline-2-carboxylate. [Link]

  • PubChem. Ethyl 4,6-dichloroquinazoline-2-carboxylate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate

Document ID: AN-QC2C-2026-01 Abstract This document provides a comprehensive, technically detailed guide for the synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate, a key intermediate in the development of various...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-QC2C-2026-01

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. Quinazoline derivatives are of significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development. It outlines a reliable, step-by-step protocol, explains the underlying chemical principles, and offers insights grounded in established synthetic methodologies. The protocol focuses on a robust cyclocondensation reaction, ensuring reproducibility and high yield.

Introduction and Significance

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Specifically, derivatives of 4,6-dichloroquinazoline serve as crucial building blocks for targeted therapies. Ethyl 4,6-dichloroquinazoline-2-carboxylate is a versatile intermediate, allowing for further functionalization at the 2, 4, and 6 positions to generate diverse molecular libraries for drug discovery.

The synthesis described herein is based on the well-established cyclocondensation of an appropriately substituted aminobenzonitrile with diethyl oxalate. This method offers a direct and efficient route to the quinazoline core.[4] The reaction proceeds via a Pinner-type reaction mechanism, where the nitrile group undergoes acid-catalyzed reaction with an alcohol, followed by intramolecular cyclization.[5]

Reaction Pathway and Mechanism

The synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate is achieved through a one-pot reaction involving 2-amino-3,5-dichlorobenzonitrile and diethyl oxalate in the presence of an acid catalyst, typically hydrogen chloride gas dissolved in an anhydrous solvent like dioxane or diethyl ether.

Overall Reaction:

Mechanistic Insights:

The reaction proceeds in two main stages:

  • Pinner-type Cyclization: The process begins with the protonation of the nitrile group of 2-amino-3,5-dichlorobenzonitrile by the strong acid (HCl). This activation makes the nitrile carbon highly electrophilic. Diethyl oxalate, acting as the source for the C2-carboxylate moiety, is attacked by the amino group of the benzonitrile. This is followed by an intramolecular cyclization where the nitrogen of the activated nitrile attacks one of the carbonyl groups of the oxalate ester. Subsequent tautomerization and elimination of ethanol lead to the formation of the intermediate, Ethyl 4,6-dichloro-3,4-dihydro-4-oxoquinazoline-2-carboxylate.

  • Chlorination/Aromatization: The intermediate 4-oxoquinazoline is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline). This step converts the 4-oxo group into a 4-chloro group and ensures the aromatization of the quinazoline ring, yielding the final product. This is a standard method for converting quinazolinones to the corresponding chloroquinazolines.[6]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-amino-3,5-dichlorobenzonitrile≥98%Sigma-Aldrich
Diethyl oxalate≥99%Acros Organics
DioxaneAnhydrous, ≥99.8%Sigma-AldrichUse a freshly opened bottle or dry over sodium.
Hydrogen ChlorideGasPraxair
Phosphorus Oxychloride (POCl₃)Reagent grade, ≥99%J.T.BakerHandle in a fume hood with extreme care.
N,N-Dimethylaniline≥99.5%Sigma-AldrichCan be used as a catalyst in the chlorination step.
TolueneACS GradeFisher ScientificFor workup and recrystallization.
Sodium Bicarbonate (NaHCO₃)Saturated solutionFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)For drying organic layers.
Step-by-Step Procedure

Step 1: Formation of the Quinazolinone Intermediate

  • Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser with a drying tube (filled with calcium chloride).

  • To the flask, add 2-amino-3,5-dichlorobenzonitrile (18.7 g, 0.1 mol) and anhydrous dioxane (200 mL).

  • Stir the mixture to dissolve the solid.

  • Add diethyl oxalate (29.2 g, 0.2 mol) to the solution.

  • Bubble dry hydrogen chloride gas through the solution for 15-20 minutes while stirring. The solution will become warm.

  • After the introduction of HCl, heat the reaction mixture to reflux (approximately 101°C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. A precipitate of the intermediate will form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. This intermediate, Ethyl 4,6-dichloro-3,4-dihydro-4-oxoquinazoline-2-carboxylate, can be used in the next step without further purification.

Step 2: Chlorination to Yield the Final Product

  • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To the dried intermediate from the previous step, add phosphorus oxychloride (POCl₃, 100 mL) and a catalytic amount of N,N-dimethylaniline (1-2 mL).

  • Heat the mixture to reflux (approximately 105°C) for 4-6 hours. The solid will gradually dissolve.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (500 g) in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with toluene (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude solid from an ethanol/water mixture to afford pure Ethyl 4,6-dichloroquinazoline-2-carboxylate as a crystalline solid.

Characterization

The final product should be characterized by standard analytical techniques:

  • Melting Point: To determine purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.[7]

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Chlorination & Aromatization Start 2-Amino-3,5-dichlorobenzonitrile + Diethyl Oxalate Reagents1 Anhydrous Dioxane Dry HCl gas Reaction1 Reflux (6-8h) Start->Reaction1 Reagents1->Reaction1 Add & Heat Intermediate Ethyl 4,6-dichloro-4-oxo-3,4- dihydroquinazoline-2-carboxylate Reaction1->Intermediate Reagents2 POCl₃ N,N-Dimethylaniline (cat.) Intermediate->Reagents2 Transfer Reaction2 Reflux (4-6h) Reagents2->Reaction2 Add & Heat Workup Quench on Ice Neutralize (NaHCO₃) Extract (Toluene) Reaction2->Workup Purification Rotary Evaporation Recrystallization Workup->Purification FinalProduct Ethyl 4,6-dichloroquinazoline- 2-carboxylate Purification->FinalProduct

Caption: Synthetic workflow for Ethyl 4,6-dichloroquinazoline-2-carboxylate.

Safety and Handling Precautions

  • Hydrogen Chloride Gas: Corrosive and toxic. Handle only in a well-ventilated fume hood.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and lachrymatory. Reacts violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All operations must be conducted in a fume hood.

  • Dioxane: A potential carcinogen. Avoid inhalation and skin contact.

  • General Precautions: Standard laboratory safety practices should be followed. Ensure all glassware is dry before use, especially when handling water-reactive reagents like POCl₃.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or presence of moisture.Ensure all reagents and solvents are anhydrous. Extend reflux time and monitor by TLC.
Incomplete chlorination in Step 2 Insufficient POCl₃ or deactivation of the reagent.Use a fresh bottle of POCl₃. Ensure the intermediate is completely dry. Increase reflux time.
Difficulty in crystallization Presence of impurities.Re-purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) before attempting recrystallization.
Dark-colored product Formation of polymeric side products due to excessive heat.Maintain careful temperature control during reflux. Use N,N-dimethylaniline as a catalyst to potentially lower the required reaction time.

References

  • Catalysis Science & Technology. (n.d.). Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Royal Society of Chemistry.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • National Center for Biotechnology Information. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC.
  • Royal Society of Chemistry. (2025). Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air.
  • Wikipedia. (n.d.). Pinner reaction.
  • National Center for Biotechnology Information. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC.
  • National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4,6-dichloroquinazoline-2-carboxylate. PubChem.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • BenchChem. (2025). Application Notes: Diethyl Oxalate in the Synthesis of Dye Intermediates.

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Application

One-Pot Synthesis of Quinazoline Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of Quinazolines and the Efficiency of One-Pot Syntheses Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinazolines and the Efficiency of One-Pot Syntheses

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules and pharmaceuticals.[1][2] These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antifungal properties.[2][3] The therapeutic importance of the quinazoline scaffold has driven significant research into the development of efficient and versatile synthetic methodologies.

Traditionally, the synthesis of quinazolines often involves multi-step procedures that can be time-consuming, labor-intensive, and generate significant waste. One-pot synthesis has emerged as a powerful and elegant strategy to overcome these limitations. By combining multiple reaction steps into a single, sequential process without the isolation of intermediates, one-pot syntheses offer numerous advantages, including:

  • Increased Efficiency: Reduced reaction times and simplified work-up procedures.[1]

  • Improved Yields: Minimization of product loss that can occur during intermediate purification steps.

  • Enhanced Sustainability: Lower consumption of solvents and reagents, aligning with the principles of green chemistry.[4][5]

  • Economic Viability: Reduced costs associated with labor, energy, and materials.

This comprehensive guide provides detailed application notes and protocols for the one-pot synthesis of quinazoline derivatives, tailored for researchers, scientists, and professionals in drug development. We will explore various catalytic systems and reaction conditions, delve into the underlying mechanisms, and offer practical insights for successful synthesis and characterization.

I. Copper-Catalyzed One-Pot Synthesis of 2-Substituted and 2,3-Disubstituted Quinazolinones

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium-based systems for the synthesis of quinazolinones.[1] This protocol details a versatile one-pot, three-component reaction involving 2-bromobenzamides, aldehydes, and aqueous ammonia.[4]

Reaction Principle & Mechanistic Insight

This synthesis proceeds through a copper-catalyzed tandem reaction. The proposed mechanism involves an initial copper-catalyzed amination of the 2-bromobenzamide with aqueous ammonia. This is followed by a cyclocondensation reaction with the aldehyde and subsequent oxidative aromatization to yield the final quinazolinone product.[4]

G Figure 1: Proposed Mechanism for Copper-Catalyzed Quinazolinone Synthesis cluster_legend Legend A 2-Bromobenzamide D Intermediate A (Copper-Amine Complex) A->D Coordination B Copper Catalyst (CuI) B->D C Ammonia (NH3) C->D F Intermediate B (Condensation Product) D->F Reaction with Aldehyde E Aldehyde (R-CHO) E->F G Quinazolinone F->G Cyclization & Oxidative Aromatization Catalyst Catalyst Reactant Reactant Intermediate Intermediate Product Product

Caption: A simplified representation of the key steps in the copper-catalyzed one-pot synthesis of quinazolinones.

Detailed Experimental Protocol

Materials:

  • Substituted 2-bromobenzamide (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Aqueous ammonia (25-28%, 2.0 mL)

  • Dimethyl sulfoxide (DMSO) (5.0 mL)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a round-bottom flask, add the 2-bromobenzamide (1.0 mmol), aldehyde (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMSO (5.0 mL) and aqueous ammonia (2.0 mL) to the flask.

  • Stir the mixture at 110 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[6]

Substrate Scope and Yields

This method is tolerant of a wide range of functional groups on both the 2-bromobenzamide and the aldehyde, with yields typically ranging from moderate to excellent.

2-Bromobenzamide SubstituentAldehydeProduct Yield (%)
HBenzaldehyde85
4-MeO4-Chlorobenzaldehyde78
5-CF₃4-Methylbenzaldehyde82
N-MethylBenzaldehyde75

Table 1: Representative yields for the copper-catalyzed one-pot synthesis of quinazolinones.

II. Microwave-Assisted One-Pot Synthesis of 3-Substituted-Quinazolin-4(3H)-ones

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, increased reaction rates, and often higher yields compared to conventional heating methods.[5][7] This protocol outlines a green and efficient one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, an amine, and an orthoester in a microwave reactor.[8]

Reaction Principle & Mechanistic Insight

The reaction proceeds through the initial formation of a benzoxazinone intermediate from the reaction of anthranilic acid with the orthoester. This intermediate is not isolated and reacts in situ with the amine, followed by cyclization and elimination of alcohol to afford the desired 3-substituted-quinazolin-4(3H)-one.[9]

G Figure 2: Workflow for Microwave-Assisted Quinazolinone Synthesis A Mix Anthranilic Acid, Amine, and Orthoester B Microwave Irradiation (e.g., 120°C, 30 min) A->B C Cool to Room Temperature B->C D Add Water to Precipitate C->D E Filter and Wash Solid D->E F Recrystallize from Ethanol E->F G Characterize Product F->G

Caption: A streamlined workflow for the microwave-assisted one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones.

Detailed Experimental Protocol

Materials:

  • Anthranilic acid (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Trimethyl orthoformate (1.2 mmol)

  • Microwave reactor vial

  • Ethanol (optional, as solvent)

Procedure:

  • In a microwave reactor vial, combine anthranilic acid (1.0 mmol), the desired primary amine (1.2 mmol), and trimethyl orthoformate (1.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30 minutes.[8]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, recrystallize the crude product from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.

Substrate Scope and Yields

This microwave-assisted protocol is highly efficient for a variety of aromatic and aliphatic amines, providing good to excellent yields in a short reaction time.

Anthranilic AcidAmineProduct Yield (%)
UnsubstitutedAniline92
Unsubstituted4-Fluoroaniline88
UnsubstitutedBenzylamine85
5-Chloroanthranilic acidAniline89

Table 2: Representative yields for the microwave-assisted one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones.

III. Ultrasound-Assisted One-Pot Synthesis of 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones

Ultrasonic irradiation provides a green and efficient energy source for chemical reactions, often leading to shorter reaction times, higher yields, and milder reaction conditions.[10][11] This protocol describes a one-pot, three-component synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, an aromatic aldehyde, and a primary amine under ultrasonic irradiation.[12]

Reaction Principle & Mechanistic Insight

The application of ultrasound generates acoustic cavitation, which creates localized hot spots with high temperature and pressure, accelerating the reaction rate.[11] The reaction is believed to proceed via the opening of the isatoic anhydride ring by the amine, followed by condensation with the aldehyde and subsequent cyclization to form the dihydroquinazolinone ring.

G Figure 3: Key Transformations in Ultrasonic-Assisted Synthesis A Isatoic Anhydride C Ring Opening A->C B Primary Amine B->C D Intermediate Amide C->D F Condensation D->F E Aldehyde E->F G Intermediate Imine F->G H Cyclization G->H I Dihydroquinazolinone H->I

Caption: A logical flow diagram illustrating the formation of dihydroquinazolinones under ultrasonic irradiation.

Detailed Experimental Protocol

Materials:

  • Isatoic anhydride (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Primary amine (1.1 mmol)

  • Ethanol:Water (1:1, 5.0 mL)

  • Ultrasonic bath

  • Reaction flask

Procedure:

  • In a reaction flask, combine isatoic anhydride (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the primary amine (1.1 mmol).

  • Add the ethanol:water solvent mixture (5.0 mL).

  • Place the flask in an ultrasonic bath and irradiate at a frequency of 40-50 kHz at ambient temperature for 30-60 minutes.[1]

  • Monitor the reaction by TLC.

  • Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.[1]

Substrate Scope and Yields

This method is effective for a range of aromatic aldehydes and primary amines, affording the corresponding 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones in high yields.

Isatoic AnhydrideAldehydeAmineProduct Yield (%)
UnsubstitutedBenzaldehydeAniline92
Unsubstituted4-ChlorobenzaldehydeAniline90
Unsubstituted4-NitrobenzaldehydeAniline88
UnsubstitutedBenzaldehyde4-Methylaniline91

Table 3: Representative yields for the ultrasound-assisted one-pot synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones.

IV. Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here are some common issues and their potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Suboptimal temperature or reaction time- Poor reactant solubility- Catalyst deactivation- Monitor the reaction closely with TLC to ensure completion.- Systematically optimize the temperature and reaction time.- Choose a solvent in which all reactants are soluble.[1]- Use fresh catalyst or increase catalyst loading.
Formation of Side Products - Presence of water leading to hydrolysis- Incorrect stoichiometry- Undesired reaction pathways- Use anhydrous solvents and reagents.- Carefully control the molar ratios of the reactants.- Adjust the reaction conditions (e.g., temperature, catalyst) to favor the desired product.
Difficult Purification - Co-eluting impurities- Product instability on silica gel- Try a different eluent system for column chromatography.- Consider recrystallization from a different solvent system.- Use an alternative purification method like preparative HPLC.

Table 4: Troubleshooting guide for the one-pot synthesis of quinazoline derivatives.

V. Safety Precautions

Adherence to safety protocols is paramount in any chemical synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[13]

  • Ventilation: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile or toxic reagents.[13]

  • Reagent Handling:

    • Isatoic anhydride: Can be an irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Metal Catalysts (e.g., CuI): Handle with care, avoiding inhalation and skin contact.

    • Solvents (e.g., DMSO, Ethanol): Flammable and/or irritants. Handle in a fume hood away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.[14]

VI. Characterization of Quinazoline Derivatives

The identity and purity of the synthesized quinazoline derivatives should be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product. The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide detailed information about the molecular framework.[3][15]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.[16][17]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups in the molecule, such as the C=O stretch of the quinazolinone ring (typically around 1680-1700 cm⁻¹) and N-H stretches.[3]

  • Melting Point: A sharp melting point is a good indicator of the purity of a solid compound.

Conclusion

One-pot synthesis represents a highly efficient and sustainable approach to the construction of the medicinally important quinazoline scaffold. The protocols detailed in this guide, utilizing copper catalysis, microwave irradiation, and ultrasonic assistance, offer versatile and practical methods for the synthesis of a diverse range of quinazoline derivatives. By understanding the underlying reaction mechanisms and adhering to best practices for execution, troubleshooting, and safety, researchers can effectively leverage these powerful synthetic strategies in their drug discovery and development endeavors.

References

  • Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 30(18), 3729. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
  • Scholars Research Library. (2018).
  • Guo, S., et al. (2014). Rapid assembly of quinazolinone scaffold via copper-catalyzed tandem reaction of 2-bromobenzamides with aldehydes and aqueous ammonia: application to the synthesis of the alkaloid tryptanthrin. Semantic Scholar.
  • Chen, B-H., et al. (2015). Efficient synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones catalyzed by dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation.
  • ResearchGate. (2023). Ultrasonic activated synthesis of quinazolinone derivatives via multi-component reaction promoted by Pt–MWCNTs nanocomposites.
  • Pal, S., et al. (2021). Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products.
  • Mohammadkhani, L., & Heravi, M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Purkhosrow, A., et al. (2019). Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. Iranian Journal of Pharmaceutical Research, 18(2), 607-619.
  • Molecules. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones. PubMed.
  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. IJPRA.
  • Taylor & Francis Online. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
  • Wang, W., et al. (2016). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Semantic Scholar.
  • Zhou, T., & Panarese, J. (n.d.). Simple, Microwave-Assisted Synthesis of Functionalized N-Substituted Quinazolinones. Vanderbilt University.
  • Organic Letters. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
  • Mohammadkhani, L., & Heravi, M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • ResearchGate. (2022). Ultrasonic Assisted Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones Involving Three-Component Reaction of Isatoic Anhydride, Amines and Pyrazole Carbaldehydes Catalyzed by [Ɣ-Fe2O3@HAP-SO3H].
  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.
  • MDPI. (2022).
  • BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. BenchChem.
  • Iranian Journal of Catalysis. (2019). A favourable ultrasound-assisted method for the combinatorial synthesis of 2,3-dihydroquinazolin-4.
  • RSC Publishing. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC - NIH.
  • Mount Sinai Scholars Portal. (2021). Copper-Catalyzed One-Pot, Three-Component Synthesis of Imidazo[1,2-c]quinazolines and Benzimidazo[1,2-c]quinazolines. Mount Sinai Scholars Portal.
  • Russian Journal of Organic Chemistry. (2025).
  • Green Synthesis. (2025). What are the ultrasonic - assisted synthesis methods for the chemical with CAS 127-09-3?. Green Synthesis.
  • ResearchGate. (2018). Synthesis of 2,3‐disubstituted quinazolinones from isatoic anhydride, aniline and β‐diketones.
  • ResearchGate. (2025). Ultrasound-irradiation-assisted synthesis of 2,3-disubstituted quinazolinones.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Malasala, S., et al. (2020). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Advances.
  • Nematpour, M. (2025).
  • Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.
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  • Ampliqon. (n.d.).
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  • ResearchGate. (2025). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives.
  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online.
  • American Chemical Society. (n.d.). 1.3.1 Introduction. American Chemical Society.

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Method

Application Notes &amp; Protocols: Strategic Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Abstract & Introduction The conversion of 4-hydroxyquinolines to their 4-chloro analogues is a pivotal transformation in medicinal chemistry, unlocking a key position for subsequent nucleophilic substitution reactions. E...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The conversion of 4-hydroxyquinolines to their 4-chloro analogues is a pivotal transformation in medicinal chemistry, unlocking a key position for subsequent nucleophilic substitution reactions. Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is a valuable precursor, utilized in the synthesis of various biologically active molecules, including antimicrobial agents and crop protection compounds.[1] This document provides a comprehensive guide to the chlorination of this substrate to yield ethyl 4,6-dichloroquinoline-3-carboxylate, a versatile intermediate for further molecular elaboration in drug discovery programs.[2][3]

We move beyond a simple recitation of steps to explore the underlying reaction mechanism, provide a robust and validated protocol, emphasize critical safety considerations, and detail methods for product characterization and troubleshooting. This guide is designed to empower researchers to perform this synthesis with high efficiency, safety, and reproducibility.

Reaction Principle and Mechanism

The conversion of the 4-hydroxy group of the quinoline system to a chlorine atom is effectively achieved using phosphorus oxychloride (POCl₃). The reaction proceeds via a mechanism analogous to the Vilsmeier-Haack reaction, where the 4-hydroxyquinoline, existing in tautomeric equilibrium with its 4-quinolone form, is activated for nucleophilic attack.[4][5][6]

Mechanistic Rationale:

  • Phosphorylation of the Carbonyl: The reaction initiates with the nucleophilic attack of the carbonyl oxygen (from the 4-quinolone tautomer) on the electrophilic phosphorus atom of POCl₃.[7][8]

  • Formation of a Phosphate Ester Intermediate: This initial step forms a highly reactive phosphate ester intermediate. This functional group is an excellent leaving group, far superior to the original hydroxyl group.[7][8]

  • Nucleophilic Attack by Chloride: A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position of the quinoline ring.

  • Elimination and Aromatization: The attack leads to the displacement of the dichlorophosphate group and re-aromatization of the heterocyclic ring, yielding the stable ethyl 4,6-dichloroquinoline-3-carboxylate product.[7][8]

Reaction_Mechanism SM Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Keto Tautomer) Intermediate Phosphate Ester Intermediate (Activated) SM->Intermediate 1. Attack on P atom POCl3 POCl₃ (Phosphorus Oxychloride) Product Ethyl 4,6-dichloroquinoline-3-carboxylate Intermediate->Product 2. Nucleophilic Attack 3. Elimination Chloride Cl⁻ Chloride->Intermediate

Caption: Mechanistic pathway for POCl₃-mediated chlorination.

Materials, Reagents, and Equipment

Reagents and Materials
Reagent/MaterialCAS No.Molecular FormulaM.W. ( g/mol )Supplier Notes
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate17135-91-0C₁₂H₁₀ClNO₃251.67Starting Material
Phosphorus Oxychloride (POCl₃)10025-87-3POCl₃153.33Reagent/Solvent, Reagent Grade, Anhydrous
Crushed Ice / Deionized Water7732-18-5H₂O18.02For reaction quenching
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For neutralization (prepare saturated solution)
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade, for extraction
Brine (Saturated NaCl solution)7647-14-5NaCl58.44For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04For drying organic phase
Silica Gel7631-86-9SiO₂60.08For column chromatography (230-400 mesh)
TLC Plates---Silica gel 60 F₂₅₄
Equipment
  • Three-neck round-bottom flask (appropriately sized for the scale)

  • Reflux condenser equipped with a gas outlet to a bubbler or an inert gas inlet

  • Calcium chloride or Drierite® drying tube

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Large beaker or crystallizing dish for ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Glass column for chromatography

Critical Safety Precautions

Working with Phosphorus Oxychloride (POCl₃) requires strict adherence to safety protocols. A thorough risk assessment must be conducted prior to commencing work.

  • Extreme Corrosivity and Toxicity: POCl₃ is highly corrosive and causes severe chemical burns upon contact with skin and eyes.[9][10] Its vapors are toxic and can be fatal if inhaled.[10] All operations involving POCl₃ must be performed within a certified, high-performance chemical fume hood. [9][11][12]

  • Violent Reaction with Water: POCl₃ reacts violently and exothermically with water, liberating large volumes of toxic and corrosive hydrogen chloride (HCl) gas.[9][12][13] Ensure all glassware is scrupulously dried before use. The quenching step must be performed with extreme caution.

  • Personal Protective Equipment (PPE): Mandatory PPE includes:

    • Chemical splash goggles and a full-face shield.[11]

    • A chemical-resistant lab coat.

    • Heavy-duty, chemical-resistant gloves. Neoprene or Teflon gloves are recommended; standard nitrile gloves offer insufficient protection for prolonged exposure.[12]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. Have an appropriate quenching agent (e.g., dry sand, sodium carbonate) ready for small spills.

  • Waste Disposal: All POCl₃-contaminated waste is considered hazardous. Dispose of it according to institutional and local environmental regulations. Unreacted POCl₃ must be quenched slowly and carefully before disposal.

Detailed Experimental Protocol

This protocol is for a representative 5.0 g scale synthesis.

Reaction Setup and Execution
  • Glassware Preparation: Ensure a 250 mL three-neck round-bottom flask and reflux condenser are oven-dried and assembled while hot under a stream of dry nitrogen or argon. Equip the condenser with a drying tube.

  • Reagent Charging: To the cooled flask, add ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (5.0 g, 19.86 mmol).

  • POCl₃ Addition: In the fume hood, carefully add phosphorus oxychloride (50 mL, 536 mmol, ~27 equivalents) to the flask. POCl₃ serves as both the chlorinating agent and the solvent.

  • Heating and Reflux: With gentle stirring, heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle.

  • Reaction Monitoring: Maintain the reflux for 3-4 hours. Monitor the reaction's progress by TLC (e.g., 3:7 Ethyl Acetate/Hexane). The starting material has a lower Rf than the less polar product. The reaction is complete when the starting material spot is no longer visible.

Work-up and Product Isolation
  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Removal of Excess POCl₃ (Optional but Recommended): Carefully remove the bulk of the excess POCl₃ under reduced pressure using a rotary evaporator connected to a trap containing a base solution (e.g., NaOH pellets or solution) to neutralize the corrosive vapors.

  • Quenching (CRITICAL STEP): Prepare a large beaker (2 L) containing ~500 g of crushed ice and place it in a secondary container. Slowly and cautiously , pour the cooled reaction mixture dropwise onto the vigorously stirred ice. This process is highly exothermic and will generate HCl gas; ensure maximum fume hood ventilation.

  • Neutralization and Precipitation: Continue stirring the aqueous slurry. Slowly add saturated sodium bicarbonate (NaHCO₃) solution in portions until the vigorous effervescence ceases and the pH is neutral to slightly basic (pH 7-8). The crude product will precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[8] Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight. This yields the crude ethyl 4,6-dichloroquinoline-3-carboxylate.

Purification
  • Recrystallization: The crude product can often be purified by recrystallization from ethanol or an ethyl acetate/hexane mixture to yield a crystalline solid.

  • Column Chromatography: For higher purity, the crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane).[14]

Data Summary and Characterization

Expected Results
ParameterStarting MaterialProduct
Compound Name Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylateEthyl 4,6-dichloroquinoline-3-carboxylate
Molecular Formula C₁₂H₁₀ClNO₃C₁₂H₉Cl₂NO₂[15][16]
Molecular Weight 251.67 g/mol 270.11 g/mol [15][16]
Appearance Off-white to pale yellow solidWhite to yellow solid
Typical Yield -85-95% (crude)
Analytical Characterization
  • ¹H NMR: Expect the disappearance of the broad singlet corresponding to the C4-OH proton. The aromatic and ethyl ester protons will show characteristic shifts.

  • ¹³C NMR: The C4 carbon signal will shift significantly upon chlorination.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak [M+H]⁺ at m/z 270/272/274, exhibiting the characteristic isotopic pattern for a molecule containing two chlorine atoms (~9:6:1 ratio).[17]

  • IR Spectroscopy: The broad O-H stretching band (around 3200-3400 cm⁻¹) present in the starting material will be absent in the product spectrum.[5]

  • HPLC: Purity should be assessed using a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient) to ensure >95% purity for subsequent applications.[18][19]

Workflow and Troubleshooting

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep 1. Dry Glassware 2. Charge Reagents react 3. Heat to Reflux (3-4h) 4. Monitor by TLC prep->react workup 5. Cool Reaction 6. Quench on Ice (Caution!) 7. Neutralize & Precipitate 8. Filter & Dry react->workup purify 9. Recrystallize or Column Chromatography workup->purify analyze 10. Characterize (NMR, MS, HPLC) purify->analyze

Caption: Step-by-step experimental workflow.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction (insufficient time/temp).2. Moisture contamination deactivating POCl₃.3. Loss of product during work-up.1. Increase reflux time; confirm temperature is at least 105 °C.2. Ensure all glassware is oven-dried and reagents are anhydrous.3. Ensure complete precipitation before filtering; check aqueous filtrate for product.
Product Reverts to Starting Material The 4-chloro position is activated and can hydrolyze back to the 4-hydroxy form during aqueous work-up, especially if pH becomes neutral or basic for too long.[20]1. Minimize the duration of the aqueous work-up.2. Keep the mixture cold throughout neutralization.3. Consider an alternative work-up: remove excess POCl₃, dilute with an inert solvent (e.g., toluene), and filter off any solids before quenching the filtrate.
Formation of Dark, Tarry Crude Product 1. Reaction temperature was too high or heating was prolonged, causing decomposition.2. Impurities in the starting material.1. Use a high-boiling inert solvent (e.g., Dowtherm A) for better temperature control if neat POCl₃ proves problematic.[21] Do not exceed the recommended reaction time.2. Ensure the purity of the starting material before beginning.
Difficult Filtration The precipitated product is too fine or oily.1. Allow the precipitate to digest (stir) in the mother liquor for a longer period to improve particle size.2. If oily, attempt extraction with ethyl acetate or dichloromethane instead of filtration.[8]

References

  • O'Reilly, K., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Air Liquide Malaysia. Phosphorus Oxychloride Safety Data Sheet. Air Liquide. Available at: [Link]

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • DUT Open Scholar. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate. Available at: [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. Organic Syntheses. Available at: [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. Available at: [Link]

  • American Chemical Society. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ACS Publications. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for Nucleophilic Aromatic Substitution Reactions on Dichloroquinazolines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazoline Scaffold in Medicinal Chemistry The quinazoline ring system is a cornerstone in modern medicinal chemistry, recognized as a "p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure." This designation stems from its ability to serve as a versatile scaffold for designing ligands that can interact with a diverse array of biological targets.[1][2] Consequently, quinazoline derivatives have been successfully developed into drugs for treating a wide range of diseases, including cancer, hypertension, and inflammatory disorders.[2][3][4]

A primary and highly effective method for synthesizing functionalized quinazolines is the nucleophilic aromatic substitution (SNAr) reaction on readily available dichloroquinazoline precursors, most notably 2,4-dichloroquinazoline.[5][6] This guide provides an in-depth exploration of the principles governing these reactions and detailed protocols for their practical application in a research and development setting.

The Underlying Chemistry: Understanding the Regioselectivity of SNAr on 2,4-Dichloroquinazoline

The hallmark of nucleophilic aromatic substitution on 2,4-dichloroquinazoline is its remarkable regioselectivity. The reaction proceeds in a stepwise manner, with the initial substitution almost invariably occurring at the C4 position, followed by a second substitution at the C2 position, often under more forcing conditions.[7]

The "Why": Electronic Control of Reactivity

This pronounced regioselectivity is not arbitrary but is dictated by the electronic properties of the quinazoline ring. The two nitrogen atoms within the heterocyclic system exert a strong electron-withdrawing effect, which activates the chlorine-bearing carbons (C2 and C4) toward nucleophilic attack.

Theoretical studies, specifically Density Functional Theory (DFT) calculations, have provided a more nuanced understanding. These calculations reveal that the carbon atom at the C4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO).[1][2][8] This indicates that the C4 position is more electrophilic and thus more susceptible to attack by a nucleophile. The subsequent formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, is a key feature of this reaction mechanism.[7][9] The lower activation energy for nucleophilic attack at the C4 position further solidifies the observed regioselectivity.[1][2]

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack at C4 cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Second Substitution at C2 (Optional) Dichloroquinazoline 2,4-Dichloroquinazoline Product1_step3 2-Chloro-4-substituted-quinazoline Nucleophile Nucleophile (Nu-H) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Product1 2-Chloro-4-substituted-quinazoline Nucleophile2 Nucleophile (Nu'-H) Meisenheimer2 Second Meisenheimer Complex FinalProduct 2,4-Disubstituted-quinazoline

Practical Applications: Synthesizing Substituted Quinazolines

The true utility of this reaction lies in its broad applicability with a diverse range of nucleophiles, enabling the synthesis of extensive libraries of compounds for biological screening.

Common Nucleophiles and Reaction Conditions

The choice of nucleophile and reaction conditions dictates the final product. Generally, the first substitution at C4 can be achieved at room temperature or with gentle heating, while the second substitution at C2 often requires elevated temperatures (reflux).[2][7]

Nucleophile TypeExample(s)Typical Solvent(s)Temperature for C4 SubstitutionTemperature for C2 Substitution
Primary/Secondary Aliphatic Amines Piperidine, Morpholine, BenzylamineEthanol, Isopropanol, Acetonitrile, Dioxane0 °C to Room TemperatureReflux (~80-120 °C)
Anilines Aniline, 4-MethoxyanilineEthanol, Isopropanol, DMFRoom Temperature to 80 °CReflux, often with acid catalysis
Alcohols/Phenols Methanol, PhenolTHF, Dioxane (with a strong base like NaH)Room Temperature to RefluxHigh Temperature Reflux
Thiols/Thiophenols Ethanethiol, ThiophenolDMF, Acetonitrile (with a base like K₂CO₃)Room TemperatureReflux

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. 2,4-dichloroquinazoline and many amines are irritants. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a 2-Chloro-4-aminoquinazoline Derivative (Monosubstitution)

This protocol describes the general procedure for the regioselective substitution at the C4 position with an amine.

Materials:

  • 2,4-dichloroquinazoline

  • Amine of choice (e.g., benzylamine) (1.0-1.2 equivalents)

  • Solvent (e.g., Ethanol or Isopropanol)

  • Base (optional, e.g., triethylamine or diisopropylethylamine) (1.1 equivalents)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloroquinazoline (1.0 eq).

  • Dissolve the starting material in the chosen solvent (e.g., ethanol, ~10-20 mL per gram of dichloroquinazoline).

  • If the amine salt is used or to scavenge the HCl byproduct, add the base to the solution.

  • Slowly add the amine (1.0-1.2 eq) to the stirred solution at room temperature. For highly reactive amines, cooling the reaction mixture in an ice bath (0-5 °C) is recommended to control the exotherm.[7]

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10] Reactions are often complete within 2-24 hours.

  • Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold solvent.

  • If the product remains in solution, concentrate the mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography on silica gel.

  • Characterize the product by NMR and Mass Spectrometry to confirm the structure and regiochemistry. 2D-NMR techniques can be particularly useful for unambiguous structural assignment.[1][2]

Protocol 2: Synthesis of a 2,4-Diaminoquinazoline Derivative (Disubstitution)

This protocol outlines the synthesis of a disubstituted quinazoline, building upon the product from Protocol 1.

Materials:

  • 2-Chloro-4-aminoquinazoline derivative (from Protocol 1)

  • Second amine of choice (can be the same or different from the first) (1.5-3.0 equivalents)

  • High-boiling point solvent (e.g., isopropanol, n-butanol, or dioxane)[11]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend or dissolve the 2-chloro-4-aminoquinazoline derivative (1.0 eq).

  • Add the high-boiling point solvent.

  • Add the second amine (1.5-3.0 eq). Using an excess of the amine can help drive the reaction to completion and can also act as a base to neutralize the generated HCl.

  • Heat the reaction mixture to reflux. The required temperature is typically higher than for the first substitution.[7]

  • Monitor the reaction progress by TLC or HPLC. These reactions can take several hours to days to reach completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a suitable solvent.

  • If the product remains dissolved, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Confirm the structure of the final 2,4-disubstituted quinazoline using NMR and Mass Spectrometry.

Experimental_Workflow cluster_protocol1 Protocol 1: C4-Monosubstitution cluster_protocol2 Protocol 2: C2-Disubstitution start1 Dissolve 2,4-dichloroquinazoline in solvent add_amine1 Add Amine 1 (Mild Conditions, e.g., RT) monitor1 Monitor by TLC/HPLC workup1 Workup & Purification (Filtration/Chromatography) product1 2-Chloro-4-aminoquinazoline start2 Start with 2-Chloro-4-aminoquinazoline product1->start2 Proceed to Disubstitution add_amine2 Add Amine 2 (Harsh Conditions, e.g., Reflux) monitor2 Monitor by TLC/HPLC workup2 Workup & Purification product2 2,4-Diaminoquinazoline

Analytical Characterization and Troubleshooting

  • Reaction Monitoring: TLC is a quick and effective tool. A typical mobile phase for these compounds is a mixture of ethyl acetate and hexanes. HPLC provides more quantitative data on reaction progress.[10][12][13]

  • Structural Confirmation: While 1H NMR is essential, confirming the C4 substitution can sometimes be ambiguous. 2D-NMR experiments, such as HSQC and HMBC, provide definitive evidence of the substitution pattern by showing correlations between the protons on the amine substituent and the carbons of the quinazoline core.[1][2]

  • Troubleshooting Low Yields:

    • Monosubstitution: Ensure the amine is of good quality. Consider adding a non-nucleophilic base to scavenge HCl, which can protonate the starting amine, rendering it non-nucleophilic.

    • Disubstitution: The C2-chloro position is significantly less reactive. Ensure adequate temperature and reaction time. Microwave-assisted synthesis can sometimes accelerate this second substitution.[4] If the nucleophile is weak, consider palladium-catalyzed amination methods, although this falls outside the scope of traditional SNAr.[14]

Conclusion

The nucleophilic aromatic substitution on dichloroquinazolines is a robust and highly predictable reaction, making it an invaluable tool in the synthesis of diverse molecular libraries for drug discovery. A thorough understanding of the electronic principles governing its regioselectivity allows researchers to rationally design synthetic routes to novel and biologically active compounds. The protocols provided herein serve as a foundation for the practical application of this important transformation.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024). [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. [Link]

  • (a) General scheme for regioselective nucleophilic aromatic... | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

  • Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1998). [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. (2021). [Link]

  • Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines... - ResearchGate. (n.d.). [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2022). [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed. (2021). [Link]

  • Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis - ACS Fall 2025. (n.d.). [Link]

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries | ACS Combinatorial Science. (2001). [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2013). MDPI. [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (2013). [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC - NIH. (2023). [Link]

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. (2024). Chemistry Stack Exchange. [Link]

  • Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2020). [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). [Link]

  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.). [Link]

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Method

Application Notes &amp; Protocols: Strategic Functionalization of Ethyl 4,6-dichloroquinazoline-2-carboxylate via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic application of Suzuki-Miyaura cross-coupling re...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic application of Suzuki-Miyaura cross-coupling reactions to Ethyl 4,6-dichloroquinazoline-2-carboxylate. Quinazoline scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to selectively functionalize dihalogenated quinazolines opens a pathway to novel analogues with finely tuned pharmacological profiles.[3][4] This document details the mechanistic underpinnings, regioselective strategies, and practical execution of these powerful C-C bond-forming reactions.

Section 1: The Suzuki-Miyaura Reaction - A Mechanistic Framework

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex.[5][6] The catalytic cycle is a well-defined sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The process begins with a catalytically active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[9]

  • Oxidative Addition : The cycle formally commences when the Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the dichloroquinazoline). This is typically the rate-determining step of the cycle and results in a Pd(II) intermediate.[5][7] The reactivity of the C-X bond is crucial, with the general trend being I > Br > OTf >> Cl.[7] The use of chloro-substituents, as in the target molecule, necessitates highly active catalyst systems.[7][10]

  • Transmetalation : In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the organic moiety to the palladium complex.[6][11] The choice of base and solvent is therefore critical to the efficiency of this step.[12][13]

  • Reductive Elimination : The final step involves the formation of the new C-C bond between the two organic partners, as they are eliminated from the palladium center.[7][14] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Limiting Step) pd0->oxidative_addition pd2_intermediate1 R¹-Pd(II)L₂-X (Quinazoline Complex) oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Functionalized Quinazoline) reductive_elimination->product aryl_halide R¹-X (Dichloroquinazoline) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation Regioselectivity_Workflow start Ethyl 4,6-dichloroquinazoline-2-carboxylate step1 Suzuki Coupling 1 (Mild Conditions) + Arylboronic Acid A start->step1 Preferential reaction at C4 position product1 Ethyl 4-(Aryl-A)-6-chloro- quinazoline-2-carboxylate step1->product1 step2 Suzuki Coupling 2 (Forcing Conditions) + Arylboronic Acid B product1->step2 Reaction at C6 position product2 Ethyl 4-(Aryl-A)-6-(Aryl-B)- quinazoline-2-carboxylate step2->product2

Diagram 2. Stepwise functionalization strategy for Ethyl 4,6-dichloroquinazoline-2-carboxylate.

Section 3: Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are expensive and toxic; handle with care.

Protocol 3.1: Regioselective Mono-Arylation at the C4-Position

This protocol details a general method for the selective Suzuki-Miyaura coupling at the more reactive C4 position of ethyl 4,6-dichloroquinazoline-2-carboxylate.

Materials:

  • Ethyl 4,6-dichloroquinazoline-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 10:1)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add ethyl 4,6-dichloroquinazoline-2-carboxylate (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to remove oxygen, which can deactivate the catalyst. [10]4. Solvent Addition: Add the degassed solvent mixture via syringe. A typical solvent system is 1,4-dioxane and water (4:1 v/v). [14][15]5. Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure ethyl 4-aryl-6-chloroquinazoline-2-carboxylate. [14]

Protocol 3.2: Sequential Di-Arylation

To functionalize the C6 position, the purified mono-arylated product from Protocol 3.1 can be subjected to a second Suzuki coupling. This typically requires more forcing conditions due to the lower reactivity of the C6-Cl bond.

Key Modifications from Protocol 3.1:

  • Starting Material: Use the ethyl 4-aryl-6-chloroquinazoline-2-carboxylate from the first step.

  • Catalyst System: A more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor, may be necessary. [10]* Temperature: Higher temperatures (110-120 °C) are often required. [16]* Reaction Time: The reaction may require a longer duration (12-24 hours).

Section 4: Optimization of Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimizing reactions with ethyl 4,6-dichloroquinazoline-2-carboxylate.

ParameterOptionsRationale & Field Insights
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ + LigandPd(PPh₃)₄ is a reliable choice for many couplings. [15]For challenging C-Cl bond activation, catalyst systems generated in situ from Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective. [10][11]Pd(dppf)Cl₂ is also a robust catalyst for heteroaryl couplings. [17][18]
Base K₂CO₃Na₂CO₃Cs₂CO₃K₃PO₄The base is crucial for activating the boronic acid for transmetalation. [12]K₂CO₃ and Na₂CO₃ are common, effective, and economical choices. [14][19]Cs₂CO₃ is more soluble and can be more effective for difficult couplings. K₃PO₄ is a stronger base that can be beneficial with less reactive substrates. [20]
Solvent Dioxane/H₂O Toluene/H₂O DMF THF/H₂OA biphasic system with water is common, as it helps dissolve the inorganic base and facilitate the formation of the active boronate species. [6][21]Dioxane and THF are excellent choices. [9]Toluene can be used for higher temperature reactions. DMF is a polar aprotic solvent that can also be effective. [19]Solvents must be degassed to prevent catalyst degradation.
Temperature 80 - 120 °CC-Cl bond activation requires thermal energy. [10]For the more reactive C4 position, 80-100 °C is often sufficient. For the less reactive C6 position, temperatures of 100-120 °C may be necessary. [16]Microwave irradiation can also be used to accelerate the reaction. [22]

Section 5: Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered in Suzuki-Miyaura couplings.

Troubleshooting_Flowchart start Low or No Product Yield cause1 Inactive Catalyst System? start->cause1 cause2 Ineffective Base/Solvent? start->cause2 cause3 Side Reactions Dominating? start->cause3 cause4 Insufficient Temperature? start->cause4 sol1 Solution: - Use a more active catalyst (e.g., Pd(OAc)₂/SPhos). - Ensure atmosphere is inert; degas solvents thoroughly. - Use fresh catalyst. cause1->sol1 sol2 Solution: - Try a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). - Ensure adequate water in biphasic system. - Check reagent solubility in chosen solvent. cause2->sol2 sol3 Solution: - For homocoupling: Rigorously exclude O₂. - For protodeboronation: Use fresh boronic acid; avoid overly harsh/aqueous conditions. cause3->sol3 sol4 Solution: - Increase reaction temperature in 10 °C increments. - Consider switching to a higher-boiling solvent (e.g., Toluene). cause4->sol4

Diagram 3. Troubleshooting workflow for common Suzuki-Miyaura coupling issues.

Common Side Reactions:

  • Homocoupling: Dimerization of the boronic acid. This is often caused by the presence of oxygen. Ensure the reaction is thoroughly degassed. [23]* Protodeboronation: The boronic acid is hydrolyzed back to the corresponding arene, preventing it from participating in the catalytic cycle. This can be minimized by using fresh boronic acid and avoiding excessively high temperatures or prolonged reaction times in highly aqueous media. [9][10]* Dehalogenation: The chloro-substituent is replaced by a hydrogen atom. This can occur if a hydride source is present in the reaction mixture. [9]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Singh, U. P., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Reddy, T. J., et al. (2018). Suzuki–Miyaura coupling of quinazolines containing an unprotected NH2 group: Synthesis and biological testing of quinazoline derivatives. Taylor & Francis Online. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Krems, C., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen. [Link]

  • Mogolodela, V., et al. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]

  • Amatore, C., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

  • ResearchGate. Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with boronic ester 6. [Link]

  • Krems, C., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. PMC. [Link]

  • Presset, M., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. [Link]

  • Presset, M., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. SciSpace. [Link]

  • Le-Dévéhat, F., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Publishing. [Link]

  • Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie. [Link]

  • Carrow, B. P., & Nozaki, K. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Israel Journal of Chemistry. [Link]

  • Shields, J. D., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]

  • Noël, T., et al. (2018). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Zhang, W., et al. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. PubMed. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • IJIRT. (2024). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. [Link]

  • ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

  • Al-Maksoud, W., & About-Jabal, G. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [a]. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Research and Reviews. Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. [Link]

  • Zaporozhye Medical Journal. (2022). Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity. [Link]

  • Anumula, P., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Quinazoline-2-Carboxamides via Amide Bond Formation from Ethyl 4,6-dichloroquinazoline-2-carboxylate

Introduction: The Quinazoline-2-Carboxamide Scaffold in Modern Drug Discovery The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically activ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline-2-Carboxamide Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Within this class, quinazoline-2-carboxamides have emerged as a particularly valuable motif. These structures are integral to the design of targeted therapeutics, including potent and selective inhibitors of enzymes like Matrix Metalloproteinase-13 (MMP-13), which is implicated in atherosclerosis, and AcrB, a bacterial efflux pump associated with multidrug resistance.[1][2][3]

The synthesis of these critical compounds often relies on the versatile precursor, Ethyl 4,6-dichloroquinazoline-2-carboxylate.[4] This application note provides an in-depth guide to the formation of the crucial amide bond by reacting this ester with various primary and secondary amines. We will explore the underlying chemical principles, present detailed experimental protocols for both thermal and catalyzed reactions, and offer expert insights into reaction optimization and troubleshooting.

Mechanistic Rationale: The Aminolysis of an Activated Heterocyclic Ester

The conversion of an ester to an amide, known as aminolysis, is a classic nucleophilic acyl substitution reaction. The reaction proceeds through a tetrahedral intermediate formed by the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester.[5][6] The subsequent collapse of this intermediate expels the ethoxide leaving group to yield the thermodynamically more stable amide.

However, the direct reaction between esters and amines can be sluggish.[7] This is primarily because the alkoxy group (e.g., ethoxide) is a relatively poor leaving group compared to, for instance, a halide in an acyl chloride.[5] Consequently, forcing conditions such as high heat are often required.[6]

To overcome this kinetic barrier under milder conditions, catalytic methods have been developed that enhance the reactivity of the ester or the amine.[8][9] These strategies include:

  • Lewis Acid Catalysis: A Lewis acid, such as iron(III) chloride (FeCl₃) or titanium(IV) chloride (TiCl₄), coordinates to the carbonyl oxygen of the ester.[10][11] This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

  • Base Catalysis: A base can deprotonate the amine, increasing its nucleophilicity, or interact with the ester in a way that facilitates the reaction.[12]

  • Transition Metal Catalysis: Advanced methods using catalysts based on nickel, palladium, or manganese can facilitate direct amidation through different mechanistic pathways, offering high efficiency and broad substrate scopes.[13]

Visualizing the Core Mechanism

The following diagram illustrates the fundamental steps of the nucleophilic acyl substitution pathway for the aminolysis of Ethyl 4,6-dichloroquinazoline-2-carboxylate.

G Reactants Ethyl 4,6-dichloroquinazoline-2-carboxylate + Amine (R¹R²NH) TransitionState Nucleophilic Attack Reactants->TransitionState Step 1 TetrahedralIntermediate Tetrahedral Intermediate TransitionState->TetrahedralIntermediate Elimination Elimination of Ethoxide TetrahedralIntermediate->Elimination Step 2 ProductComplex Protonated Amide + Ethoxide Elimination->ProductComplex Deprotonation Proton Transfer ProductComplex->Deprotonation Step 3 Products Final Amide Product + Ethanol Deprotonation->Products

Caption: General mechanism for the aminolysis of an ester.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. The quinazoline starting material and products are chlorinated heterocyclic compounds and should be handled with care.

Protocol 1: Direct Thermal Aminolysis

This protocol relies on thermal energy to drive the reaction and is suitable for relatively stable and nucleophilic amines.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Typical Amount (1 mmol scale)
Ethyl 4,6-dichloroquinazoline-2-carboxylate150449-99-3271.10271 mg (1.0 equiv)
Amine (Primary or Secondary)VariesVaries1.2 - 2.0 mmol (1.2-2.0 equiv)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.093-5 mL
Step-by-Step Procedure
  • To a dry round-bottom flask or sealed reaction vial equipped with a magnetic stir bar, add Ethyl 4,6-dichloroquinazoline-2-carboxylate (1.0 equiv).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the desired amine (1.2-2.0 equiv). Using a slight excess of the amine can help drive the reaction to completion.

  • Seal the vessel and place it in a preheated oil bath at 100-140 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The product amide is generally more polar than the starting ester.

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired quinazoline-2-carboxamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Iron(III) Chloride-Catalyzed Aminolysis

This method employs a common and inexpensive Lewis acid to catalyze the reaction, often allowing for lower temperatures and shorter reaction times.[10]

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Typical Amount (1 mmol scale)
Ethyl 4,6-dichloroquinazoline-2-carboxylate150449-99-3271.10271 mg (1.0 equiv)
Amine (Primary or Secondary)VariesVaries1.2 mmol (1.2 equiv)
Iron(III) Chloride (FeCl₃), anhydrous7705-08-0162.2024 mg (0.15 equiv)
Toluene or Dioxane, anhydrousVariesVaries3-5 mL (or solvent-free)
Step-by-Step Procedure
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 4,6-dichloroquinazoline-2-carboxylate (1.0 equiv) and anhydrous Iron(III) Chloride (15 mol%).

  • Add anhydrous solvent (e.g., toluene). Alternatively, for a solvent-free approach, proceed to the next step directly.[10]

  • Add the desired amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. These catalyzed reactions are often complete within 1.5-12 hours.[10]

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a 1 N HCl solution to remove the iron catalyst and any unreacted amine.

  • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or recrystallization.

  • Characterize the purified product by appropriate analytical methods (NMR, MS).

Optimization, Troubleshooting, and Field Insights

Comparison of Methods
ParameterDirect Thermal AminolysisLewis Acid-Catalyzed AminolysisKey Consideration
Temperature High (100-140 °C)Moderate (e.g., 80 °C)Lower temperatures can improve selectivity and reduce side products.
Reaction Time Longer (4-24 h)Shorter (1.5-12 h)Catalysis significantly accelerates the rate of amide formation.
Reagents Simple, no catalyst neededRequires anhydrous Lewis acidThe catalyst must be fully quenched and removed during workup.
Scope Best with highly nucleophilic aminesBroader scope, effective for less reactive aminesCatalysis overcomes the activation energy barrier for weaker nucleophiles.
Potential Side Reaction: Nucleophilic Aromatic Substitution (SNAr)

A critical consideration when working with the 4,6-dichloroquinazoline scaffold is the potential for a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The chlorine atom at the C4 position is activated towards substitution by nucleophiles, including the amine reagent.

  • Observation: Formation of a byproduct where the amine has displaced the C4-chloro group instead of (or in addition to) reacting with the C2-ester.

  • Causality: This side reaction is more prevalent with primary amines and at higher temperatures, which provide the activation energy needed for the SNAr pathway.[14]

  • Mitigation Strategy:

    • Lower the Temperature: Employing a catalyzed protocol (like Protocol 2) allows for significantly lower reaction temperatures, which kinetically favors the lower-energy aminolysis pathway over the higher-energy SNAr reaction.

    • Amine Stoichiometry: Avoid a large excess of the amine, as higher concentrations can favor the bimolecular SNAr reaction.

    • Choice of Amine: Sterically hindered secondary amines are less likely to participate in SNAr at the C4 position compared to less hindered primary amines.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of quinazoline-2-carboxamides from the starting ester.

G Setup Reaction Setup (Ester, Amine, Solvent/Catalyst) Reaction Heating & Stirring (e.g., 80-140 °C) Setup->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Periodic Sampling Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching & Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Sources

Method

Application Note: Strategic Hydrolysis of Ethyl Esters on the Quinazoline Scaffold

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract and Introduction The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous appr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1] In the synthesis of these complex molecules, ethyl esters are frequently employed as stable, readily accessible intermediates. The strategic hydrolysis of these esters to the corresponding carboxylic acid is a pivotal transformation. This conversion not only enhances aqueous solubility but also provides a crucial chemical handle for further derivatization, such as amide bond formation, to modulate the compound's pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the mechanistic principles and a field-proven protocol for the hydrolysis of ethyl esters on the quinazoline ring. We will focus on base-catalyzed hydrolysis (saponification), detailing the causality behind procedural choices to ensure robust, reproducible, and high-yielding conversions.

Mechanistic Rationale: The Inevitability of Saponification

The hydrolysis of an ester to a carboxylic acid and an alcohol can be achieved under either acidic or basic conditions.[2] Both pathways proceed via a nucleophilic acyl substitution mechanism.

  • Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification.[3][4] The reaction begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[5][6] However, every step in this mechanism is reversible.[3][7] To drive the reaction to completion, a large excess of water is required, which can be impractical depending on the substrate's solubility.

  • Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for preparative synthesis due to its irreversible nature.[2][3] The reaction is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[8][9] The intermediate then collapses, eliminating an alkoxide ion (in this case, ethoxide) as the leaving group. This yields the carboxylic acid. The key, irreversible step follows immediately: the highly basic ethoxide ion deprotonates the newly formed carboxylic acid.[2][8] This acid-base reaction is energetically downhill and effectively removes the carboxylic acid from the equilibrium, driving the reaction to completion.[3][8] A final acidic workup is required to protonate the carboxylate salt and isolate the desired carboxylic acid product.[10]

The diagram below illustrates the definitive pathway of base-catalyzed hydrolysis.

G cluster_main Base-Catalyzed Hydrolysis (Saponification) Mechanism Start Ethyl Quinazolinecarboxylate + Hydroxide (OH⁻) Intermediate Tetrahedral Intermediate Start->Intermediate 1. Nucleophilic Attack Products1 Quinazoline Carboxylic Acid + Ethoxide (EtO⁻) Intermediate->Products1 2. Elimination of Leaving Group Products2 Quinazoline Carboxylate Salt + Ethanol (EtOH) Products1->Products2 3. Irreversible Deprotonation (Driving Force) FinalProduct Quinazoline Carboxylic Acid (Post-Acidification) Products2->FinalProduct 4. Acidic Workup (e.g., HCl)

Figure 1: Mechanism of Saponification. This diagram outlines the key steps in the base-catalyzed hydrolysis of an ethyl ester on a quinazoline ring, highlighting the irreversible deprotonation step.

Experimental Design and Protocols

The following protocol is a robust, general procedure applicable to a wide range of ethyl quinazolinecarboxylate derivatives.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl Quinazoline-X-carboxylateSynthesis GradeN/ASubstrate
Sodium Hydroxide (NaOH) or KOHReagent Grade, ≥97%Sigma-AldrichBase catalyst. KOH can sometimes offer better solubility for the salt.
Ethanol (EtOH) or Methanol (MeOH)ACS GradeFisher ScientificCo-solvent to ensure substrate solubility.
Deionized WaterType II or betterMilliporeSolvent for the base.
Hydrochloric Acid (HCl)2N or 4N solutionVWRFor acidic workup.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichDrying agent.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Step-by-Step Hydrolysis Protocol

The overall workflow from reaction setup to final product characterization is outlined below.

G A 1. Reagent Setup Dissolve ester in EtOH. Prepare aqueous NaOH. B 2. Reaction Combine solutions. Heat to reflux (e.g., 80°C). A->B C 3. Monitoring Track via TLC until starting material is consumed. B->C D 4. Workup - Part A Cool to RT. Remove EtOH in vacuo. C->D Reaction Complete E 5. Workup - Part B Acidify aqueous residue with HCl to pH ~2-3. D->E F 6. Isolation Collect precipitate via vacuum filtration. Wash with cold water. E->F Precipitate Forms G 7. Purification (Optional) Recrystallize from a suitable solvent (e.g., EtOH/water). F->G H 8. Characterization Analyze by ¹H NMR, LC-MS to confirm structure and purity. F->H If pure G->H

Figure 2: Experimental Workflow. A comprehensive flowchart detailing the process from initial setup to final product analysis for the saponification of a quinazoline ethyl ester.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the ethyl quinazolinecarboxylate (1.0 eq.) in ethanol (approx. 5-10 mL per mmol of substrate). In a separate beaker, prepare a 1-2 M solution of sodium hydroxide (NaOH) in deionized water. Use 3 to 5 molar equivalents of NaOH to ensure the reaction goes to completion.

    • Causality Note: Ethanol acts as a co-solvent. Many organic quinazoline derivatives have poor solubility in pure water. The alcohol ensures the system remains homogeneous, maximizing the interaction between the ester and the hydroxide ions.[10]

  • Initiation and Reflux: Add the aqueous NaOH solution to the ethanolic solution of the ester. Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

    • Causality Note: Heating increases the kinetic energy of the molecules, overcoming the activation energy barrier for the nucleophilic attack and significantly accelerating the rate of hydrolysis, which can be slow at room temperature.[11]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product, a carboxylic acid, is significantly more polar than the starting ester and should have a much lower Rf value. The reaction is complete when the starting material spot is no longer visible by UV light.

    • Causality Note: Direct monitoring prevents unnecessary heating that could lead to degradation of the sensitive quinazoline ring and ensures the reaction is not prematurely stopped, maximizing yield.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

    • Causality Note: Removing the organic co-solvent simplifies the subsequent acidification and precipitation step, often leading to a cleaner product isolation.

  • Acidification and Precipitation: To the remaining aqueous solution, slowly add 2N HCl dropwise while stirring, preferably in an ice bath. Monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~2-3). A precipitate of the quinazoline carboxylic acid should form.

    • Causality Note: The product of saponification is the water-soluble sodium carboxylate salt. Protonation by a strong acid converts it to the neutral carboxylic acid, which is typically much less soluble in water, causing it to precipitate out of the solution for easy isolation.[2]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts. Dry the product under vacuum.

  • Purification and Characterization: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS. The disappearance of the characteristic ethyl group signals in the NMR spectrum (a triplet around 1.4 ppm and a quartet around 4.4 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) are indicative of a successful reaction.

Troubleshooting and Key Considerations

IssuePossible CauseRecommended Solution
Reaction is Stalled/Incomplete Insufficient base; steric hindrance around the ester; low temperature.Increase molar equivalents of base (up to 10 eq.). Increase reaction temperature or switch to a higher-boiling solvent like isopropanol. Prolong the reaction time.
No Precipitate Upon Acidification Product is soluble in acidic water; insufficient product formed.Extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x). Combine organic layers, dry with MgSO₄, and concentrate.
Oily Product Forms Product has a low melting point or is impure.Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification. If that fails, proceed with an aqueous/organic extraction.
Degradation of Quinazoline Ring Prolonged heating under harsh basic or acidic conditions.[12]Minimize reaction time by carefully monitoring via TLC. Ensure the workup is not unnecessarily delayed. Use the minimum required equivalents of base and acid.

Conclusion

The base-catalyzed hydrolysis of ethyl esters on the quinazoline scaffold is a fundamental and enabling transformation in medicinal chemistry. By understanding the underlying mechanistic principles—particularly the irreversible nature of saponification—and adhering to a robust, validated protocol, researchers can reliably and efficiently produce quinazoline carboxylic acids. This procedure provides a clear pathway for generating key intermediates, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents.

References

  • Asif, M. (2014). A review on diverse molecules of quinazoline derivatives with their biological activities. Quinazoline Derivatives: Synthesis and Bioactivities - PMC, 2013. Available at: [Link]

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. Available at: [Link]

  • Gök, D., & Sentürk, M. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 405-416. Available at: [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Khan Academy. Available at: [Link]

  • AK LECTURES. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. OperaChem. Available at: [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • Armarego, W. L. F. (1969). Quinazoline studies. Part XII. Action of acid and alkali on quinazoline. Journal of the Chemical Society C: Organic, 986-990. Available at: [Link]

  • www .ec -undp. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. www .ec -undp. Available at: [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Available at: [Link]

  • Caltech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Caltech GPS. Available at: [Link]

  • Khurana, J. M., & Sehgal, A. (1994). An Efficient and Convenient Procedure for Ester Hydrolysis. Organic Preparations and Procedures International, 26(5), 580-583. Available at: [Link]

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Application

Application Notes &amp; Protocols: Ethyl 4,6-dichloroquinazoline-2-carboxylate as a Privileged Scaffold in Medicinal Chemistry

Introduction: The Quinazoline Core and the Strategic Advantage of Ethyl 4,6-dichloroquinazoline-2-carboxylate The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Core and the Strategic Advantage of Ethyl 4,6-dichloroquinazoline-2-carboxylate

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold."[1] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery.[1][2] Quinazoline and its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] Their success is exemplified by several FDA-approved drugs, particularly in oncology, where the quinazoline core famously mimics the adenine moiety of ATP to inhibit protein kinases.[6][7]

Within this esteemed class of compounds, Ethyl 4,6-dichloroquinazoline-2-carboxylate (CAS: 150449-99-3) emerges as a particularly strategic and versatile building block.[8] Its utility stems from a precise arrangement of functional groups, each offering a distinct handle for chemical modification:

  • C4-Chloride: Highly activated for nucleophilic aromatic substitution (SNAr), providing the primary vector for introducing target-binding moieties.[9][10]

  • C6-Chloride: A secondary, less reactive site for SNAr, allowing for the modulation of physicochemical properties like solubility, metabolism, or target selectivity.[11][12]

  • C2-Ethyl Carboxylate: A versatile functional group that can be hydrolyzed to a carboxylic acid for new interactions, converted to amides to explore hydrogen bonding, or used to attach larger fragments.[13][14]

This application note provides a comprehensive guide for researchers, outlining the chemical reactivity, key synthetic protocols, and strategic application of this scaffold, with a focus on the rational design of kinase inhibitors.

I. Physicochemical Properties & Synthesis Overview

A foundational understanding of the starting material is critical for successful experimental design.

PropertyValueSource
CAS Number 150449-99-3[8]
Molecular Formula C₁₁H₈Cl₂N₂O₂[8]
Molecular Weight 271.10 g/mol [8]
IUPAC Name ethyl 4,6-dichloroquinazoline-2-carboxylate[8]
Appearance Solid (Predicted)-
Storage Store in a cool, dry place, sealed from moisture.[15]
Conceptual Synthesis Workflow

The synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate typically follows a multi-step sequence starting from a substituted anthranilic acid. While numerous specific routes exist, a common conceptual pathway involves cyclization to form the quinazolinone core, followed by chlorination.[13][16][17]

G A Substituted Anthranilic Acid B Cyclization (e.g., with urea or formamide) A->B C Quinazolinedione Intermediate B->C D Chlorination (e.g., SOCl₂, POCl₃) C->D E Ethyl 4,6-dichloroquinazoline- 2-carboxylate D->E

Caption: Conceptual workflow for the synthesis of the title scaffold.

II. Chemical Reactivity: The Pillars of Derivatization

The power of Ethyl 4,6-dichloroquinazoline-2-carboxylate lies in its predictable and regioselective reactivity. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C4 and, to a lesser extent, the C2 positions for nucleophilic attack.[18]

Regioselective Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most critical reaction for elaborating this scaffold.[19] The C4 position is significantly more electrophilic than the C6 position due to the proximate electron-withdrawing effect of the ring nitrogens. This inherent electronic bias allows for highly regioselective substitution at C4 under controlled conditions, typically using an amine nucleophile and a non-nucleophilic base.[9][10]

  • C4-Substitution: Reactions with primary or secondary amines proceed readily, often at moderate temperatures (e.g., 80-100 °C) in polar aprotic solvents like dioxane, THF, or alcohols like 2-propanol.[9][20] The choice of base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl byproduct without competing with the primary nucleophile.[9]

  • C6-Substitution: Substitution at C6 requires more forcing conditions (higher temperatures, stronger bases, or metal catalysis) and is typically performed after the C4 position has been functionalized. This sequential approach allows for the controlled, differential functionalization of the scaffold.

Modification of the C2-Ester

The ethyl ester at the C2 position provides a secondary point for diversification.

  • Hydrolysis: Saponification with a base like NaOH or LiOH followed by acidic workup readily converts the ester to the corresponding carboxylic acid.[13] This introduces a new hydrogen bond donor/acceptor and a potential salt bridge-forming group, which can be critical for target engagement.[14]

  • Amidation: The ester can be converted to an amide, either directly by heating with an amine (aminolysis) or via a two-step process of hydrolysis to the acid followed by standard amide coupling (e.g., using HATU or EDC). This is useful for extending the molecule and probing for additional hydrogen bond interactions.[13]

G cluster_mods Modification Vectors Scaffold Ethyl 4,6-dichloroquinazoline-2-carboxylate C4-Cl C6-Cl C2-COOEt Nuc1 Primary Vector: SNAr with R¹-NH₂ Scaffold:c4->Nuc1 High Reactivity Nuc2 Secondary Vector: SNAr with R²-Nu Scaffold:c6->Nuc2 Lower Reactivity EstMod Tertiary Vector: Ester Modification (Hydrolysis/Amidation) Scaffold:c2->EstMod Standard Conditions

Caption: Key diversification vectors of the quinazoline scaffold.

III. Application in Kinase Inhibitor Design

The quinazoline scaffold is a validated pharmacophore for ATP-competitive kinase inhibitors.[6][11] Many approved drugs like Gefitinib and Erlotinib are built upon a 4-anilinoquinazoline core.[7][11] The scaffold's nitrogen at position 1 (N1) typically acts as a hydrogen bond acceptor, forming a critical interaction with a backbone NH group in the kinase "hinge region," mimicking the natural binding of ATP.[21]

  • C4-Anilino Moiety: The substituent introduced at the C4 position, often an aniline derivative, projects into the hydrophobic ATP-binding pocket. Modifications here directly influence potency and selectivity for the target kinase.

  • C6-Substituent: The group at the C6 position often points towards the solvent-exposed region. This position is ideal for attaching solubilizing groups or moieties that can pick up additional interactions outside the primary binding pocket, thereby enhancing selectivity or improving pharmacokinetic properties.

G cluster_kinase Kinase ATP-Binding Site hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket quinazoline Quinazoline Scaffold quinazoline->hinge H-Bond c4_sub C4-Anilino Group c4_sub->pocket Binds Here c6_sub C6-Substituent (Solvent Exposed)

Caption: Simplified binding mode of a quinazoline inhibitor in a kinase active site.

IV. Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices.

Protocol 1: Synthesis of Ethyl 4-(3-chloro-4-fluoroanilino)-6-chloroquinazoline-2-carboxylate

Objective: To demonstrate the regioselective SNAr reaction at the C4 position, a key step in the synthesis of many kinase inhibitors.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
Ethyl 4,6-dichloroquinazoline-2-carboxylate271.10500 mg1.841.0
3-Chloro-4-fluoroaniline145.57295 mg2.031.1
N,N-Diisopropylethylamine (DIPEA)129.240.64 mL (379 mg)2.941.6
2-Propanol (IPA)-10 mL--
Equipment:
25 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, TLC plates (silica), rotary evaporator, column chromatography setup.

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add Ethyl 4,6-dichloroquinazoline-2-carboxylate (500 mg, 1.84 mmol) and 2-propanol (10 mL). Stir the suspension.

  • Addition of Reagents: Add 3-chloro-4-fluoroaniline (295 mg, 2.03 mmol, 1.1 eq.) to the suspension, followed by the dropwise addition of DIPEA (0.64 mL, 2.94 mmol, 1.6 eq.).

    • Expert Insight: Using a slight excess of the aniline nucleophile ensures complete consumption of the starting scaffold. DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl generated during the reaction, driving it to completion without forming unwanted byproducts.[9] 2-propanol is an excellent solvent that facilitates dissolution upon heating and often allows for product crystallization upon cooling.[10]

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 85 °C (reflux) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours. A new, less polar spot corresponding to the product should appear, and the starting material spot should disappear.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate will likely form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold 2-propanol (2 x 5 mL) and then with water (2 x 10 mL) to remove any remaining DIPEA salts.

  • Dry the collected solid under vacuum to yield the crude product.

  • Purification (if necessary): If TLC indicates impurities, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate.

  • Characterization: The final product's structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the successful and regioselective substitution at the C4 position.

Protocol 2: Hydrolysis of the C2-Ester to the Carboxylic Acid

Objective: To convert the C2-ethyl ester of a substituted quinazoline into the corresponding carboxylic acid.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
Ethyl 4-anilino-6-chloroquinazoline-2-carboxylate derivative(Varies)500 mg(Varies)1.0
Sodium Hydroxide (NaOH)40.00120 mg3.0~3.0
Tetrahydrofuran (THF)-5 mL--
Water-5 mL--
2N Hydrochloric Acid (HCl)-As needed--

Procedure:

  • Reaction Setup: Dissolve the starting quinazoline ester (1.0 eq.) in a mixture of THF (5 mL) and water (5 mL) in a 25 mL round-bottom flask.

  • Addition of Base: Add sodium hydroxide (3.0 eq.) to the solution.

    • Expert Insight: A mixture of THF and water is used to ensure the solubility of both the organic starting material and the inorganic base. An excess of NaOH is used to drive the saponification to completion.[13]

  • Reaction: Stir the mixture at room temperature for 12-16 hours (overnight). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, remove the THF using a rotary evaporator.

  • Dilute the remaining aqueous solution with 10 mL of water.

  • Cool the solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 2N HCl. A solid will precipitate.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid carboxylic acid product by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) to remove salts and dry under vacuum.

  • Characterization: Confirm the structure via NMR and MS. The disappearance of the ethyl group signals in the ¹H NMR spectrum is a key indicator of a successful reaction.

V. References

  • Ismail, M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link][6][11]

  • Kaur, R., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link][3]

  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. [Link][1]

  • Auti, P. S., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. [Link]

  • Li, Y., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. PubMed. [Link][22]

  • Quinazoline a scaffold with antimicrobial and anticonvulsant activity. (2024). Research Topic. [Link]

  • Ahmad, I., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link][4]

  • Singh, I. P., et al. (2025). Chapter 6: Natural Product Scaffolds of Value in Drug Discovery and Development. Books. [Link]

  • Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA. (2017). PubMed. [Link]

  • Khan, I., et al. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). PubMed. [Link][5]

  • Ismail, M., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

  • O'Donnell, J. P., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. [Link][12]

  • Schaduangrat, N., et al. (2015). Structural and Activity Profile Relationships Between Drug Scaffolds. PMC. [Link][2]

  • Lameira, J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link][9]

  • Lameira, J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link][10]

  • Zhang, C., et al. (2020). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. ACS Publications. [Link][13]

  • Ethyl 4,6-dichloroquinazoline-2-carboxylate. (n.d.). PubChem. [Link][8]

  • Delius, A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link][19]

  • de Oliveira, R. B., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link][20]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025). ResearchGate. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link][18]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025). ResearchGate. [Link][16]

  • Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link][14]

  • Chen, W., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. NIH. [Link][7]

  • Bibb, C. E., et al. (2012). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). NIH. [Link][21]

  • Scheme 11 Synthesis of 2,4-dichloroquinazoline. (n.d.). ResearchGate. [Link][17]

  • Synthetic method of 2,4-dichloroquinazoline derivative. (2012). Google Patents.

Sources

Method

Application Note &amp; Protocol: A Guide to the Rational Design and Evaluation of Quinazoline-Based PAK4 Inhibitors for Cancer Therapy

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic design, chemical synthesis, and biological evaluation of p21-activated kinase 4 (PAK...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic design, chemical synthesis, and biological evaluation of p21-activated kinase 4 (PAK4) inhibitors centered on a quinazoline scaffold. As a key player in oncogenic signaling, PAK4 represents a high-value target for cancer therapeutics. The quinazoline core is a well-established pharmacophore in kinase inhibitor design, offering a robust and versatile platform for developing potent and selective PAK4-targeting agents. This guide delineates the scientific rationale, detailed experimental protocols, and data interpretation strategies, all substantiated by authoritative references to ensure scientific rigor and reproducibility.

Introduction: PAK4 as a Compelling Oncology Target

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are central to a multitude of cellular processes, including cytoskeletal organization, cell motility, survival, and proliferation.[1] This family is categorized into two groups: Group I (PAK1-3) and Group II (PAK4-6).[1] Notably, PAK4 has garnered significant attention as a pivotal target in oncology.[2][3] Its overexpression is a frequent event in a wide array of human cancers, such as breast, prostate, lung, and ovarian cancers, and often correlates with poor patient prognosis.[3][4][5] PAK4's integral role in driving tumorigenesis is highlighted by its involvement in critical oncogenic signaling pathways, including the PI3K/AKT and Ras-ERK pathways.[4][5][6]

The development of small molecule inhibitors that target the ATP-binding site of PAK4 is a leading strategy in anti-cancer drug discovery.[6] The quinazoline scaffold has emerged as a "privileged" chemical structure for kinase inhibitors, with several FDA-approved drugs, such as gefitinib and erlotinib, built upon this framework.[7][8][9] The success of the quinazoline moiety is largely due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase domain, providing a stable anchor for further chemical modifications aimed at enhancing potency and selectivity.[8][10]

Rational Design of Quinazoline-Based PAK4 Inhibitors

A successful design strategy for potent and selective PAK4 inhibitors requires a deep understanding of the structural nuances of the PAK4 ATP-binding pocket and the key pharmacophoric features of the quinazoline scaffold.

Leveraging Structural Biology of the PAK4 Kinase Domain

The ATP-binding site of PAK4, while sharing conserved features with other kinases like a hinge region, a gatekeeper residue, and a DFG motif, possesses unique characteristics that can be exploited for achieving inhibitor selectivity. In-silico modeling, guided by existing co-crystal structures of PAK4 in complex with inhibitors, is an indispensable tool for identifying key amino acid interactions and informing the design of novel chemical entities.

The Quinazoline Scaffold: A Versatile Core for Kinase Inhibition

The quinazoline core typically establishes one or two hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. Strategic modifications at various positions on the quinazoline ring enable the exploration of different sub-pockets within the ATP-binding site, which in turn influences both the potency and selectivity of the inhibitor.

Key Positions for Chemical Modification:

  • C4-Anilino Substitution: This is a cornerstone for achieving high potency. The aniline ring can be substituted with a variety of chemical groups to engage with the solvent-exposed region or a hydrophobic pocket adjacent to the gatekeeper residue.[8]

  • C6 and C7 Substitutions: These positions are frequently modified with solubilizing groups or moieties that can form additional interactions, further anchoring the inhibitor in the binding pocket.[11]

  • C2 Position: While less commonly explored, substitutions at this position can impact the overall conformation and physicochemical properties of the inhibitor.[11]

G cluster_quinazoline Quinazoline Scaffold cluster_pak4 PAK4 ATP-Binding Site quinazoline Quinazoline Core C4 C4-Anilino (Potency & Selectivity) quinazoline->C4 C6_C7 C6/C7 (Solubility & Fine-tuning) quinazoline->C6_C7 C2 C2 (Conformation) quinazoline->C2 hinge Hinge Region C4->hinge H-bonds gatekeeper Gatekeeper Residue C4->gatekeeper Hydrophobic Interactions hydrophobic_pocket Hydrophobic Pocket C6_C7->hydrophobic_pocket van der Waals

Figure 1: Key interaction points between the quinazoline scaffold and the PAK4 ATP-binding site.

Synthetic Protocol for a Representative Quinazoline-Based PAK4 Inhibitor

This section details a general synthetic pathway for a model quinazoline-based PAK4 inhibitor. This protocol should be adapted by researchers based on the specific target molecule. All chemical manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Materials and Reagents
  • Substituted 2-aminobenzoic acid

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted aniline

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dioxane, Methanol, Dichloromethane

  • Standard laboratory glassware and purification apparatus (e.g., flash column chromatography, HPLC)

Step-by-Step Synthesis

Step 1: Synthesis of the Quinazolinone Core

  • To a solution of a substituted 2-aminobenzoic acid (1.0 eq) in DMF (10 mL), add DMF-DMA (1.5 eq).

  • Heat the reaction mixture at 80 °C for 4 hours.

  • Cool the reaction to ambient temperature and add the desired substituted aniline (1.2 eq) and acetic acid (2.0 eq).

  • Heat the mixture at 120 °C for 12 hours.

  • Upon cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain the quinazolinone intermediate.

Step 2: Chlorination of the Quinazolinone

  • Suspend the quinazolinone intermediate (1.0 eq) in thionyl chloride (10 volumes).

  • Add a catalytic amount of DMF.

  • Reflux the mixture for 4 hours.

  • Remove excess thionyl chloride under reduced pressure.

  • Triturate the residue with diethyl ether to yield the 4-chloroquinazoline intermediate.

Step 3: Nucleophilic Aromatic Substitution with the Anilino Moiety

  • Dissolve the 4-chloroquinazoline intermediate (1.0 eq) and the desired aniline (1.1 eq) in isopropanol (15 mL).

  • Add a few drops of concentrated HCl.

  • Reflux the mixture for 6 hours.

  • Cool to room temperature and collect the precipitate by filtration.

  • Wash the solid with isopropanol and dry to afford the final quinazoline-based PAK4 inhibitor.

Step 4: Purification and Structural Characterization

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol).

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2: A generalized workflow for the synthesis of quinazoline-based PAK4 inhibitors.

In Vitro Evaluation Protocols

PAK4 Kinase Assay (Biochemical)

This assay is designed to determine the direct inhibitory activity of the synthesized compounds against the PAK4 enzyme.

Principle: A radiometric or luminescence-based assay is used to measure the transfer of a phosphate group from ATP to a specific substrate by the recombinant PAK4 enzyme.[12]

Protocol:

  • Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • Dispense the recombinant human PAK4 enzyme into the wells of a 96-well plate.

  • Add the test compounds across a range of concentrations (typically a 10-point dose-response curve). Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate) and [γ-³²P]ATP or a suitable ATP analog for the detection method.

  • Incubate the reaction for 60 minutes at 30 °C.

  • Terminate the reaction (e.g., by adding a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane).

  • Quantify the level of substrate phosphorylation using a scintillation counter or a luminescence plate reader.

  • Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation:

CompoundPAK4 IC₅₀ (nM)
Inhibitor X25
Inhibitor Y92
PF-3758309 (Control)18.7[13]
Cell Proliferation Assay (Cell-Based)

This assay evaluates the cytostatic or cytotoxic effects of the inhibitors on cancer cell lines with high PAK4 expression.

Principle: A colorimetric or luminescence-based assay (e.g., MTT, CellTiter-Glo®) is employed to measure the metabolic activity of viable cells, which serves as a proxy for cell number.

Protocol:

  • Seed cancer cells (e.g., MDA-MB-231, PANC-1) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with the test compounds at various concentrations for a period of 72 hours.

  • Add the assay reagent (e.g., MTT solution) and incubate for 2-4 hours.

  • If using an MTT-based assay, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the GI₅₀ value (the concentration required for 50% growth inhibition).

Data Presentation:

CompoundMDA-MB-231 GI₅₀ (µM)PANC-1 GI₅₀ (µM)
Inhibitor X0.81.5
Inhibitor Y3.26.1
Doxorubicin (Control)0.050.08

In Vivo Evaluation Protocol

Xenograft Mouse Model of Cancer

This model is crucial for assessing the anti-tumor efficacy of lead compounds in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on the growth of the resulting tumors is monitored over time.[14][15]

Protocol:

  • Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of athymic nude mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).

Data Analysis:

  • Tumor Growth Inhibition (TGI): TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group, and ΔC is the change in tumor volume in the control group.

  • Toxicity Assessment: Monitor for changes in body weight and any clinical signs of toxicity.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Biochemical Assay (PAK4 Kinase Activity) B Cell-Based Assay (Cancer Cell Proliferation) A->B Confirms on-target effect in cells C Xenograft Mouse Model (Anti-tumor Efficacy) B->C Lead compound advances to in vivo testing

Figure 3: A hierarchical workflow for the comprehensive evaluation of novel PAK4 inhibitors.

Conclusion and Future Perspectives

The quinazoline scaffold remains a highly valuable starting point for the development of potent and selective PAK4 inhibitors. The integrated protocols presented in this application note provide a robust framework for the design, synthesis, and preclinical evaluation of such compounds. Future research should prioritize the optimization of pharmacokinetic properties to enhance in vivo efficacy and safety profiles. Moreover, the exploration of novel substitution patterns on the quinazoline core, guided by advanced computational methods, holds the potential to unveil next-generation PAK4 inhibitors with superior potency and selectivity, ultimately contributing to the development of more effective cancer therapies.

References

  • The significance of PAK4 in signaling and clinicopathology: A review. (2022). Journal of Cancer.
  • Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers. (2021). Arabian Journal of Chemistry.
  • PAK4-mediated signaling pathways in cancer. (2020).
  • PAK Signaling in Oncogenesis. (2009). Oncogene.
  • PAK4–6 in cancer and neuronal development. (2012). Cellular Logistics.
  • The Pak4 Protein Kinase in Breast Cancer. (2012). Journal of Cancer Science & Therapy.
  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (2021). Scientific Reports.
  • PAK4 - Wikipedia. (n.d.).
  • Activated-PAK4 predicts worse prognosis in breast cancer and promotes tumorigenesis through activation of PI3K/AKT signaling. (2014). Molecular Cancer.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules.
  • Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007). AACR Meeting Abstracts.
  • Quinazoline derivatives: synthesis and bioactivities. (2013). Archiv der Pharmazie.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Molecules.
  • PAK4 kinase activity and somatic mutation promote carcinoma cell motility and influence inhibitor sensitivity. (2011). Oncogene.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules.
  • Quinazoline - Wikipedia. (n.d.).
  • Chemi-Verse™ PAK4 Kinase Assay Kit. (n.d.). BPS Bioscience.
  • In vivo efficacy of the PAK4 allosteric modulator KPT-9274 against a triple-negative breast cancer model. (2016). Cancer Research.
  • PAK4 Kinase Activity Assays | Continuous, Direct Measurement. (n.d.). AssayQuant.
  • Remodeling of the Tumor Microenvironment Through PAK4 Inhibition Sensitizes Tumors to Immune Checkpoint Blockade. (2022). Cancer Immunology Research.
  • Remodeling of the tumor microenvironment through PAK4 inhibition sensitizes tumors to immune checkpoint blockade. (2022). Cancer Immunology Research.
  • Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimiz
  • PAK4 kinase assays. (A) Schematic of constructs used for PAK4 kinase... (2007).
  • Pharmacologic targeting of PAK4 in vivo inhibits tumor growth and... (2021).
  • Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. (2010).
  • Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. (2022). Frontiers in Pharmacology.

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Application

The Strategic Application of Ethyl 4,6-dichloroquinazoline-2-carboxylate in the Synthesis of Novel Agrochemicals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Agrochemical Discovery The quinazoline core is a recurring motif in a multitude of biologically active molecules, spanning pharmaceuticals to agrochemic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Agrochemical Discovery

The quinazoline core is a recurring motif in a multitude of biologically active molecules, spanning pharmaceuticals to agrochemicals.[1] Its rigid, planar structure and the presence of multiple sites for functionalization make it a "privileged scaffold" in the design of compounds that can interact with a wide array of biological targets. In the realm of agriculture, quinazoline derivatives have demonstrated potent fungicidal, herbicidal, and insecticidal activities.[2][3][4] Ethyl 4,6-dichloroquinazoline-2-carboxylate emerges as a highly versatile and strategic starting material for the synthesis of a diverse library of potential agrochemical candidates. The differential reactivity of the two chlorine atoms on the quinazoline ring, coupled with the modifiable ester group, provides a powerful handle for synthetic chemists to explore structure-activity relationships (SAR) and develop novel crop protection agents.

This guide provides a detailed exploration of the synthetic utility of Ethyl 4,6-dichloroquinazoline-2-carboxylate, offering insights into the underlying chemical principles and providing robust protocols for the synthesis of key intermediates and potential agrochemical compounds.

Core Chemistry: The Regioselective Reactivity of Ethyl 4,6-dichloroquinazoline-2-carboxylate

The synthetic utility of Ethyl 4,6-dichloroquinazoline-2-carboxylate is primarily dictated by the differential reactivity of the chlorine atoms at the C4 and C2 positions. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This regioselectivity is a cornerstone of its application in building complex molecules.

Causality of Regioselectivity:

The enhanced reactivity of the C4 position can be attributed to the electronic influence of the adjacent nitrogen atom (N3). The nitrogen atom's electron-withdrawing nature, through both inductive and mesomeric effects, stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack at C4. This stabilization lowers the activation energy for the substitution at C4 compared to C2.

This inherent reactivity allows for a stepwise and controlled functionalization of the quinazoline core, making Ethyl 4,6-dichloroquinazoline-2-carboxylate a valuable building block for creating diverse chemical libraries.

Synthetic Workflow: From Starting Material to Agrochemical Candidates

The general synthetic strategy involves the initial selective substitution at the C4 position, followed by further modifications at the C2 position, including potential hydrolysis of the ester and subsequent amidation.

G A Ethyl 4,6-dichloroquinazoline-2-carboxylate B Nucleophilic Aromatic Substitution (SNAr) at C4 A->B Various Nucleophiles (Amines, Phenols, etc.) C Ethyl 4-(Substituted)-6-chloroquinazoline-2-carboxylate (Key Intermediate) B->C D Hydrolysis of Ester C->D Base or Acid Catalysis G Agrochemical Candidates (Herbicides, Fungicides, Insecticides) C->G Direct use or further modification at C2 E 4-(Substituted)-6-chloroquinazoline-2-carboxylic Acid D->E F Amidation E->F Coupling Reagents, Amines F->G

Caption: General synthetic workflow for agrochemicals from Ethyl 4,6-dichloroquinazoline-2-carboxylate.

Application Note 1: Synthesis of Quinazoline-Based Herbicides

Quinazoline-2,4-dione derivatives have been identified as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides.[2] The following protocols outline the synthesis of a key intermediate and its conversion to a potential HPPD-inhibiting herbicide.

Protocol 1.1: Synthesis of Ethyl 4-amino-6-chloroquinazoline-2-carboxylate Intermediate

This protocol describes the regioselective substitution of the C4 chlorine with an amino group, a crucial step in building many bioactive quinazolines.

Materials:

  • Ethyl 4,6-dichloroquinazoline-2-carboxylate

  • Ammonia (7N solution in Methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • In a sealed tube, dissolve Ethyl 4,6-dichloroquinazoline-2-carboxylate (1.0 eq) in Dichloromethane (DCM).

  • Add a solution of Ammonia in Methanol (7N, 5.0 eq).

  • Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Ethyl 4-amino-6-chloroquinazoline-2-carboxylate.

Rationale: The use of a sealed tube and elevated temperature is necessary to drive the SNAr reaction to completion. The basic workup with NaHCO₃ removes any excess acid generated during the reaction.

Protocol 1.2: Hydrolysis to 4-Amino-6-chloroquinazoline-2-carboxylic Acid

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further derivatization.

Materials:

  • Ethyl 4-amino-6-chloroquinazoline-2-carboxylate

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric Acid (HCl)

Procedure:

  • Dissolve Ethyl 4-amino-6-chloroquinazoline-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add Lithium Hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.

  • After completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-amino-6-chloroquinazoline-2-carboxylic acid.

Rationale: LiOH is a strong base that effectively hydrolyzes the ester. The acidification step is crucial for protonating the carboxylate to yield the final carboxylic acid product.

Protocol 1.3: Synthesis of a Potential Quinazoline-2,4-dione Herbicide

This protocol describes a potential pathway to a quinazoline-2,4-dione structure, although it is a conceptual adaptation from related syntheses.

Conceptual Pathway: The synthesis of quinazoline-2,4-diones often starts from anthranilic acid derivatives.[5] A plausible route from our intermediate would involve hydrolysis of the ester, followed by cyclization with a suitable reagent like urea or a carbamate.

Application Note 2: Synthesis of Quinazoline-Based Fungicides

Quinazolinone derivatives have shown significant antifungal activity against various plant pathogens.[3] The following protocols detail the synthesis of a key 4-aryloxy-6-chloroquinazoline-2-carboxylate intermediate and its potential elaboration into a fungicidal compound.

Protocol 2.1: Synthesis of Ethyl 6-chloro-4-phenoxyquinazoline-2-carboxylate

This protocol illustrates the substitution of the C4 chlorine with a phenoxy group.

Materials:

  • Ethyl 4,6-dichloroquinazoline-2-carboxylate

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Ethyl 4,6-dichloroquinazoline-2-carboxylate (1.0 eq) and Phenol (1.2 eq) in DMF, add Potassium Carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain Ethyl 6-chloro-4-phenoxyquinazoline-2-carboxylate.

Rationale: K₂CO₃ acts as a base to deprotonate the phenol, generating the phenoxide nucleophile required for the SNAr reaction. DMF is a suitable polar aprotic solvent for this type of reaction.

Protocol 2.2: Amidation of the Ester for Enhanced Fungicidal Activity

Conversion of the ester at C2 to an amide can significantly impact the biological activity of the final compound.[6]

Materials:

  • Ethyl 6-chloro-4-phenoxyquinazoline-2-carboxylate

  • Desired amine (e.g., aniline, alkylamine)

  • Trimethylaluminum (2M in toluene)

  • Toluene

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the desired amine (1.5 eq) in toluene.

  • Cool the solution to 0 °C and slowly add trimethylaluminum (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Ethyl 6-chloro-4-phenoxyquinazoline-2-carboxylate (1.0 eq) in toluene.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of Rochelle's salt.

  • Extract the mixture with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography to yield the desired amide.

Rationale: Trimethylaluminum is an effective reagent for the direct amidation of esters, proceeding through a stable tetrahedral intermediate.

Application Note 3: Synthesis of Quinazoline-Based Insecticides

Substituted 2,4-diaminoquinazolines have been patented as insecticidal agents.[4] The following protocol provides a pathway to these structures starting from our key intermediate.

Protocol 3.1: Synthesis of Ethyl 4,6-diaminoquinazoline-2-carboxylate Derivatives

This protocol describes the substitution of the C4 chlorine with a primary or secondary amine.

Materials:

  • Ethyl 4,6-dichloroquinazoline-2-carboxylate

  • Desired amine (e.g., cyclopropylamine, aniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine Ethyl 4,6-dichloroquinazoline-2-carboxylate (1.0 eq), the desired amine (1.2 eq), and DIPEA (2.0 eq) in n-butanol.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Monitor the reaction by TLC.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate and purify by column chromatography to obtain the desired Ethyl 4-amino-6-chloroquinazoline-2-carboxylate derivative.

Rationale: Microwave irradiation can significantly accelerate the SNAr reaction, reducing reaction times. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction.

Protocol 3.2: Conversion to 2,4-Diaminoquinazoline Derivatives

The remaining chlorine at the C2 position can be substituted under more forcing conditions to yield the final 2,4-diaminoquinazoline.

Materials:

  • Ethyl 4-amino-6-chloroquinazoline-2-carboxylate derivative

  • A second desired amine

  • Ethylene glycol

  • Hydrochloric acid (concentrated)

Procedure:

  • Combine the Ethyl 4-amino-6-chloroquinazoline-2-carboxylate derivative (1.0 eq) and the second amine (5.0 eq) in ethylene glycol.

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to 150 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-water.

  • Adjust the pH to basic with a concentrated NaOH solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography to yield the 2,4-diaminoquinazoline derivative.

Rationale: The substitution at the less reactive C2 position requires higher temperatures and a high-boiling solvent like ethylene glycol. The acid catalyst can protonate the quinazoline ring, further activating it towards nucleophilic attack.

Data Summary

Intermediate/Product ClassR¹ at C4R² at C2Potential Agrochemical ActivityReference
4-Amino-6-chloroquinazolines-NH₂-COOEtHerbicide/Fungicide Intermediate[2][3]
4-Aryloxy-6-chloroquinazolines-OAr-COOEtFungicide Intermediate[3]
2,4-Diaminoquinazolines-NHR'-NHR''Insecticide[4]
Quinazoline-2,4-diones=O=OHerbicide[2]

Conclusion and Future Perspectives

Ethyl 4,6-dichloroquinazoline-2-carboxylate is a valuable and versatile starting material for the synthesis of a wide range of potential agrochemicals. The predictable regioselectivity of nucleophilic substitution at the C4 position allows for the straightforward introduction of diverse functionalities. Subsequent modifications at the C2 position, including manipulation of the ester group, further expand the accessible chemical space. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to explore the rich chemistry of the quinazoline scaffold and develop next-generation crop protection agents. Further exploration of novel nucleophiles and catalytic systems for C-C and C-N bond formation will undoubtedly unlock even more possibilities for this privileged heterocyclic system.

References

  • Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed. Available at: [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthetic method of 2,4-dichloroquinazoline derivative. Google Patents.
  • Scheme 11 Synthesis of 2,4-dichloroquinazoline. ResearchGate. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. Available at: [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. Available at: [Link]

  • Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica. Available at: [Link]

  • Preparation of 2,4-dichloroquinazoline. Google Patents.
  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Chemistry Portal. Available at: [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Available at: [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

  • Alkyl 5,6-dichloro-3,4-dihydro-2(1h)-iminoquinazoline-3-acetate hydrohalides. Google Patents.
  • Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides and N. Scientific & Academic Publishing. Available at: [Link]

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. PubMed. Available at: [Link]

  • Quinazolin-4-ones, Amide formation, 2-phenyl-4-oxo-3(4H)quinazolineacetic acid, N. Scientific & Academic Publishing. Available at: [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 6-substituted indoloquinazolinones from arynes and 2-acyl-4-quinazolinones: a transition-metal free C–N and C–C bond formation strategy. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PMC - NIH. Available at: [Link]

  • Ethyl 4,6-dichloroquinazoline-2-carboxylate. PubChem. Available at: [Link]

  • Insecticidal substituted-2,4-diaminoquinazolines. Google Patents.
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. PubMed. Available at: [Link]

Sources

Method

Application Note: A Modular Protocol for the Synthesis of 4-Aminoquinazoline-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, modular experimental protocol for the synthesis of 4-aminoquinazoline-2-carboxamide derivatives. This class of compounds is...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, modular experimental protocol for the synthesis of 4-aminoquinazoline-2-carboxamide derivatives. This class of compounds is of significant interest in medicinal chemistry due to its prevalence in molecules designed as kinase inhibitors, anticancer agents, and modulators of multidrug resistance.[1][2][3] The protocol is designed to be adaptable, allowing for diversification at both the C4-amino and C2-carboxamide positions to facilitate structure-activity relationship (SAR) studies.

Our approach is rooted in a robust and sequential synthetic strategy that builds the target scaffold from common starting materials. We will explain the causality behind each experimental choice, ensuring that the protocol is not just a series of steps, but a self-validating system for producing and verifying the desired compounds.

Synthetic Strategy and Rationale

The synthesis is structured in a five-stage sequence. This modularity allows for purification and characterization at intermediate stages, which is crucial for troubleshooting and ensuring the integrity of the final product. The chosen pathway begins with the construction of the quinazolinone core, followed by functionalization at the C4 and C2 positions.

The overall workflow is depicted below:

G cluster_0 Synthetic Workflow A Stage 1: Cyclization (Quinazolinone Formation) B Stage 2: Chlorination (C4 Activation) A->B Intermediate 1 (Quinazolinone Ester) C Stage 3: C4-Amination (SNAr Reaction) B->C Intermediate 2 (4-Chloroquinazoline Ester) D Stage 4: C2-Amidation (Final Derivatization) C->D Intermediate 3 (4-Aminoquinazoline Ester) E Stage 5: Purification & Characterization D->E Final Product

Caption: High-level overview of the five-stage synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and moisture-sensitive; handle with extreme care.

Stage 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (Intermediate 1)

This stage involves the construction of the core heterocyclic system via a condensation-cyclization reaction. We utilize 2-aminobenzamide and a C2 synthon, diethyl oxalate, under acidic conditions.

  • Rationale: The reaction proceeds via initial acylation of the aniline nitrogen of 2-aminobenzamide by diethyl oxalate, followed by an acid-catalyzed intramolecular cyclization (condensation) with the amide nitrogen to form the stable quinazolinone ring. Acetic acid serves as both the solvent and the catalyst.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzamide (1.0 eq), diethyl oxalate (1.2 eq), and glacial acetic acid (15 mL per 10 mmol of 2-aminobenzamide).

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate will form.

  • Pour the cooled mixture into 100 mL of ice-cold water with stirring.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold diethyl ether (2 x 15 mL).

  • Dry the solid under vacuum to yield Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate as a white or off-white powder. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Stage 2: Synthesis of Ethyl 4-chloroquinazoline-2-carboxylate (Intermediate 2)

The hydroxyl group at the C4 position (in its tautomeric form) is converted to a chloride, which is an excellent leaving group for the subsequent nucleophilic aromatic substitution (SNAr) reaction.

  • Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, ideal for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which is the active catalytic species that accelerates the chlorination.

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Intermediate 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Carefully add a catalytic amount of DMF (2-3 drops). Caution: The initial reaction can be exothermic.

  • Heat the mixture to reflux (approximately 105°C) for 2-4 hours. The suspension should become a clear, yellowish solution. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Slowly and carefully, pour the mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring in a fume hood. Caution: This quenches the excess POCl₃ and is highly exothermic and releases HCl gas.

  • Stir the resulting slurry for 30 minutes. A solid precipitate should form.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the aqueous slurry with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: 10-20% Ethyl Acetate in Hexane) to afford Ethyl 4-chloroquinazoline-2-carboxylate as a solid.

Stage 3: Synthesis of Ethyl 4-aminoquinazoline-2-carboxylate Derivatives (Intermediate 3)

This is the key step for introducing diversity at the C4 position via a nucleophilic aromatic substitution (SNAr) reaction.

  • Rationale: The C4 position of the quinazoline ring is highly electron-deficient and activated towards nucleophilic attack, making the displacement of the chloride by an amine efficient.[4] A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction without competing with the amine nucleophile.[4] Isopropanol is a common solvent for this reaction.

Procedure:

  • In a sealed tube or round-bottom flask, dissolve Intermediate 2 (1.0 eq) in isopropanol or acetonitrile (10 mL per 1 mmol of substrate).

  • Add the desired primary or secondary amine (1.1 - 1.5 eq) followed by DIPEA (2.0 eq).

  • Seal the vessel and heat the reaction mixture to 80-100°C for 4-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by column chromatography or recrystallization to yield the desired Ethyl 4-aminoquinazoline-2-carboxylate derivative .

Stage 4: Synthesis of 4-Aminoquinazoline-2-carboxamide Derivatives (Final Product)

The final step involves the amidation of the C2-ester to introduce the second point of diversity.

  • Rationale: Direct amidation of the ester is achieved by heating with the desired amine. This reaction can sometimes be slow and may require elevated temperatures or conversion of the ester to a more reactive species. For less reactive amines, converting the ester to an acyl chloride first may be necessary, but direct aminolysis is preferred for simplicity.

Procedure (Direct Aminolysis):

  • In a sealed, heavy-walled reaction vessel, combine Intermediate 3 (1.0 eq) and the desired primary or secondary amine (5.0 - 10.0 eq). The amine can be used as the solvent if it is a liquid. Alternatively, a high-boiling point solvent like xylenes or no solvent can be used.

  • Seal the vessel and heat to 100-140°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture. If excess amine was used, remove it under high vacuum.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) if the amine is basic, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by column chromatography, recrystallization, or preparative HPLC to obtain the pure 4-Aminoquinazoline-2-carboxamide derivative .

Summary of Quantitative Data

The following table provides a general summary of reaction parameters. Actual values may vary based on the specific substrates used.

StageKey ReactantsMolar Ratio (Typical)SolventTemp (°C)Time (h)Expected Yield (%)
1 2-Aminobenzamide, Diethyl oxalate1 : 1.2Acetic Acid1184-675-90%
2 Intermediate 1, POCl₃1 : 10POCl₃ (neat)1052-460-85%
3 Intermediate 2, Amine (R¹R²NH), DIPEA1 : 1.2 : 2Isopropanol80-1004-1250-95%
4 Intermediate 3, Amine (R³R⁴NH)1 : 10Amine (neat)100-14012-2430-70%

Mechanism and Scientific Rationale

A critical step in this synthesis is the regioselective nucleophilic aromatic substitution (SNAr) at the C4 position. The quinazoline ring is inherently electron-deficient due to the two nitrogen atoms. DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[4]

The mechanism proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The subsequent loss of the chloride leaving group restores aromaticity.

Caption: Generalized mechanism for the C4-amination SNAr reaction. (Note: Images are placeholders for chemical structures).

Characterization and Validation

Each intermediate and the final product must be rigorously characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Used to confirm the presence of protons in their expected chemical environments. Key signals include aromatic protons on the quinazoline core and protons from the substituted amino and carboxamide groups.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds, typically by identifying the [M+H]⁺ ion.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Stage 2 (Chlorination) Incomplete reaction or degradation during work-up.Ensure anhydrous conditions. Increase reflux time. During work-up, perform the quench and extraction quickly at low temperatures to minimize hydrolysis of the product.
No reaction in Stage 3 (Amination) Poorly nucleophilic amine; insufficient temperature.Use a more polar solvent like DMF or NMP. Increase the reaction temperature using microwave irradiation.[5] For very weak nucleophiles, consider a palladium-catalyzed Buchwald-Hartwig amination.
Formation of di-substituted product In a 2,4-dichloroquinazoline starting material, the amine may react at both positions.This protocol avoids this by sequential functionalization. If starting from a dichloro-precursor, keep the temperature low (0°C to RT) to favor regioselective substitution at C4.[4]
Low yield in Stage 4 (Amidation) Ester is not sufficiently reactive; amine is hindered.Increase temperature and reaction time. Add a Lewis acid catalyst (e.g., AlMe₃). Alternatively, convert the ester to an acyl chloride with SOCl₂ before reacting with the amine.

References

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Zhang, Y., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(3), 1013-1032. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Bioorganic Chemistry, 105, 104394. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

  • Barros, F. W. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 10(42), 25055-25064. [Link]

  • Kaur, R., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(70), 42872-42905. [Link]

  • Cherukupalli, S., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(1), 1-33. [Link]

  • Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction, 28(1-2), 109-119. [Link]

Sources

Application

Use of Ethyl 4,6-dichloroquinazoline-2-carboxylate in creating molecular libraries

An Application Guide for the Strategic Use of Ethyl 4,6-dichloroquinazoline-2-carboxylate in Molecular Library Synthesis Abstract The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of Ethyl 4,6-dichloroquinazoline-2-carboxylate in Molecular Library Synthesis

Abstract

The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of pharmacophoric elements, enabling high-affinity interactions with a multitude of biological targets. This guide provides an in-depth exploration of Ethyl 4,6-dichloroquinazoline-2-carboxylate, a highly versatile and strategically functionalized building block for the efficient construction of diverse quinazoline-based molecular libraries. We will detail the key reactive handles of this reagent, explain the chemical principles governing its reactivity, and provide robust, field-tested protocols for its application in drug discovery and development workflows.

Introduction: The Power of the Quinazoline Scaffold

Quinazoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5] The clinical success of kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib, all of which are built upon the 4-aminoquinazoline framework, underscores the therapeutic importance of this heterocyclic system.[1][3]

The power of Ethyl 4,6-dichloroquinazoline-2-carboxylate lies in its three distinct points of diversification, allowing for a combinatorial approach to library synthesis from a single, advanced intermediate. These reactive sites are:

  • C4-Chloride: Highly activated for regioselective nucleophilic aromatic substitution (SNAr).

  • C6-Chloride: A secondary site for SNAr or palladium-catalyzed cross-coupling reactions.

  • C2-Ethyl Ester: Readily modified via hydrolysis and subsequent amide coupling or other ester transformations.

This multi-handle approach enables chemists to systematically explore the structure-activity relationship (SAR) around the quinazoline core, optimizing for potency, selectivity, and pharmacokinetic properties.

Table 1: Physicochemical Properties of Ethyl 4,6-dichloroquinazoline-2-carboxylate
PropertyValueSource
Molecular Formula C₁₁H₈Cl₂N₂O₂[6]
Molecular Weight 271.10 g/mol [6]
CAS Number 150449-99-3[6]
Appearance Off-white to yellow solid[7]
Purity Typically ≥98%[7]

Strategic Diversification Pathways

The strategic value of Ethyl 4,6-dichloroquinazoline-2-carboxylate is realized through the controlled and selective modification of its three reactive sites. The general diversification strategy is outlined below.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Pd-Catalyzed Cross-Coupling cluster_ester C2-Ester Modification start Ethyl 4,6-dichloroquinazoline-2-carboxylate snar_c4 Regioselective Substitution at C4 (Mild Conditions) start->snar_c4 R-NH₂ / Base suzuki Suzuki-Miyaura Coupling (C4 or C6) start->suzuki Ar-B(OH)₂ / Pd Catalyst hydrolysis Hydrolysis to Carboxylic Acid start->hydrolysis LiOH or NaOH snar_c6 Substitution at C6 (Harsher Conditions) amidation Amide Coupling hydrolysis->amidation Activation

Caption: General diversification strategies for Ethyl 4,6-dichloroquinazoline-2-carboxylate.

Protocol I: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4

Mechanistic Rationale

The C4 position of the quinazoline ring is significantly more electrophilic than the C6 position. This heightened reactivity is a direct consequence of the electron-withdrawing effect of the adjacent nitrogen atom (N3) in the pyrimidine ring.[8][9] This effect stabilizes the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy for substitution at C4.[9] This inherent electronic bias allows for highly regioselective monosubstitution under relatively mild conditions.

Experimental Protocol: Synthesis of Ethyl 4-anilino-6-chloroquinazoline-2-carboxylate

This protocol details the reaction with aniline as a representative amine nucleophile.

Materials:

  • Ethyl 4,6-dichloroquinazoline-2-carboxylate (1.0 eq)

  • Aniline (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous 1,4-Dioxane or Isopropanol

  • Ethyl acetate, Hexanes, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Ethyl 4,6-dichloroquinazoline-2-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous 1,4-dioxane (approx. 0.1 M concentration).

  • Add aniline (1.1 eq) followed by DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure product.

Table 2: Representative SNAr Reactions at C4
NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
BenzylamineDIPEADioxane80685-95
MorpholineK₂CO₃Acetonitrile80 (reflux)890-98
4-MethoxythiophenolNaHTHF0 to RT480-90
EthanolNaHTHF0 to RT275-85

Protocol II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents.[10][11] Similar to SNAr, the C4-Cl bond is generally more reactive towards the initial oxidative addition step of the palladium(0) catalyst due to electronic factors. However, selectivity can be tuned by judicious choice of catalyst, ligand, base, and solvent, making it possible to target either the C4 or C6 position. For library synthesis, sequential or one-pot double couplings can also be employed to generate highly complex structures.[12][13]

G cluster_workflow Suzuki-Miyaura Coupling Workflow setup 1. Reaction Setup - Dichloroquinazoline - Boronic Acid - Pd Catalyst & Ligand - Base inert 2. Inert Atmosphere (Degas with N₂ or Ar) setup->inert reaction 3. Reaction (Heat to 80-100 °C) inert->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor workup 5. Aqueous Workup (Dilute, Wash) monitor->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of Ethyl 6-chloro-4-(4-methoxyphenyl)quinazoline-2-carboxylate

Materials:

  • Ethyl 4,6-dichloroquinazoline-2-carboxylate (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine Ethyl 4,6-dichloroquinazoline-2-carboxylate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add 1,4-dioxane (to achieve ~0.1 M concentration) followed by the 2M aqueous Na₂CO₃ solution (3.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction to 90 °C under an inert atmosphere and stir vigorously for 8-16 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a gradient of 5-30% ethyl acetate in hexanes) to obtain the desired product.

Protocol III: C2-Ester Modification via Amide Coupling

Rationale and Workflow

The ethyl ester at the C2 position provides a third vector for diversification. The most common transformation is hydrolysis to the corresponding carboxylic acid, followed by standard amide bond formation using a peptide coupling reagent.[14] This two-step process is highly reliable and allows for the introduction of a vast array of amines, significantly expanding the chemical space of the library.[15][16]

G start C2-Ethyl Ester Derivative acid C2-Carboxylic Acid start->acid Step 1: Hydrolysis (LiOH, THF/H₂O) amide C2-Amide Library acid->amide Step 2: Amide Coupling (R-NH₂, HATU, DIPEA)

Caption: Two-step workflow for converting the C2-ester to a diverse amide library.

Experimental Protocol: Two-Step Synthesis of a C2-Amide

Step A: Ester Hydrolysis

  • Dissolve the C4/C6-functionalized ethyl quinazoline-2-carboxylate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Add Lithium Hydroxide (LiOH) monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-6 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Concentrate the mixture in vacuo to remove the THF.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.

  • The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract with ethyl acetate.

Step B: Amide Coupling

  • Dissolve the quinazoline-2-carboxylic acid from Step A (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature for pre-activation.

  • Add the desired primary or secondary amine (1.1 eq) to the activated mixture.

  • Stir at room temperature for 4-12 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or preparative HPLC to yield the final amide product.

Conclusion

Ethyl 4,6-dichloroquinazoline-2-carboxylate is a powerful and versatile scaffold for the construction of diverse molecular libraries. By leveraging the differential reactivity of its three functional handles—the C4-Cl, C6-Cl, and C2-ester—researchers can efficiently generate large numbers of unique analogues. The robust protocols detailed herein for SNAr, Suzuki-Miyaura coupling, and amide bond formation provide a solid foundation for any drug discovery program seeking to explore the rich chemical space of the quinazoline pharmacophore.

References

  • Ansari, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica & Pharmaceutica Indica. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Retrieved from [Link]

  • Biersack, B., et al. (2020). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. International Journal of Molecular Sciences. Retrieved from [Link]

  • Novel amide analogues of quinazoline carboxylate display selective antiproliferative activity and potent EGFR inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • Majhi, P. K., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. Retrieved from [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). Düzce Üniversitesi Bilim ve Teknoloji Dergisi. Retrieved from [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved from [Link]

  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. (2010). ResearchGate. Retrieved from [Link]

  • Ethyl 4,6-dichloroquinazoline-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2014). ResearchGate. Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). Molecules. Retrieved from [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2013). ResearchGate. Retrieved from [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis of novel 4,6-disubstituted quinazoline derivatives, their anti-inflammatory and anti-cancer activity (cytotoxic) against U937 leukemia cell lines. (2007). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2013). SciSpace. Retrieved from [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). Molecules. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the purity of this critical building block.

Synthetic Pathway Overview

The synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate is a multi-step process that requires careful control of reaction conditions. The most common and reliable route involves two key transformations:

  • Cyclocondensation: Formation of the quinazolinedione core by reacting 2-amino-3,5-dichlorobenzoic acid with diethyl oxalate. This step establishes the foundational heterocyclic system.

  • Chlorination: Conversion of the resulting 4,6-dichloro-2-oxo-1,2-dihydroquinazoline-2-carboxylic acid ethyl ester (a quinazolinone) to the final product using a potent chlorinating agent.

This pathway is valued for its use of commercially available starting materials and its amenability to scale-up.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 2-Amino-3,5-dichlorobenzoic Acid C 4,6-dichloro-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid ethyl ester A->C Heat (e.g., in Ethanol or neat) B Diethyl Oxalate B->C Heat (e.g., in Ethanol or neat) D Ethyl 4,6-dichloroquinazoline-2-carboxylate (Final Product) C->D POCl₃ / DMF (cat.) Heat

Caption: General synthetic workflow for Ethyl 4,6-dichloroquinazoline-2-carboxylate.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield in the Cyclocondensation Step (Formation of the Quinazolinone)

  • Question: My initial cyclocondensation of 2-amino-3,5-dichlorobenzoic acid with diethyl oxalate is giving a very low yield (<40%). What are the likely causes and how can I fix this?

  • Answer: A low yield in this step is a common challenge, often stemming from starting material quality, reaction conditions, or side reactions. Let's break down the potential causes:

    • Causality 1: Purity of 2-Amino-3,5-dichlorobenzoic Acid: The starting anthranilic acid must be free of isomers and other impurities. The presence of residual starting materials from its own synthesis can interfere with the cyclization.

      • Solution: Confirm the purity of your 2-amino-3,5-dichlorobenzoic acid using ¹H NMR and melting point analysis. If necessary, recrystallize it from an appropriate solvent system (e.g., ethanol/water) before use.

    • Causality 2: Reaction Temperature and Time: The cyclocondensation requires sufficient thermal energy to drive the reaction, which involves the loss of two molecules of ethanol.[1] Inadequate temperature or reaction time will result in incomplete conversion.

      • Solution: Ensure the reaction is heated to a sufficient temperature, typically refluxing in a high-boiling solvent or heating neat at 130-150 °C.[2][3] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting anthranilic acid spot is no longer visible. A typical reaction time is 4-8 hours.

    • Causality 3: Stoichiometry of Reactants: While a 1:1 stoichiometry is theoretically required, using an excess of diethyl oxalate can help drive the reaction to completion, especially if it is being performed neat.

      • Solution: Try using a slight excess (1.1 to 1.5 equivalents) of diethyl oxalate. This ensures the anthranilic acid is fully consumed. The excess diethyl oxalate can be easily removed under vacuum upon completion.

Issue 2: Incomplete or Failed Chlorination Step

  • Question: After refluxing the quinazolinone intermediate with phosphorus oxychloride (POCl₃), my analysis (NMR/MS) shows mostly starting material or a complex mixture. Why is the chlorination failing?

  • Answer: The chlorination of the quinazolinone is highly sensitive to reaction conditions, particularly the presence of moisture and the activity of the chlorinating agent.

    • Causality 1: Hydrolysis of Chlorinating Agent: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are extremely sensitive to moisture.[4] Any water present in the reaction flask, solvent, or on the intermediate will rapidly hydrolyze the POCl₃, rendering it ineffective.

      • Solution: Ensure your glassware is oven-dried or flame-dried before use. Use anhydrous solvents if applicable, and dry the quinazolinone intermediate thoroughly under high vacuum before subjecting it to chlorination. It is best practice to use a fresh, unopened bottle of POCl₃.

    • Causality 2: Insufficient Activation/Temperature: The conversion of the amide-like carbonyls in the quinazolinone to chlorides requires high temperatures and often a catalytic activator.

      • Solution: The reaction is typically performed at reflux in neat POCl₃ (b.p. 106 °C). The addition of a catalytic amount of N,N-Dimethylformamide (DMF) is known to accelerate this type of chlorination by forming the Vilsmeier reagent in situ, which is a more potent chlorinating species.[4] Start with a small amount (0.1 eq) of DMF and monitor the reaction.

    • Causality 3: Premature Work-up: The reaction may be sluggish. Quenching the reaction too early will naturally lead to a low yield.

      • Solution: Monitor the reaction progress using TLC (be sure to quench the aliquot carefully before spotting). The reaction can take anywhere from 4 to 24 hours. Only proceed with the work-up once the starting material is fully consumed.

Issue 3: Formation of a Persistent, Hard-to-Remove Impurity

  • Question: I have obtained my final product, but it is contaminated with an impurity that has a similar polarity and is difficult to remove by column chromatography or recrystallization. What could this be?

  • Answer: The most likely impurity is the partially chlorinated intermediate, Ethyl 4-chloro-6-chloro-2-oxo-1,2-dihydroquinazoline-2-carboxylate . This occurs when only one of the two carbonyl groups is converted to a chloride.

    • Causality: This arises from incomplete chlorination due to the reasons mentioned in Issue 2 (insufficient time, temperature, or reagent activity). The mono-chloro intermediate will have a polarity very close to the final di-chloro product, making separation challenging.

    • Solution:

      • Re-subject to Chlorination: The most effective solution is to take the impure mixture and re-subject it to the chlorination conditions (e.g., reflux in fresh POCl₃ with catalytic DMF) to drive the reaction to completion.

      • Optimized Purification: If re-chlorination is not feasible, a very careful column chromatography with a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexane) may achieve separation. Alternatively, try recrystallization from a range of different solvent systems (e.g., hexanes, ethyl acetate/hexanes, ethanol).

Frequently Asked Questions (FAQs)

  • Q1: What is the detailed mechanism for the initial cyclocondensation?

    • A1: The reaction proceeds via a double nucleophilic acyl substitution. First, the amino group of the 2-amino-3,5-dichlorobenzoic acid attacks one of the electrophilic carbonyl carbons of diethyl oxalate, displacing ethanol to form an amide intermediate. This is followed by an intramolecular attack of the newly formed amide's nitrogen onto the second ester carbonyl, leading to a cyclized intermediate. Subsequent elimination of a second molecule of ethanol upon heating yields the stable quinazolinedione ring system.

  • Q2: Are there alternative C2 synthons to diethyl oxalate?

    • A2: Yes, other reagents can be used to introduce the two-carbon unit. Ethyl chlorooxoacetate or oxalyl chloride are more reactive alternatives, but they are also more expensive and require more careful handling due to their toxicity and moisture sensitivity. For most applications, diethyl oxalate offers the best balance of reactivity, cost, and safety.[2][5]

  • Q3: What are the critical safety precautions for this synthesis?

    • A3: This synthesis involves hazardous materials.

      • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Have a sodium bicarbonate solution ready for quenching spills.

      • High Temperatures: Both steps require heating. Use appropriate heating mantles and ensure reaction vessels are securely clamped.

      • Work-up: The quenching of POCl₃ is highly exothermic. The reaction mixture must be cooled to room temperature and added very slowly to a flask of crushed ice with vigorous stirring. This should be done in a fume hood.

  • Q4: How do I confirm the identity and purity of the final product, Ethyl 4,6-dichloroquinazoline-2-carboxylate?

    • A4: A combination of standard analytical techniques should be used:

      • ¹H NMR: To confirm the presence of the ethyl group (triplet and quartet) and the aromatic protons with their characteristic splitting patterns.

      • ¹³C NMR: To confirm the number of unique carbon atoms and the presence of the ester carbonyl and carbons attached to chlorine.

      • Mass Spectrometry (MS): To confirm the molecular weight (271.10 g/mol ) and the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).[6]

      • FT-IR Spectroscopy: To identify key functional groups, such as the C=O stretch of the ester and C-Cl bonds.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloro-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid ethyl ester

ParameterValueNotes
Reactants 2-Amino-3,5-dichlorobenzoic acid1.0 eq
Diethyl oxalate1.5 eq
Solvent None (Neat reaction)Provides high concentration and temperature.
Temperature 140-150 °CUse an oil bath for stable heating.
Time 6 hoursMonitor by TLC (e.g., 30% EtOAc/Hexane).
Typical Yield 75-85%Can vary based on purity of starting material.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3,5-dichlorobenzoic acid (1.0 eq).

  • Add diethyl oxalate (1.5 eq) to the flask.

  • Heat the mixture in an oil bath to 140-150 °C with stirring. The solid will melt to form a slurry and then a clear solution as the reaction progresses. Ethanol will be evolved.

  • Maintain the temperature for 6 hours or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. The product will solidify.

  • Add ethanol to the flask and stir to break up the solid. Collect the crude product by vacuum filtration, wash with cold ethanol to remove excess diethyl oxalate, and dry under high vacuum. The product is often pure enough for the next step.

Protocol 2: Synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate

ParameterValueNotes
Reactants Quinazolinone Intermediate1.0 eq
Phosphorus Oxychloride (POCl₃)10-15 vol. eq
N,N-Dimethylformamide (DMF)0.1 eq (catalytic)
Temperature Reflux (~106 °C)Ensure vigorous reflux.
Time 12-18 hoursMonitor carefully by TLC.
Typical Yield 80-90%Highly dependent on anhydrous conditions.

Step-by-Step Procedure:

  • Ensure all glassware is thoroughly oven-dried.

  • To a round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, add the quinazolinone intermediate (1.0 eq).

  • In a chemical fume hood, carefully add phosphorus oxychloride (10-15 volumes) followed by a catalytic amount of DMF (0.1 eq).

  • Heat the mixture to reflux. The solid will slowly dissolve.

  • Maintain reflux for 12-18 hours, monitoring the reaction by TLC until completion.

  • Work-up (CRITICAL): Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a stirred slurry of crushed ice. Very slowly and carefully, add the reaction mixture dropwise to the ice. This is a highly exothermic quench.

  • Once the addition is complete, a precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.

  • Dry the product under high vacuum. If needed, purify further by recrystallization from ethanol or column chromatography on silica gel.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed q1 Check Purity of Starting Materials start->q1 q2 Review Reaction Conditions start->q2 sol1 Recrystallize 2-amino-3,5-dichlorobenzoic acid q1->sol1 Impure? sol2 Increase Temperature to 140-150°C q2->sol2 Temp < 140°C? sol3 Increase Reaction Time (Monitor by TLC) q2->sol3 Incomplete? sol4 Use slight excess of Diethyl Oxalate (1.5 eq) q2->sol4 Stoichiometry?

Caption: A logical flowchart for troubleshooting low yields in the cyclocondensation step.

References

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2016). ResearchGate. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2018). ResearchGate. [Link]

  • Ethyl 4,6-dichloroquinazoline-2-carboxylate. PubChem. [Link]

  • Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. (2007). ResearchGate. [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2021). Acta Scientific. [Link]

Sources

Optimization

Technical Support Center: Navigating Side Reactions in the Chlorination of Quinoline Precursors

Welcome to the technical support center for the chlorination of quinoline precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of quinoline precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during these critical synthetic steps. As your partner in the lab, we aim to move beyond simple procedural lists to offer a deeper understanding of the underlying chemical principles that govern these transformations. By understanding the "why" behind a side reaction, you are better equipped to prevent it.

This resource is structured to provide rapid answers to common problems through our Frequently Asked Questions (FAQs) section, followed by a comprehensive Troubleshooting Guide for more complex issues. We will delve into the mechanisms of common side reactions, provide detailed experimental protocols for their mitigation, and offer strategies for the successful purification of your target chlorinated quinoline.

Frequently Asked Questions (FAQs)

Q1: My chlorination reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A1: Regioselectivity in quinoline chlorination is highly dependent on the reaction conditions, particularly the acidity of the medium and the nature of the chlorinating agent. For electrophilic chlorination in strongly acidic conditions (e.g., using Cl₂ in H₂SO₄), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring and directs substitution to the benzene ring, primarily at the C5 and C8 positions.[1] To achieve chlorination at other positions, alternative strategies are necessary. For instance, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is a classic method for producing 2-chloroquinoline-3-carbaldehydes from acetanilides.[2][3] The choice of directing groups on your quinoline precursor will also significantly influence the position of chlorination.

Q2: I'm observing significant amounts of dichlorinated and even trichlorinated products. What is the primary cause and how can I minimize this?

A2: Over-chlorination is a common side reaction, especially when the reaction is allowed to proceed for too long or with an excess of the chlorinating agent. The mono-chlorinated quinoline is often more reactive than the starting material, leading to subsequent chlorination events. To minimize over-chlorination, carefully control the stoichiometry of your chlorinating agent, aiming for a 1:1 molar ratio or even a slight excess of the quinoline precursor. Additionally, monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also help to reduce the rate of the second chlorination.

Q3: My reaction mixture has turned into a dark, tarry mess. What causes this and is my product salvageable?

A3: Tar formation is often a result of harsh reaction conditions, such as high temperatures and strong acids, which can cause polymerization of the starting materials or intermediates.[4] This is particularly common in classic quinoline syntheses like the Skraup reaction. While it can be challenging, it is often possible to recover your product from the tar. Purification by steam distillation or column chromatography over a robust stationary phase like alumina can be effective. To prevent tar formation in the future, consider using milder reaction conditions, such- as a lower temperature, a less concentrated acid, or a moderating agent like ferrous sulfate in the case of the Skraup synthesis.[4]

Q4: I'm seeing an unexpected peak in my NMR that suggests the formation of a quinolinone. How is this happening?

A4: The formation of quinolinone byproducts can occur through the hydrolysis of your chlorinated quinoline product, especially if water is present in the reaction mixture or during workup.[5][6] Certain chlorination intermediates can also be susceptible to hydrolysis. To avoid this, ensure that your reagents and solvents are anhydrous and consider performing the reaction under an inert atmosphere. During the workup, minimize contact with water and consider using a non-aqueous workup if possible.

Troubleshooting Guide: From Symptoms to Solutions

This section provides a more detailed approach to diagnosing and solving common problems encountered during the chlorination of quinoline precursors.

Problem 1: Low Yield of the Desired Monochloroquinoline
Symptom Potential Cause Suggested Solution
Multiple spots on TLC, with some having a higher Rf than the starting material. Over-chlorination: Formation of di- and trichloroquinolines.- Reduce the equivalents of the chlorinating agent. - Monitor the reaction closely and quench it as soon as the starting material is consumed. - Lower the reaction temperature.
A significant amount of starting material remains even after prolonged reaction time. Insufficiently reactive chlorinating agent or deactivating substituents on the quinoline ring. - Increase the reaction temperature cautiously. - Use a more potent chlorinating agent (e.g., NCS with a catalytic acid). - If the quinoline ring is strongly deactivated, consider a different synthetic route.
The product is lost during workup and purification. Hydrolysis of the product to a more polar quinolinone. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. - Employ a non-aqueous workup.
Formation of a complex mixture of unidentifiable products. Radical side reactions or decomposition of starting material/product. - Add a radical scavenger if a radical mechanism is suspected. - Ensure the reaction is performed in the dark if light-sensitive reagents are used. - Re-evaluate the stability of your starting material under the reaction conditions.
Problem 2: Poor Regioselectivity
Symptom Potential Cause Suggested Solution
A mixture of C5 and C8 chlorinated isomers is obtained. Electrophilic chlorination of an unsubstituted quinoline under strongly acidic conditions. - This is the expected outcome for this reaction. Separation will be necessary. Consider a synthesis route that incorporates a directing group to favor one isomer.
Chlorination occurs at an undesired position on the pyridine ring. Reaction conditions favoring nucleophilic attack or a radical mechanism. - For electrophilic chlorination, ensure strongly acidic conditions to protonate the quinoline nitrogen. - To target the pyridine ring, consider converting the quinoline to its N-oxide, which activates the C2 and C4 positions to nucleophilic attack.
Steric hindrance from a substituent is preventing chlorination at the desired position. The chosen chlorinating agent is too bulky. - Use a smaller chlorinating agent (e.g., Cl₂ gas vs. N-chlorosuccinimide).
Problem 3: Formation of Polymeric or Dimeric Byproducts

While less common than over-chlorination or regioselectivity issues, dimerization and polymerization can occur, especially with activated quinoline precursors or under harsh conditions.

Symptom Potential Cause Suggested Solution
A high molecular weight, insoluble material is formed. Polymerization of the quinoline precursor or product. - Lower the reaction temperature. - Reduce the concentration of the reactants. - Use a milder catalyst or chlorinating agent.
Mass spectrometry shows a peak corresponding to twice the mass of the expected product. Dimerization of the quinoline precursor or product. - This can be concentration-dependent; try running the reaction at a higher dilution. - Some quinoline derivatives, like oligoamides of chloroquinoline, are known to form helical dimers.[7] If your precursor has this tendency, it may be an inherent property.

Mechanisms of Key Side Reactions

Understanding the mechanistic pathways of side reactions is fundamental to their prevention.

Electrophilic Over-chlorination

In electrophilic aromatic substitution, the introduction of a chlorine atom onto the quinoline ring can, in some cases, activate the ring towards further substitution. This is because chlorine is an ortho-, para-director, and while it is deactivating overall due to its inductive effect, it can still direct a second electrophilic attack. The mechanism follows the standard electrophilic aromatic substitution pathway:

G cluster_0 Mechanism of Over-chlorination Chloroquinoline Chloroquinoline Sigma_Complex_1 Sigma_Complex_1 Chloroquinoline->Sigma_Complex_1 + Cl⁺ Dichloroquinoline Dichloroquinoline Sigma_Complex_1->Dichloroquinoline - H⁺

Caption: Electrophilic attack of a second chloronium ion on monochloroquinoline.

To avoid this, precise control over the stoichiometry of the chlorinating agent and reaction time is crucial.

Hydrolysis to Quinolinone

Chlorinated quinolines, particularly those with chlorine at the C2 or C4 positions, are susceptible to nucleophilic substitution by water, leading to the formation of the corresponding quinolinones. This reaction is often facilitated by acidic or basic conditions.

G cluster_1 Hydrolysis of 2-Chloroquinoline 2-Chloroquinoline 2-Chloroquinoline Intermediate Intermediate 2-Chloroquinoline->Intermediate + H₂O 2-Quinolone 2-Quinolone Intermediate->2-Quinolone - HCl

Caption: Nucleophilic attack of water on 2-chloroquinoline leading to 2-quinolone.

The use of anhydrous conditions is the most effective way to prevent this side reaction.

Experimental Protocols for Minimizing Side Reactions

Protocol 1: Regioselective Chlorination of a Quinoline Precursor at the C5 and C8 Positions

This protocol is designed to favor monochlorination at the C5 and C8 positions of an unsubstituted quinoline precursor under electrophilic conditions.

Materials:

  • Quinoline precursor (1.0 eq)

  • Concentrated Sulfuric Acid

  • Chlorine gas or N-Chlorosuccinimide (NCS) (1.05 eq)

  • Ice bath

  • Sodium sulfite solution (5%)

  • Sodium hydroxide solution (10 M)

  • Dichloromethane

Procedure:

  • In a fume hood, dissolve the quinoline precursor in concentrated sulfuric acid at 0 °C in an ice bath.

  • Slowly bubble chlorine gas through the solution or add NCS portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Monitor the reaction by TLC. Once the starting material is consumed (typically 1-2 hours), carefully pour the reaction mixture onto crushed ice.

  • Quench any excess chlorine by adding a 5% sodium sulfite solution until a starch-iodide paper test is negative.

  • Slowly basify the solution with 10 M sodium hydroxide, keeping the temperature below 20 °C.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality: The use of concentrated sulfuric acid protonates the quinoline nitrogen, deactivating the pyridine ring and directing the electrophilic attack of the chloronium ion to the electron-rich benzene ring, primarily at the 5 and 8 positions.[1] Careful control of the stoichiometry of the chlorinating agent minimizes over-chlorination.

Protocol 2: Synthesis of 2-Chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack Reaction

This protocol describes the synthesis of a 2-chloroquinoline derivative from an acetanilide precursor, a reaction that can be prone to the formation of byproducts if not performed carefully.[2][3]

Materials:

  • Acetanilide precursor (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • N,N-Dimethylformamide (DMF) (8.0 eq)

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • In a fume hood, cool a flask containing DMF to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.

  • Once the addition is complete, add the acetanilide precursor portion-wise.

  • Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Causality: The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile in this reaction.[8][9] The reaction with the acetanilide leads to cyclization and the formation of the 2-chloroquinoline-3-carbaldehyde. Using the correct stoichiometry and controlling the temperature during the formation of the Vilsmeier reagent is critical to prevent side reactions.

Purification Strategies

The choice of purification method will depend on the nature of the impurities.

Purification Method Best For Separating Considerations
Recrystallization The desired product from small amounts of impurities with different solubilities.Can be very effective for obtaining highly pure crystalline products.[10][11] However, it can be less effective for separating isomers with similar solubilities and may result in lower yields.[12]
Column Chromatography Isomeric mixtures, over-chlorinated products, and polar byproducts like quinolinones.Highly versatile and can provide excellent separation.[12] The choice of stationary phase (silica gel or alumina) and eluent system is critical for successful separation.
Steam Distillation Volatile quinoline products from non-volatile tarry byproducts.A useful technique for initial cleanup of very crude reaction mixtures, particularly from reactions like the Skraup synthesis.[4]

Visualization of Troubleshooting and Workflows

Troubleshooting Flowchart for Low Yield

G start Low Yield of Desired Product check_tlc Analyze crude reaction mixture by TLC/GC-MS start->check_tlc multiple_spots Multiple Spots Observed check_tlc->multiple_spots single_spot Mainly Starting Material check_tlc->single_spot no_product No Product Formation check_tlc->no_product over_chlorination Over-chlorination likely. Reduce chlorinating agent/time. multiple_spots->over_chlorination Higher Rf spots isomer_formation Isomer formation. Optimize regioselectivity. multiple_spots->isomer_formation Spots with similar Rf hydrolysis Possible hydrolysis. Use anhydrous conditions. multiple_spots->hydrolysis Polar baseline spot low_reactivity Low reactivity. Increase temperature/use stronger reagent. single_spot->low_reactivity decomposition Decomposition. Use milder conditions. no_product->decomposition

Caption: A decision tree for troubleshooting low yields in quinoline chlorination.

General Experimental Workflow

G setup Reaction Setup (Anhydrous, Inert atm.) reaction Chlorination Reaction (Controlled temp. & stoichiometry) setup->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Workup (Aqueous or Non-aqueous) monitoring->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: A generalized workflow for the chlorination of quinoline precursors.

References

  • Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bull. Soc. Chim. Fr.1888, 49, 89.
  • Bergstrom, F. W. The Combes Quinoline Synthesis. Chem. Rev.1944, 35 (2), 77–277.
  • Wang, X., et al. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
  • Kiamuddin, M.; Choudhury, A. K. THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Why would recrystallization, rather than chromatography, be the purification method of choice for the production of large amounts of compounds (multiple kilograms or more)? Brainly.com.
  • GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in chloroform solvent.
  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
  • Meth-Cohn, O.; Narine, B.; Tarnowski, B. A versatile new synthesis of quinolines and related fused pyridines. Part 1. The synthesis of 2-chloroquinoline-3-carbaldehydes. J. Chem. Soc., Perkin Trans. 11981, 1520–1530.
  • El-Sayed, M. A. A. 2-Chloroquinoline-3-carbaldehydes: Synthesis, reactions and applications. Journal of the Saudi Chemical Society2012, 16 (4), 457-474.
  • Brown, R. D.; Harcourt, R. D. Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. J. Chem. Soc.1959, 3451-3456.
  • Combes quinoline synthesis. Química Organica.org.
  • Abdel-Wahab, B. F.; Awad, G. E. A.; Badria, F. A. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Mini-Reviews in Organic Chemistry2012, 9 (4), 430-454.
  • Larock, R. C.; Yao, T. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. J. Org. Chem.1999, 64 (20), 7439–7448.
  • Zhang, X.; Larock, R. C. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron2003, 59 (26), 4937–4944.
  • Abdel-Wahab, B. F.; Awad, G. E. A.; Badria, F. A. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications (2012-2017). RSC Advances2018, 8 (1), 223-247.
  • Are there cases in which column chromatography is preferable to recrystallis
  • Kumar, A., et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorg. Med. Chem. Lett.2010, 20 (24), 7349–7352.
  • Vilsmeier-Haack reaction. chemeurope.com.
  • Electrophilic Substitution Reaction Mechanism. BYJU'S.
  • Chloroquine Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmapproach.
  • Recrystallization and Crystalliz
  • Winter, R. E. K., et al. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. J. Med. Chem.2011, 54 (14), 5136–5151.
  • He, Y., et al. Heteromeric double helix formation by cross-hybridization of chloro-and fluoro-substituted quinoline oligoamides. Chem. Commun.2010, 46 (2), 297-299.
  • De Kimpe, N., et al. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorg. Med. Chem. Lett.2008, 18 (4), 1368–1372.
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. MDPI.
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
  • How To: Purify by Crystalliz
  • Vilsmeier-Haack Reaction. NROChemistry.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. J. Chem. Pharm. Res.2015, 7 (10), 856-865.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Wang, X., et al. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules2020, 25 (21), 5096.
  • Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. The Journal of Organic Chemistry.
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  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Advances in Engineering Technology Research.
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  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild c
  • Reusable Brønsted Acidic Ionic Liquid Catalyzed Reductive Alkylation of Quinolines to Functionalized Tetrahydroquinolines. Chemistry – A European Journal.
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  • Selective detection of chlorine-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. Analytical Chemistry.
  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines.

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for Quinazoline Substrates

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving quinazoline scaffolds. As a nitrogen-rich heteroaromatic system, quinazolines present unique challenges that can impact reacti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving quinazoline scaffolds. As a nitrogen-rich heteroaromatic system, quinazolines present unique challenges that can impact reaction efficiency, yield, and reproducibility. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you, our fellow researchers and drug development professionals, with actionable insights and robust solutions. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.

Section 1: Troubleshooting Common Failures

This section addresses the most frequent issues encountered during the Suzuki coupling of quinazoline halides and their derivatives.

Q1: Why is my reaction yield consistently low or non-existent when using a quinazoline substrate?

This is the most common issue, and it often points to catalyst inhibition or deactivation, a known challenge for nitrogen-containing heterocycles.[1][2] The lone pair of electrons on the quinazoline's nitrogen atoms can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[3]

Troubleshooting Steps:

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more robust system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are designed to overcome this issue.[4] They accelerate the rate-limiting oxidative addition and reductive elimination steps, outcompeting the poisoning pathway.

  • Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are often more effective. They are more stable and generate the active Pd(0) species in a controlled manner, reducing the window for catalyst deactivation.[2]

  • Rigorous Inert Conditions: Oxygen can lead to the homocoupling of boronic acids and degrade the phosphine ligands.[4] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30-60 minutes) and the reaction is run under a strict inert atmosphere (Nitrogen or Argon).[5]

Q2: I'm observing significant amounts of a byproduct that corresponds to the homocoupling of my boronic acid. What's causing this?

Boronic acid homocoupling is almost always a sign of oxygen in the reaction mixture.[4] The palladium catalyst can promote this oxidative coupling pathway, consuming your boronic acid and reducing the yield of the desired product.

Primary Solution:

  • Improve Degassing Technique: Your primary focus should be on rigorously removing all dissolved oxygen from your solvent and the reaction headspace. A "freeze-pump-thaw" cycle (3x) is highly effective, though sparging with an inert gas like argon for an extended period (at least 30 minutes) is often sufficient.[4] Always maintain a positive pressure of inert gas throughout the reaction.

Secondary Considerations:

  • Catalyst Choice: While less common, starting with a Pd(II) precatalyst that is not efficiently reduced to Pd(0) can sometimes contribute to side reactions. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can help ensure the desired catalytic cycle is dominant.[4]

Q3: My starting boronic acid is being consumed, but I'm isolating the corresponding arene instead of my coupled product. What is happening?

You are observing protodeboronation , a common side reaction where the boronic acid's C-B bond is cleaved and replaced with a C-H bond.[6] This is often catalyzed by residual water, the base, or even the palladium catalyst under certain conditions.

Mitigation Strategies:

  • Switch to a Boronate Ester: Boronic acid pinacol esters (Bpin) or MIDA boronates are significantly more stable and less susceptible to protodeboronation.[4][6] MIDA boronates are particularly robust and can withstand a wide range of reaction conditions before being cleaved in the final step.

  • Choice of Base: An excessively strong or highly aqueous base can accelerate protodeboronation.[6] Consider switching to a milder base like potassium phosphate (K₃PO₄) or using anhydrous conditions if possible.[7]

  • Reaction Temperature & Time: Prolonged reaction times at high temperatures can increase the rate of protodeboronation. Monitor your reaction closely (TLC, LC-MS) and work it up as soon as the starting material is consumed.[8]

Section 2: Optimizing Reaction Parameters

A systematic approach to optimizing each component of the reaction is crucial for developing a high-yielding and scalable process.

Troubleshooting & Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing your quinazoline Suzuki coupling reaction.

G Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere (Degassing, Argon Balloon) Start->Check_Inert First Step Side_Reaction Dominant Side Reaction? Start->Side_Reaction Check Byproducts Check_Reagents Check Reagent Quality (Boronic Acid, Solvent, Base) Check_Inert->Check_Reagents If still fails Optimize_Catalyst Optimize Catalyst System (Precatalyst, Ligand) Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Base Optimize Base (K₃PO₄, Cs₂CO₃, K₂CO₃) Optimize_Catalyst->Optimize_Base Screen Ligands Optimize_Solvent Optimize Solvent (Dioxane/H₂O, Toluene, 2-MeTHF) Optimize_Base->Optimize_Solvent Screen Bases Optimize_Temp Optimize Temperature & Time Optimize_Solvent->Optimize_Temp Screen Solvents Success High Yield Achieved Optimize_Temp->Success Optimized Homocoupling Homocoupling? (Improve Degassing) Side_Reaction->Homocoupling Yes Deboronation Protodeboronation? (Use Boronate Ester) Side_Reaction->Deboronation Yes Homocoupling->Check_Inert Deboronation->Check_Reagents

Caption: A systematic workflow for troubleshooting common Suzuki coupling issues.

Q4: How do I select the optimal Palladium catalyst and ligand for my quinazoline halide?

The choice is highly dependent on the nature of the halide (Cl, Br, I) and the electronic properties of your specific quinazoline. A screening approach is often the most effective.[9]

  • For Chloroquinazolines: Aryl chlorides are notoriously less reactive than bromides or iodides.[10] They require highly active catalyst systems.

    • Recommended Systems: Pd₂(dba)₃ or Pd(OAc)₂ paired with bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos are the gold standard.[4] These ligands promote the challenging oxidative addition step.

  • For Bromo/Iodoquinazolines: These are more reactive substrates.

    • Recommended Systems: While the above systems will work well, you may find that less expensive and more traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are sufficient.[4]

Catalyst/Ligand Screening Table

Palladium SourceLigandTarget HalideRationale & Comments
Pd(OAc)₂ / Pd₂(dba)₃XPhos, SPhos Cl , BrFirst choice for chlorides. Bulky ligands accelerate oxidative addition and reductive elimination.[4]
PdCl₂(dppf)(dppf)Br, IA reliable, general-purpose catalyst for more reactive halides.[4]
Pd(PPh₃)₄(PPh₃)Br, IA classic Pd(0) source. Can be effective for simple, activated substrates but often fails with N-heterocycles.
XPhos Pd G3(Internal)Cl, BrAir- and moisture-stable pre-catalyst. Excellent for reproducibility and high activity.[2]
Q5: Which base should I use, and how critical is it?

The base is absolutely critical. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[11][12] The choice of base can dramatically affect reaction rate and yield.

  • Potassium Phosphate (K₃PO₄): Often an excellent first choice, especially when dealing with sensitive functional groups or substrates prone to protodeboronation.[7] It is effective but not overly harsh.

  • Carbonates (Cs₂CO₃, K₂CO₃): Widely used and very effective. Cesium carbonate is more soluble in organic solvents and generally gives faster reactions, but it is more expensive.[11] Potassium carbonate is a cost-effective and reliable alternative.[13]

  • Fluorides (KF, CsF): Can be useful in anhydrous conditions or when substrates have base-sensitive groups like esters.[12]

Base Screening Recommendations

BaseStrengthCommon Solvent SystemKey Considerations
K₃PO₄ ModerateDioxane/H₂O, Toluene/H₂OExcellent general-purpose base. Good for sensitive substrates.[7]
Cs₂CO₃ StrongDioxane/H₂O, THF/H₂OHighly effective, often gives faster rates. More expensive.[11]
K₂CO₃ ModerateDioxane/H₂O, Toluene/EtOH/H₂OCost-effective standard. May require higher temperatures.[5]
KF MildTHF (anhydrous)Useful for preventing hydrolysis of base-sensitive groups.[12]
Q6: Does the solvent system matter for quinazoline substrates?

Yes, profoundly. The solvent must solubilize all components of the reaction and can influence the activity of the catalyst and the base.[14]

  • Polar Aprotic Solvents: Mixtures of solvents like 1,4-Dioxane , Tetrahydrofuran (THF) , or Toluene with water are the most common and effective systems.[14][15] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. A typical ratio is 4:1 or 5:1 organic solvent to water.

  • DMF/DMAc: While sometimes effective, these solvents can coordinate to the palladium center and may lead to catalyst decomposition at high temperatures. Use with caution.[14]

  • Propylene Carbonate (PC): A greener, high-boiling point alternative to solvents like DME that has shown excellent results in some quinazoline couplings.[16]

Section 3: Experimental Protocols & Best Practices

Adherence to a standardized, robust protocol is key to achieving reproducible results.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism helps in troubleshooting. Catalyst poisoning by the quinazoline substrate can interfere with any step, but most critically, it prevents the coordination of the aryl halide or the boronate.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Quinazoline-Ar' Transmetal->Product ArX Quinazoline-X ArX->OxAdd ArB Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(OH)]⁻ ArB->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki Coupling of a 2-Chloroquinazoline

This protocol serves as a robust starting point and should be optimized for your specific substrates.[4]

Materials:

  • 2-Chloroquinazoline derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL total)

Procedure:

  • Reagent Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the 2-chloroquinazoline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (2 mol%). Via syringe, add the degassed solvent mixture (4 mL of dioxane, 1 mL of water).

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress periodically by TLC or LC-MS. Check for the consumption of the limiting reagent (the chloroquinazoline).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with the same organic solvent (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 133(42), 16864–16873. Available at: [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. Available at: [Link]

  • Various Authors. (2006-2025). Compilation on Suzuki Cross-Coupling of Nitrogen Heterocycles. Semantic Scholar. Available at: [Link]

  • Knapp, D. M., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 14(9), 2394–2397. Available at: [Link]

  • Reddy, C. R., et al. (2010). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Rasayan Journal of Chemistry, 3(1), 138-142. Available at: [Link]

  • Liu, J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 113-119. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. Available at: [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2298–2307. Available at: [Link]

  • ResearchGate. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ResearchGate. Available at: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(8), 12692–12733. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. ResearchGate. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Available at: [Link]

  • Sharma, A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(11), 7488–7493. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Coudray, L., et al. (2017). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistrySelect, 2(27), 8373-8377. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros. Available at: [Link]

  • Coudray, L., et al. (2017). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistrySelect. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6142-6153. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Reddit. (2024). (Hopefully) Everything about Suzuki cross-coupling. r/Chempros. Available at: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Available at: [Link]

  • He, J., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 526(7572), 249–253. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

Sources

Optimization

Preventing hydrolysis of Ethyl 4,6-dichloroquinazoline-2-carboxylate during reactions

Introduction Ethyl 4,6-dichloroquinazoline-2-carboxylate is a critical intermediate in the synthesis of a wide range of pharmacologically active molecules and functional materials.[1][2] Its unique structure, featuring a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4,6-dichloroquinazoline-2-carboxylate is a critical intermediate in the synthesis of a wide range of pharmacologically active molecules and functional materials.[1][2] Its unique structure, featuring an electron-deficient quinazoline core and a hydrolytically sensitive ethyl ester, presents specific challenges during chemical transformations. The most prevalent issue encountered by researchers is the premature hydrolysis of the ester group, which leads to the formation of the corresponding carboxylic acid, reducing the yield of the desired product and complicating purification processes.

This technical support guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you mitigate and prevent the hydrolysis of Ethyl 4,6-dichloroquinazoline-2-carboxylate in your reactions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is this molecule particularly susceptible?

A1: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol.[3][4] This reaction can be catalyzed by acid or base.[5] The quinazoline ring system is electron-withdrawing, which increases the electrophilicity of the ester's carbonyl carbon. This makes it a more attractive target for nucleophilic attack by water or hydroxide ions, accelerating hydrolysis compared to esters on less electron-deficient ring systems.

Q2: Under what conditions is hydrolysis most likely to occur?

A2: Hydrolysis is most likely during:

  • Aqueous Workups: Any step involving water, especially under acidic or basic conditions, poses a high risk.[3] Base washes (e.g., with sodium bicarbonate or sodium hydroxide) used to neutralize acid catalysts are particularly problematic as they can induce rapid, irreversible saponification.[3][6]

  • Reactions with Non-Anhydrous Reagents: Using solvents or reagents with trace amounts of water can lead to slow hydrolysis over the course of a reaction.[7]

  • High Temperatures: The rate of hydrolysis increases with temperature.[7] Reactions run at elevated temperatures or heated workups can exacerbate the problem.

  • Presence of Nucleophilic Reagents: Certain nucleophiles intended for reaction at other sites on the molecule can also attack the ester.

Q3: How can I detect if hydrolysis has occurred?

A3: The primary indicators are a lower-than-expected yield of your target molecule and the presence of a more polar byproduct. This can be confirmed analytically:

  • Thin-Layer Chromatography (TLC): The hydrolyzed carboxylic acid will typically have a lower Rf value (be more polar) than the parent ester.

  • NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, the characteristic ethyl group signals (a quartet around 4.3-4.5 ppm and a triplet around 1.3-1.4 ppm) will be diminished or absent, while a broad peak corresponding to the carboxylic acid proton may appear.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can definitively identify the mass of the hydrolyzed product (C9H4Cl2N2O2, MW: 242.05) alongside your desired product.

Part 2: Troubleshooting Guide for Unexpected Hydrolysis

If you have identified hydrolysis in your reaction, use this guide to diagnose the cause and implement a solution.

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cause1 [label="Probable Cause:\nTrace Water in Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Solution:\nImplement Strict Anhydrous Technique", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause2 [label="Probable Cause:\nAqueous Workup Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Was the aqueous phase\nacidic or basic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

cause3 [label="Probable Cause:\nBase-Catalyzed Saponification", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Solution:\nUse Mild Base & Low Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause4 [label="Probable Cause:\nAcid-Catalyzed Hydrolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; sol4 [label="Solution:\nMinimize Contact Time & Use Cold Solutions", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> cause1 [label="During Reaction"]; cause1 -> sol1;

q1 -> cause2 [label="After Workup"]; cause2 -> q2;

q2 -> cause3 [label="Basic"]; cause3 -> sol3;

q2 -> cause4 [label="Acidic"]; cause4 -> sol4; } dot Caption: Troubleshooting workflow for diagnosing hydrolysis.

Issue 1: Hydrolysis occurs during the reaction.
  • Probable Cause: Contamination by water from solvents, reagents, or glassware. Many reagents are hygroscopic and can introduce atmospheric moisture.[7]

  • Solution: Implement Strict Anhydrous Conditions.

    • Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas (Argon or Nitrogen) or in a desiccator.[7][8]

    • Solvents: Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent.

    • Reagents: Dry solid reagents in a vacuum oven. Handle hygroscopic reagents in a glove box or under a positive pressure of inert gas.[7]

    • Atmosphere: Assemble the reaction apparatus while warm and immediately place it under a positive pressure of inert gas. Maintain this atmosphere throughout the reaction using a balloon or a bubbler.[8] For reflux setups, use a drying tube filled with a desiccant like calcium chloride.[7]

Issue 2: Hydrolysis occurs after the reaction (during workup).
  • Probable Cause A: Base-Catalyzed Saponification. Using strong bases (like NaOH, KOH) or even weaker bases (like NaHCO₃, K₂CO₃) in an aqueous wash can rapidly and irreversibly hydrolyze the ester.[6]

  • Solution A: Modify the Basic Wash.

    • Use a Weaker Base: If possible, use a saturated solution of sodium bicarbonate (NaHCO₃), which is less aggressive than carbonates or hydroxides.[3]

    • Work Quickly and Cold: Perform all aqueous washes in a separatory funnel using ice-cold solutions.[3] Do not let the layers sit for extended periods. Minimize the contact time between the organic layer and the basic aqueous phase.

    • Brine Wash: After the base wash, immediately wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to remove residual water and quench the basicity.[3]

  • Probable Cause B: Acid-Catalyzed Hydrolysis. While generally slower than base-catalyzed hydrolysis, prolonged contact with aqueous acid can still cause significant product loss.[4]

  • Solution B: Optimize the Acid Wash.

    • Minimize Contact Time: Perform the acid wash quickly.

    • Use Cold Solutions: Always use ice-cold dilute acid.

    • Immediate Neutralization: Follow the acid wash promptly with a cold, dilute basic wash (see Solution A) and then a brine wash.

Part 3: Preventative Strategies & Best Practices

Proactive measures are the most effective way to ensure high yields and product purity.

Reaction Condition Optimization
  • Temperature Control: Whenever the primary reaction kinetics allow, run the experiment at a lower temperature (e.g., 0°C or room temperature) to significantly slow the rate of potential hydrolysis.[7]

  • Non-Nucleophilic Bases: If a base is required for your primary reaction, choose a non-nucleophilic, anhydrous base. Examples include triethylamine (TEA) or diisopropylethylamine (DIPEA), which should be distilled before use.

  • pH Control: Maintain the reaction mixture at a neutral or slightly acidic pH if possible, as both strongly acidic and basic conditions can promote hydrolysis.[9]

Solvent Selection

The choice of solvent is critical. Always use anhydrous grade solvents.

SolventBoiling Point (°C)Drying MethodNotes
Tetrahydrofuran (THF) 66Distill from Na/benzophenoneCommon for nucleophilic substitutions.[2]
Dichloromethane (DCM) 40Distill from CaH₂Good for reactions at or below room temp.
Acetonitrile (ACN) 82Distill from CaH₂Polar aprotic solvent suitable for many reactions.
1,4-Dioxane 101Distill from Na/benzophenoneHigher boiling point alternative to THF.
Toluene 111Distill from NaCan be used to azeotropically remove water.
The Hydrolysis Mechanism: A Visual Guide

Understanding the mechanism highlights the critical role of water and base.

G

The key steps are the nucleophilic attack by hydroxide, followed by the elimination of the ethoxide leaving group.[6] The final deprotonation step is essentially irreversible and drives the reaction to completion, which is why alkaline hydrolysis is not a reversible process.[4]

Part 4: Key Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup

This protocol details the setup for a reaction requiring strict exclusion of atmospheric moisture.

  • Prepare Glassware: Place all glassware (round-bottom flask, condenser, addition funnel, etc.) in a 150°C oven for at least 4 hours.

  • Assemble and Purge: While still warm, assemble the apparatus. Immediately connect a source of inert gas (e.g., a nitrogen line with a bubbler) to the main inlet. Allow the gas to flow through the system for 10-15 minutes to displace all air.

  • Add Reagents:

    • Add Ethyl 4,6-dichloroquinazoline-2-carboxylate and other non-hygroscopic solid reagents under a positive flow of inert gas.

    • Add anhydrous solvent via a cannula or a dry syringe through a rubber septum.

    • Add liquid reagents via syringe.

  • Run Reaction: Maintain a gentle positive pressure of inert gas throughout the reaction (a slow, steady stream of bubbles in the bubbler). If heating under reflux, attach a drying tube containing CaCl₂ to the top of the condenser.

  • Monitor: Follow the reaction progress by periodically taking small aliquots via syringe for TLC or LC-MS analysis.

Protocol 2: Optimized Non-Hydrolytic Workup

This procedure is designed to isolate the product while minimizing the risk of hydrolysis.

  • Cool Reaction: Once the reaction is complete, cool the mixture to 0°C in an ice-water bath.

  • Quench (If Necessary): If quenching is required, add ice-cold saturated ammonium chloride (NH₄Cl) solution slowly. Avoid quenching with plain water if possible.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., Ethyl Acetate, DCM).

  • Washing Sequence (Perform all steps with ice-cold solutions): a. Wash the combined organic layers once with a small volume of ice-cold water. b. Wash once with ice-cold saturated NaHCO₃ solution. Perform this step quickly to neutralize any acid, then immediately proceed. c. Wash once with ice-cold saturated NaCl (brine) solution to remove residual water.[3]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Swirl until the drying agent no longer clumps.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the crude product as required (e.g., by column chromatography or recrystallization).

By adhering to these principles and protocols, researchers can successfully navigate the challenges posed by the hydrolytic sensitivity of Ethyl 4,6-dichloroquinazoline-2-carboxylate, leading to improved yields, higher purity, and more reliable experimental outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
  • Benchchem. (n.d.). Preventing hydrolysis of the ester group during reactions.
  • Langyi Tech. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129.
  • Al-Suod, H., & Al-Majidi, S. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen.
  • Nand, R., et al. (n.d.). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. ARKIVOC.
  • Fiveable. (n.d.). Anhydrous conditions Definition - Organic Chemistry II Key Term.
  • Wikipedia. (n.d.). Quinazoline.
  • Liu, T., et al. (2023). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Journal of the American Chemical Society, 145(5), 2914–2922.
  • Fiveable. (n.d.). Anhydrous Conditions Definition.
  • Benchchem. (n.d.). Ethyl 4,7-Dichloroquinazoline-2-carboxylate.
  • Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions.
  • LibreTexts. (2024, September 30). 21.6: Chemistry of Esters.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Langyi Tech. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
  • Clark, J. (n.d.). hydrolysis of esters. Chemguide.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,4-Dichloroquinazoline Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2,4-dichloroquinazoline and its derivatives. This resource is designed for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,4-dichloroquinazoline and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. 2,4-Dichloroquinazoline is a foundational building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds, including kinase inhibitors and anti-inflammatory agents[1][2]. However, its synthesis is not without challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common experimental hurdles and optimize your synthetic protocols.

Section 1: Troubleshooting Common Synthetic Failures

This section addresses the most common issues encountered during the chlorination of the quinazoline-2,4-dione precursor. The advice is presented in a question-and-answer format to directly tackle specific problems.

Issue 1: Low Yield or Stalled Chlorination Reaction

Question: My chlorination of quinazoline-2,4-dione using phosphorus oxychloride (POCl₃) is resulting in very low yields or the reaction seems to stall, with starting material still present after prolonged heating. What are the likely causes and solutions?

Answer: This is a frequent and frustrating issue that typically points to one of several critical parameters.

  • Causality & Solution:

    • Moisture Contamination: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl, consuming your reagent and inhibiting the reaction. Your starting material (quinazoline-2,4-dione) must be scrupulously dry. Dry it in a vacuum oven before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Insufficient Activation/Catalysis: The chlorination is significantly accelerated by a catalytic amount of a tertiary amine base like N,N-dimethylformamide (DMF), N,N-dimethylaniline, or N,N-diisopropylethylamine (DIPEA).[2][3][4] These bases react with POCl₃ to form a Vilsmeier-Haack type reagent ([(CH₃)₂N=CHCl]⁺), which is a much more potent chlorinating agent than POCl₃ alone.[5] Without a catalyst, the reaction is often sluggish and requires higher temperatures, which can lead to decomposition.

    • Inadequate Temperature or Reaction Time: While excessive heat is detrimental, the reaction requires sufficient thermal energy. A common temperature range is 80-90°C.[4][6] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7] If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. A typical reflux time is 5-13 hours, depending on the scale and substrate.[2][8]

    • Reagent Quality: The quality of POCl₃ is paramount. Use a freshly opened bottle or distill older POCl₃ before use to remove hydrolysis products.

Troubleshooting Workflow for Low Yield

start Low Yield or Incomplete Reaction check_moisture Verify Anhydrous Conditions (Reagents & Glassware) start->check_moisture Is everything dry? check_catalyst Check Catalyst (e.g., DMF, DIPEA) check_moisture->check_catalyst Yes check_temp Optimize Temperature & Time (TLC Monitoring) check_catalyst->check_temp Yes, catalyst added check_reagent Assess POCl₃ Quality check_temp->check_reagent Yes, monitored solution Improved Yield check_reagent->solution Yes, used fresh reagent

Caption: Decision workflow for troubleshooting low chlorination yields.

Issue 2: Formation of Dark, Tarry Side Products

Question: My reaction mixture turns dark brown or black during reflux, and the work-up yields an intractable tar instead of a clean product. How can this be avoided?

Answer: Tar formation is a classic sign of decomposition, usually caused by excessive heat or prolonged reaction times.

  • Causality & Solution:

    • Overheating: High temperatures can cause sensitive organic molecules to decompose. While the reaction requires heat, temperatures exceeding 110-120°C often lead to undesirable side reactions and polymerization. It is better to run the reaction at a more moderate temperature (e.g., 90°C) for a longer period.

    • Prolonged Reaction Time: Heating the reaction mixture long after the starting material has been consumed can degrade the desired 2,4-dichloroquinazoline product. This is why monitoring by TLC is crucial. Once the starting material spot has disappeared, proceed with the work-up promptly.[9]

Issue 3: Product Hydrolysis During Work-up

Question: I'm struggling with the work-up. After pouring the reaction mixture onto ice, my isolated product seems to be the starting quinazoline-2,4-dione or a monochloro-hydroxy derivative. How can I prevent this hydrolysis?

Answer: The 2,4-dichloroquinazoline product is highly susceptible to hydrolysis, especially at the more reactive C4 position. The work-up procedure is therefore critical for success.

  • Causality & Solution:

    • Slow Quenching: The quenching of the reaction mixture must be done quickly and with efficient cooling. The standard procedure is to cool the reaction vessel to room temperature and then pour the contents slowly and carefully onto a vigorously stirred mixture of crushed ice and water.[8] This rapidly hydrolyzes the excess POCl₃ while precipitating the organic product in the cold aqueous environment where its hydrolysis is slower.

    • Incorrect pH During Isolation: After quenching, the solution will be highly acidic. Neutralization with a base to precipitate more product can be risky. Rapid hydrolysis can occur at neutral or basic pH.[10] It is often better to filter the precipitate from the cold, acidic solution, wash it thoroughly with cold water, and dry it immediately. If the product remains in the aqueous layer, extract it quickly with a suitable organic solvent like dichloromethane or ethyl acetate.

Troubleshooting Summary Table
Problem Likely Cause(s) Recommended Solution(s) Key Parameters to Control
Low/Stalled Yield Moisture; Lack of catalyst; Insufficient heat/time; Poor POCl₃ quality.Ensure anhydrous conditions; Add catalytic DMF or DIPEA; Optimize temp (80-90°C) and monitor by TLC; Use fresh/distilled POCl₃.Anhydrous state, Catalyst presence, Temperature, Time.
Tar Formation Excessive temperature; Prolonged reaction time.Maintain temperature below 110°C; Stop the reaction once complete by TLC analysis.Temperature, Reaction duration.
Product Hydrolysis Slow quenching; Incorrect pH during work-up.Pour reaction mixture rapidly onto ice-water with vigorous stirring; Filter product from cold, acidic media; Avoid neutralization if possible.Quenching speed, Temperature, pH.
Regioselectivity Loss Reaction conditions too harsh for subsequent substitution.For C4 substitution, use mild conditions (e.g., RT to 80°C); For C2 substitution, use higher temperatures and stronger bases.Temperature, Base, Nucleophile choice.
Section 2: Frequently Asked Questions (FAQs)

Q1: What is the precise role of DMF in the POCl₃ chlorination reaction?

The addition of a catalytic amount of N,N-dimethylformamide (DMF) to phosphorus oxychloride (POCl₃) generates the Vilsmeier-Haack reagent in situ.[5] This is an electrophilic iminium salt, [ClCH=N(CH₃)₂]⁺[PO₂Cl₂]⁻, which is a far more reactive and effective chlorinating agent than POCl₃ itself.[11] This active species readily reacts with the keto-enol tautomers of the quinazoline-2,4-dione to facilitate the substitution of the hydroxyl groups with chlorine atoms.

Vilsmeier Reagent Formation

DMF DMF (Dimethylformamide) Adduct Initial Adduct DMF->Adduct + POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Adduct Vilsmeier Vilsmeier Reagent (Active Chlorinating Species) Adduct->Vilsmeier

Caption: Activation of POCl₃ with DMF to form the active Vilsmeier reagent.

Q2: My starting material is an anthranilic acid derivative. What's the best way to form the quinazoline-2,4-dione precursor?

The most common and reliable method is the cyclization of anthranilic acid with either urea or potassium cyanate.[8][12][13] Heating anthranilic acid with an excess of urea is a straightforward, solvent-free method.[13] Alternatively, reacting anthranilic acid with potassium cyanate in an aqueous solution with pH control (initially acidic, then basic) also provides high yields of the dione precursor.[8][12]

Q3: How can I control which chlorine is replaced when reacting 2,4-dichloroquinazoline with a nucleophile?

The regioselectivity of nucleophilic aromatic substitution (SNAr) on the 2,4-dichloroquinazoline ring is well-established and predictable. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[14][15] DFT calculations confirm that the C4 carbon has a higher LUMO coefficient, making it the preferred site for attack.[15]

  • To substitute at C4 only: Use mild reaction conditions. For example, reacting 2,4-dichloroquinazoline with a primary amine in a solvent like isopropanol or dioxane at room temperature or with gentle heating (up to 80°C) will almost exclusively yield the 4-amino-2-chloroquinazoline product.

  • To substitute at both C2 and C4: After the first substitution at C4, much harsher conditions are required to replace the less reactive chlorine at C2. This typically involves higher temperatures (reflux) and sometimes the use of a stronger base.[14]

Q4: What are the best analytical methods to confirm the purity of my final 2,4-dichloroquinazoline product?

A combination of techniques is recommended for full characterization and purity assessment.

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to check for the presence of starting material and major impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): The premier method for quantitative purity analysis, capable of detecting minor impurities with high sensitivity.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used for purity estimation by integrating impurity peaks against the product peaks.[13][15][16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. The isotopic pattern for two chlorine atoms ([M], [M+2], [M+4] in a 9:6:1 ratio) is a distinctive signature for 2,4-dichloroquinazoline.[13]

  • Melting Point: A sharp melting point close to the literature value (approx. 117-121°C) is a good indicator of high purity.[1][8][17]

Section 3: Key Experimental Protocols

The following are generalized protocols. Researchers should always first consult primary literature sources and perform their own risk assessments.

Protocol 1: Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid
  • Setup: In a round-bottom flask, combine anthranilic acid (1.0 eq) and urea (3.0 eq).

  • Reaction: Heat the mixture in an oil bath to 180-190°C for 3-4 hours. The mixture will melt, evolve ammonia gas (ensure adequate ventilation in a fume hood), and then re-solidify.

  • Work-up: Allow the flask to cool to approximately 100°C. Carefully add a 1N sodium hydroxide solution to dissolve the solid, forming a clear solution.

  • Precipitation: Cool the solution in an ice bath and acidify to pH 4-5 with concentrated HCl or sulfuric acid.

  • Isolation: A thick white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. Yields are typically >90%.[8][13]

Protocol 2: Chlorination using POCl₃/DMF
  • Setup: To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add quinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 10-15 vol eq).

  • Catalyst Addition: Slowly add N,N-dimethylformamide (DMF, 0.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 90-100°C) for 5-8 hours. Monitor the reaction progress by TLC (e.g., mobile phase 3:7 ethyl acetate:hexane).

  • Work-up: Cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice.

  • Isolation: A yellow or off-white solid should precipitate. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid extensively with cold water and air-dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.[2][8]

References
  • CN101475537A - Preparation of 2,4-dichloroquinazoline - Google P
  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries | ACS Combinatorial Science. [Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC - NIH. [Link]

  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. [Link]

  • CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google P
  • Scheme 11 Synthesis of 2,4-dichloroquinazoline - ResearchGate. [Link]

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. [Link]

  • Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct - Journal of Chemical Technology. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

  • Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2 - PubMed. [Link]

  • CN1486980A - Prepn process of 2.4-dichloro-6.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. [Link]

  • p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure. [Link]

  • Synthesis of 2,4-dichloroquinazoline 11. Reagents and conditions: (i)... | Download Scientific Diagram - ResearchGate. [Link]

  • The Chemical Profile of 2,4-Dichloroquinazoline (CAS 607-68-1): Properties and Synthesis Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. [Link]

  • REARRANGEMENT OF SPIRODIOXOLANES UNDER THE ACTION OF THE VILSMEIER-HAACK REAGENT INTO FUNCTIONALIZED 4,5,6,7- TETRAHYDROBENZOFURANS. [Link]

  • 2,4-Dichloroquinazoline, 98% Purity, C8H4Cl2N2, 100 grams - CP Lab Safety. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - ResearchGate. [Link]

  • 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom. [Link]

Sources

Optimization

Technical Support Center: Chlorination of 4-Hydroxyquinolines

Welcome to the Technical Support Center for the chlorination of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chlorination of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to navigate this critical chemical transformation effectively, ensuring high-yield, high-purity synthesis of 4-chloroquinolines, which are pivotal intermediates in pharmaceutical development.[1]

Understanding the Transformation: The Chemistry of Chlorinating 4-Hydroxyquinolines

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a cornerstone reaction in medicinal chemistry, often serving as a key step in the synthesis of antimalarial drugs and other therapeutic agents. The reaction proceeds via the activation of the hydroxyl group, which is a poor leaving group, into a more reactive intermediate that can be readily displaced by a chloride ion. The choice of chlorinating agent is paramount and dictates the reaction mechanism, conditions, and potential side products.

A critical aspect to consider is the tautomeric nature of 4-hydroxyquinolines. They exist in equilibrium with their 4-quinolone form.[2] For the desired chlorination to occur at the 4-position, the reaction conditions must favor the 4-hydroxyquinoline tautomer, which possesses the nucleophilic hydroxyl group necessary for the initial reaction with the chlorinating agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for converting 4-hydroxyquinolines to 4-chloroquinolines?

A1: The most frequently employed chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[3] Phosphorus pentachloride (PCl₅) and oxalyl chloride in the presence of a catalyst like dimethylformamide (DMF) are also effective alternatives.[3]

Q2: What is the underlying mechanism for the chlorination of 4-hydroxyquinolines with POCl₃?

A2: The chlorination with POCl₃ is generally believed to proceed through a mechanism analogous to the Vilsmeier-Haack reaction.[3] The hydroxyl group of the 4-hydroxyquinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the 4-chloroquinoline product.[3]

Q3: Can I use thionyl chloride (SOCl₂) for this reaction? What are the advantages and disadvantages?

A3: Yes, thionyl chloride is a viable reagent. An advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying workup. However, the reaction with SOCl₂ can sometimes be less selective and may require careful control of reaction conditions to avoid unwanted side reactions. The addition of a catalytic amount of DMF is often necessary to facilitate the reaction.

Q4: What is the role of DMF when used with chlorinating agents like oxalyl chloride or SOCl₂?

A4: Dimethylformamide (DMF) acts as a catalyst by reacting with oxalyl chloride or thionyl chloride to form a highly reactive Vilsmeier reagent in situ. This reagent, a chloroiminium salt, is a more potent electrophile than the parent chlorinating agent and readily activates the hydroxyl group of the 4-hydroxyquinoline for subsequent nucleophilic attack by chloride.

Q5: Are there any milder, alternative chlorinating agents I can use?

A5: For substrates that are sensitive to harsh, acidic conditions, oxalyl chloride with catalytic DMF can be a milder alternative to POCl₃. The reaction can often be carried out at lower temperatures. Other less common reagents that have been used for chlorination of similar heterocyclic systems include phosphorus pentachloride (PCl₅).[3]

Troubleshooting Guide

This section addresses common problems encountered during the chlorination of 4-hydroxyquinolines and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incomplete Reaction: Insufficient heating, short reaction time, or inadequate amount of chlorinating agent. 2. Decomposition: Starting material or product may decompose at excessively high temperatures or with prolonged reaction times. 3. Moisture Contamination: Chlorinating agents like POCl₃ are highly sensitive to moisture and will decompose, reducing their efficacy.[3] 4. Poor Reagent Quality: Degradation of the chlorinating agent or impurities in the starting material.1. Optimize Reaction Conditions: Ensure the reaction is heated to the appropriate temperature (typically 90-120°C for POCl₃) for a sufficient duration (4-12 hours).[3] Monitor the reaction progress using Thin Layer Chromatography (TLC). A modest increase in the molar equivalents of the chlorinating agent can be considered. 2. Control Temperature and Time: Avoid unnecessarily long reaction times and excessive temperatures. A gradual increase in temperature might be beneficial. 3. Ensure Anhydrous Conditions: Use freshly distilled POCl₃ and thoroughly dried glassware.[3] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use High-Purity Reagents: Utilize freshly opened or properly stored chlorinating agents. Verify the purity of the 4-hydroxyquinoline starting material.
Formation of Dark-Colored Impurities 1. Side Reactions: The electron-rich nature of the quinoline ring can make it susceptible to side reactions, especially at high temperatures.[3] 2. Decomposition: Charring can occur at elevated temperatures.1. Temperature Control: Maintain the reaction temperature within the recommended range. A lower temperature with a longer reaction time may be beneficial. 2. Purify Starting Material: Ensure the 4-hydroxyquinoline is of high purity before chlorination.
Difficult Purification 1. Co-precipitation: The desired product and byproducts may have similar solubility profiles, making separation by recrystallization challenging.[3] 2. Product Hydrolysis: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group during aqueous workup, especially at non-neutral pH.[3]1. Optimize Recrystallization: Experiment with different solvent systems. A mixture of ethanol and ethyl acetate has been reported to be effective.[3] Column chromatography over silica gel may be necessary for achieving high purity. 2. Careful Workup: Quench the reaction mixture by pouring it onto crushed ice to keep the temperature low. Neutralize the solution carefully and extract the product promptly.
Product is an Insoluble Mass 1. Precipitation of Hydrochloride Salt: Under acidic workup conditions, the product may precipitate as its hydrochloride salt.[3] 2. Polymerization: Formation of insoluble polymeric materials can occur under harsh conditions.1. Neutralize the Solution: Adjust the pH of the aqueous solution to be neutral or slightly basic to ensure the product is in its free base form.[3] 2. Re-evaluate Reaction Conditions: Optimize the reaction temperature and time to minimize the formation of polymeric byproducts.

Experimental Protocols & Methodologies

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is a general procedure for the chlorination of a 4-hydroxyquinoline using POCl₃ as both the reagent and solvent.

Materials:

  • 4-Hydroxyquinoline derivative

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • In a clean, dry round-bottom flask equipped with a stir bar and reflux condenser, add the 4-hydroxyquinoline derivative.

  • Under a fume hood, carefully add an excess of phosphorus oxychloride (typically 5-10 molar equivalents).

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice. Caution: This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood.

  • Once the initial exothermic reaction has subsided, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is approximately 7-8.

  • Extract the aqueous mixture with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude 4-chloroquinoline.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Chlorination using Oxalyl Chloride and Catalytic DMF

This protocol offers a milder alternative for the chlorination of 4-hydroxyquinolines.

Materials:

  • 4-Hydroxyquinoline derivative

  • Oxalyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 4-hydroxyquinoline derivative and anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add a catalytic amount of anhydrous DMF (e.g., 0.1 equivalents).

  • Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) dropwise to the cooled, stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify as needed by recrystallization or column chromatography.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates a typical workflow for the chlorination of 4-hydroxyquinolines.

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Dry Glassware & Reagents Reactant 4-Hydroxyquinoline Start->Reactant Chlorination Add Chlorinating Agent (e.g., POCl3 or Oxalyl Chloride/DMF) Reactant->Chlorination Anhydrous Conditions Heating Heat to Reflux (if required) Chlorination->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench on Ice Monitoring->Quenching Reaction Complete Neutralization Neutralize with Base Quenching->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Recrystallization or Chromatography) Concentration->Purification End End: Pure 4-Chloroquinoline Purification->End

Caption: A generalized experimental workflow for the synthesis of 4-chloroquinolines.

Comparative Data of Chlorinating Agents

The choice of chlorinating agent can significantly impact the reaction conditions and yield. The following table provides a comparative summary.

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
POCl₃ Neat or in a high-boiling solvent, 90-120°C, 4-12 hGenerally high yielding and reliable for a wide range of substrates.Harsh, acidic conditions; workup can be hazardous due to the exothermic quenching of excess POCl₃.
SOCl₂ Neat or in a solvent like toluene, often requires reflux; catalytic DMF may be needed.Gaseous byproducts simplify removal; can be a milder alternative to POCl₃.Can lead to side reactions; may not be as effective for all substrates.
(COCl)₂ / DMF Anhydrous aprotic solvent (e.g., DCM), 0°C to room temperature.Milder reaction conditions; gaseous byproducts.Oxalyl chloride is more expensive than POCl₃ or SOCl₂.
PCl₅ Often used in combination with POCl₃ or in a high-boiling solvent.Can be effective for less reactive substrates.Solid reagent, can be more difficult to handle; produces solid byproducts.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69140, 4-Chloroquinoline. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone. Retrieved from [Link]

  • ResearchGate. (2025). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. [Link]

  • Wikipedia. (n.d.). Phosphorus pentachloride. Retrieved from [Link]

  • ResearchGate. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Retrieved from [Link]

Sources

Troubleshooting

Workup procedure for isolating Ethyl 4,6-dichloroquinazoline-2-carboxylate

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 4,6-dichloroquinazoline-2-carboxylate (...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 4,6-dichloroquinazoline-2-carboxylate (CAS: 150449-99-3).[1] The isolation of this key intermediate can present unique challenges, from managing reaction byproducts to achieving high purity. As your Senior Application Scientist, I have structured this document to move beyond a simple list of steps, focusing instead on the underlying chemical principles and providing field-proven solutions to common experimental hurdles. The protocols and troubleshooting advice herein are designed to be a self-validating system, grounded in established chemical literature to ensure both reliability and reproducibility in your work.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific issues that may arise during the workup and purification of Ethyl 4,6-dichloroquinazoline-2-carboxylate. Each entry follows a question-and-answer format, identifying the problem, explaining the probable cause, and providing a validated solution.

Q1: Upon quenching the reaction mixture in water, a thick, unmanageable slurry or oily precipitate formed instead of a fine solid. How should I proceed with the extraction?

  • Expert Analysis: This is a common occurrence, especially if the crude product has a lower melting point due to impurities or if it precipitates too rapidly from the solution. An oily precipitate can make phase separation difficult, while a thick slurry can trap unreacted reagents and byproducts.

  • Recommended Solution:

    • Dilute with Organic Solvent: Do not proceed directly to a separatory funnel. In the quenching vessel, add a sufficient volume of your primary extraction solvent (e.g., ethyl acetate or dichloromethane).

    • Ensure Dissolution/Suspension: Stir the biphasic mixture vigorously. The goal is to fully dissolve the desired product and any organic-soluble impurities into the organic layer, leaving inorganic salts and highly polar impurities in the aqueous phase. If the product has low solubility, you are aiming for a fine, mobile suspension that can be easily transferred.

    • Transfer and Extract: Transfer the entire mixture to a separatory funnel. If a thick slurry was present, you might need to add more organic solvent to rinse the flask and ensure a complete transfer. Proceed with the standard extraction protocol.[2]

Q2: During the aqueous wash, a persistent emulsion has formed at the interface, preventing clear phase separation. What is causing this and how can I break it?

  • Expert Analysis: Emulsions are frequently caused by residual high-boiling polar aprotic solvents used in the reaction, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are miscible with both the aqueous and organic phases, stabilizing the mixture.[3]

  • Recommended Solutions:

    • Brine Wash (First Line): Add a significant volume of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase reduces the solubility of organic components and can effectively break most common emulsions.[2]

    • Allow to Stand: Sometimes, simply letting the separatory funnel stand undisturbed for 10-30 minutes is enough for the phases to separate.

    • Filtration through Celite® or Glass Wool: If the emulsion is particularly stubborn, you can drain the entire mixture from the separatory funnel and filter it through a plug of Celite® or glass wool in a Hirsch or Büchner funnel. This can help to break up the microscopic droplets forming the emulsion.

    • Dilution (Preventative): As a rule of thumb, when working up reactions containing DMF or DMSO, use at least 5-10 volumes of water for every one volume of the polar solvent to minimize emulsion formation from the outset.[3]

Q3: After removing the solvent, my crude product is a dark, viscous oil that refuses to solidify. How can I purify it?

  • Expert Analysis: The failure to solidify is a strong indicator of significant impurities, which depress the melting point of the compound. Direct recrystallization is unlikely to be successful. The best course of action is purification by chromatography.

  • Recommended Solution:

    • Prepare for Chromatography: Dissolve the crude oil in a minimal amount of dichloromethane.

    • Dry Loading: Add silica gel (typically 1-2 times the weight of the crude oil) to the solution. Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This technique, known as "dry loading," generally provides superior separation compared to loading the sample as a solution ("wet loading").[4]

    • Column Chromatography: Purify the material using flash column chromatography. A common eluent system for quinazoline derivatives is a gradient of ethyl acetate in hexane or petroleum ether.[5][6] Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product.

Q4: My TLC plate of the crude product shows multiple spots. How do I interpret this and plan my purification?

  • Expert Analysis: A multi-spot TLC is expected for a crude reaction mixture. The key is to identify your product and the nature of the impurities to select the right purification strategy.

  • Recommended Solution:

    • Spot Identification:

      • Product: Your desired product, Ethyl 4,6-dichloroquinazoline-2-carboxylate, is moderately polar. It should have an Rf value typically between 0.3 and 0.6 in a well-chosen solvent system (e.g., 20-30% ethyl acetate/hexane).

      • Non-polar Impurities: Spots with a high Rf (close to the solvent front) are non-polar byproducts or starting materials. These will elute first from a silica gel column.

      • Polar Impurities: Spots with a low Rf (near the baseline) are highly polar impurities, such as hydrolyzed starting materials or salts. These are often removed with an initial aqueous wash or will stick strongly to the silica gel column.[7]

    • Purification Strategy:

      • If the main impurities are much more or much less polar than your product, flash column chromatography will be highly effective.[8]

      • If an impurity spot is very close to your product spot (low ΔRf), you may need to screen different eluent systems (e.g., substituting ethyl acetate with acetone or using a dichloromethane/methanol system) to achieve better separation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a saturated sodium bicarbonate (NaHCO₃) wash during the workup?

A saturated NaHCO₃ wash is a critical step used to neutralize any residual acids from the reaction.[2] This could include acid catalysts or acidic byproducts. Removing acids is particularly important for ester-containing compounds like this one, as residual acid could promote hydrolysis during storage or subsequent steps.

Q2: Why is a final wash with brine (saturated NaCl) recommended before drying the organic layer?

The primary purpose of a brine wash is to remove the bulk of dissolved water from the organic solvent.[2] While organic solvents are largely immiscible with water, they do have some capacity to dissolve it. By washing with a highly saline solution, the water partitions from the organic layer into the more polar aqueous layer due to osmotic pressure. This makes the subsequent drying step with an agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) much more efficient.

Q3: What are the expected physical properties of pure Ethyl 4,6-dichloroquinazoline-2-carboxylate?

The properties of the pure compound are summarized in the table below. Having this data is essential for confirming the identity and purity of your isolated product.

PropertyValueSource
Molecular Formula C₁₁H₈Cl₂N₂O₂[1][9]
Molecular Weight 271.10 g/mol [9]
Appearance Typically a solid (e.g., white to off-white)[10]
CAS Number 150449-99-3[1]

Q4: What are suitable solvent systems for recrystallization?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For quinazoline esters, common and effective systems include:

  • Single Solvents: Ethanol or methanol can be effective.[11][12]

  • Mixed Solvent Systems: A combination of a "soluble" solvent and a "non-soluble" anti-solvent is often very effective. Good starting points would be:

    • Dichloromethane / Hexane[2]

    • Ethyl Acetate / Hexane[13]

    • Acetone / Hexane[13] The procedure involves dissolving the crude solid in a minimum amount of the hot "soluble" solvent, then slowly adding the "non-soluble" anti-solvent until the solution becomes faintly cloudy. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals.

Experimental Protocols
Protocol 1: Standard Aqueous Workup Workflow

This protocol outlines the standard procedure for quenching the reaction and extracting the crude product.

G cluster_reaction Reaction Vessel cluster_workup Workup Funnel cluster_drying Drying & Concentration Reaction Crude Reaction Mixture Quench 1. Quench Pour into Ice-Water Reaction->Quench Extract 2. Extract Add Organic Solvent (e.g., EtOAc) Quench->Extract Wash_Base 3. Wash (Base) Sat. NaHCO3 Solution Extract->Wash_Base Wash_Brine 4. Wash (Brine) Saturated NaCl Solution Wash_Base->Wash_Brine Dry 5. Dry Organic Layer (e.g., Anhydrous Na2SO4) Wash_Brine->Dry Filter 6. Filter Remove Drying Agent Dry->Filter Concentrate 7. Concentrate Rotary Evaporation Filter->Concentrate Crude_Product Crude Product Ready for Purification Concentrate->Crude_Product

Caption: Standard aqueous workup workflow.

  • Quench: Once the reaction is complete (as determined by TLC), cool the reaction vessel to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water or a saturated aqueous NaHCO₃ solution, stirring constantly.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 10 mmol scale reaction).[2]

  • Combine & Wash: Combine the organic layers. Wash successively with:

    • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).[2]

    • Water.

    • Saturated aqueous NaCl (brine) solution (to initiate drying).[2]

  • Dry: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter & Concentrate: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 4,6-dichloroquinazoline-2-carboxylate.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system (see FAQ 4).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more "soluble" solvent of a pair). Heat the mixture gently (e.g., on a steam bath or hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • For single-solvent systems: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.

    • For mixed-solvent systems: While the solution is hot, add the "anti-solvent" dropwise until persistent cloudiness is observed. Add a drop or two of the "soluble" solvent to clarify, then cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Protocol 3: Purification by Flash Column Chromatography

This protocol assumes a standard silica gel column.

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation Pack 1. Pack Column Slurry pack silica in non-polar eluent Load 2. Load Sample Dry load crude product onto silica Pack->Load Elute 3. Elute with Solvent Gradient (e.g., 0% -> 30% EtOAc in Hexane) Load->Elute Collect 4. Collect Fractions Elute->Collect TLC 5. Analyze Fractions by TLC Collect->TLC Combine 6. Combine Pure Fractions TLC->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Flash column chromatography workflow.

  • Column Preparation: Select an appropriately sized column. Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dry load the crude product onto the top of the packed silica bed (see Troubleshooting Q3).

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 70:30 hexane:ethyl acetate.[6]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield the purified Ethyl 4,6-dichloroquinazoline-2-carboxylate.

References
  • Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Benchchem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • Supporting Information. (2016). General procedure for the preparation of 1-18.
  • Benchchem. (n.d.). Ethyl 4,7-Dichloroquinazoline-2-carboxylate | 1189106-09-9.
  • Benchchem. (n.d.). Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery.
  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • PubChem. (n.d.). Ethyl 4,6-dichloroquinazoline-2-carboxylate. Retrieved January 9, 2026, from [Link]

  • Fisher Scientific. (n.d.). ethyl 4,6-dichloroquinazoline-2-carboxylate, 98% Purity, C11H8Cl2N2O2, 5 grams.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 9, 2026, from [Link]

  • Roopan, S. M., Khan, F. N., et al. (2009). Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2982. [Link]

  • Ukrpromvnedrenie, S. P. A., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(23), 5727. [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 9, 2026, from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography.

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Optimization

Technical Support Center: Synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate

Welcome to the technical support guide for the synthesis and scale-up of Ethyl 4,6-dichloroquinazoline-2-carboxylate (CAS No. 150449-99-3)[1][2].

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Ethyl 4,6-dichloroquinazoline-2-carboxylate (CAS No. 150449-99-3)[1][2]. This molecule is a critical intermediate in medicinal chemistry, serving as a versatile building block for a range of pharmacologically active compounds, including kinase inhibitors.[3][4] This guide is designed for researchers and process chemists to provide practical, field-tested insights, moving beyond simple procedural lists to explain the underlying chemical principles that govern success, particularly during scale-up operations.

Synthesis Overview: A Recommended Pathway

The synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate is most reliably achieved via a two-step process starting from 2-amino-5-chlorobenzoic acid. This pathway involves an initial condensation and cyclization to form the quinazolinone core, followed by a chlorination step to yield the target molecule. This approach is robust, scalable, and utilizes readily available starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the initial cyclization step? The most critical parameter is the removal of water formed during the condensation and cyclization. Inefficient water removal can stall the reaction and lead to lower yields. On a laboratory scale, a Dean-Stark apparatus is effective. For larger scales, a reactor equipped with an azeotropic distillation setup is recommended.

Q2: Why is phosphorus oxychloride (POCl₃) preferred for the chlorination step? Phosphorus oxychloride is a powerful chlorinating and dehydrating agent that is highly effective for converting the 4-oxo group of the quinazolinone intermediate into the 4-chloro substituent.[5][6] It often serves as both the reagent and the solvent, driving the reaction to completion. While other reagents like thionyl chloride (SOCl₂) can be used, POCl₃ is generally more reliable for this specific transformation.

Q3: Can I use a different solvent for the chlorination? While POCl₃ can be used as the solvent, high-boiling, non-protic solvents like toluene or sulfolane can be employed, especially during scale-up. This can help moderate the reaction's exothermicity and improve slurry handling. However, using a co-solvent requires careful optimization of reaction temperature and time.

Q4: My final product is always off-color (yellow or brown). Is this normal? While a slight yellow tint can be acceptable depending on the purity requirements, a significant brown or black coloration indicates decomposition. This is often caused by excessive temperatures during the chlorination step or a prolonged reaction time. Careful temperature control and monitoring the reaction for completion (e.g., by TLC or HPLC) are crucial to minimize impurity formation.[7]

Q5: What is the best method for purifying the final product? On a lab scale, column chromatography on silica gel is effective for achieving high purity.[8][9] For larger quantities, recrystallization is the more practical and economical method. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, typically gives good results, yielding the product as a crystalline solid.

Experimental Workflow and Protocol

The following diagram and protocol detail a reliable lab-scale synthesis that forms the basis for scale-up.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Workup & Purification A 2-Amino-5-chlorobenzoic Acid + Diethyl Oxalate B Reaction in High-Boiling Solvent (e.g., Diphenyl Ether) ~180-200°C A->B Heat C Intermediate: Ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate B->C Cyclization (Ethanol & Water removal) D Intermediate from Step 1 E Reaction in POCl₃ with catalytic DMF ~100-110°C D->E Heat F Crude Product Mixture E->F Chlorination G Quench on Ice/Water F->G Careful Quenching H Filter & Wash Solid G->H I Recrystallization or Column Chromatography H->I J Final Product: Ethyl 4,6-dichloroquinazoline-2-carboxylate I->J

Caption: Overall workflow for the synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate.

Detailed Step-by-Step Protocol

Step 1: Synthesis of Ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus.

  • Reagents: To the flask, add 2-amino-5-chlorobenzoic acid (1.0 eq), diethyl oxalate (1.5 eq), and a high-boiling solvent such as diphenyl ether.

  • Reaction: Heat the mixture to approximately 180-200°C. Ethanol and water will begin to collect in the Dean-Stark trap as the cyclization proceeds.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of distillate collection. The reaction typically takes 4-8 hours.

  • Isolation: Once complete, allow the mixture to cool to below 100°C. Add a non-polar solvent like hexane to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum. The intermediate is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 4,6-dichloroquinazoline-2-carboxylate

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser (with a gas outlet connected to a scrubber) and a magnetic stirrer.

  • Reagents: Carefully charge the flask with phosphorus oxychloride (POCl₃, ~5-10 vol eq) and a catalytic amount of N,N-Dimethylformamide (DMF).

  • Addition: To the stirred POCl₃ solution, add the crude Ethyl 6-chloro-4-hydroxyquinazoline-2-carboxylate from Step 1 in portions. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110°C) for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

  • Workup: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas.

  • Isolation: The product will precipitate as a solid. Stir the slurry for 30-60 minutes, then collect the solid by filtration.

  • Purification: Wash the filter cake extensively with water until the filtrate is neutral, then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography (eluent: ethyl acetate/hexane gradient).

Troubleshooting Guide

Problem Potential Causes Solutions & Explanations
Low or No Yield in Step 1 (Cyclization) 1. Insufficient Temperature: The condensation reaction requires high temperatures to overcome the activation energy and effectively remove water. 2. Inefficient Water Removal: Residual water can hydrolyze the oxalate ester or prevent the final ring closure. 3. Poor Reactant Quality: Starting materials may be impure or degraded.1. Verify Temperature: Ensure the internal reaction temperature reaches the target of 180-200°C. 2. Optimize Azeotrope: Ensure the Dean-Stark trap is functioning correctly. If scaling, ensure the reactor's distillation setup is adequate. 3. Check Starting Materials: Confirm the purity of 2-amino-5-chlorobenzoic acid and diethyl oxalate by melting point or spectroscopy.
Low Yield or Incomplete Reaction in Step 2 (Chlorination) 1. Moisture Contamination: POCl₃ is extremely sensitive to moisture and can be rapidly hydrolyzed, reducing its effectiveness.[6] 2. Insufficient Reagent: The amount of POCl₃ may be insufficient to act as both reagent and solvent. 3. Insufficient DMF Catalyst: The DMF catalyst activates the 4-oxo group towards chlorination; too little can result in a sluggish reaction.1. Ensure Dry Conditions: Use oven-dried glassware and anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen). 2. Increase POCl₃ Volume: Ensure at least 5 volumes of POCl₃ relative to the starting material are used. 3. Optimize Catalyst Loading: Use approximately 0.1 equivalents of DMF.
Formation of Dark, Tarry Byproducts 1. Excessive Temperature: Overheating during the chlorination step can lead to decomposition of the quinazoline ring.[7] 2. Prolonged Reaction Time: Keeping the reaction at high temperatures for too long after completion can degrade the product.1. Strict Temperature Control: Use a temperature-controlled heating mantle or oil bath. Do not exceed 110°C. For scale-up, use a jacketed reactor with controlled heating. 2. Monitor Closely: Use TLC or HPLC to determine the reaction endpoint and begin the workup process promptly.
Product Fails to Precipitate During Workup 1. Insufficient Quenching Volume: Not enough water/ice was used, keeping the product soluble in the acidic aqueous mixture. 2. Formation of Soluble Salts: The product may have formed a soluble salt with excess acid.1. Add More Water: Increase the volume of the ice/water used for quenching. 2. Neutralize Carefully: After the initial quench, slowly add a base (e.g., saturated sodium bicarbonate solution) to neutralize the mixture, which should force the product to precipitate. Monitor the pH.
Difficulty in Final Purification 1. Persistent Impurities: Some byproducts formed during chlorination may have similar polarity to the product, making chromatographic separation difficult. 2. Oiling Out During Recrystallization: The product may not crystallize cleanly, instead forming an oil.1. Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable solvent and treat with activated carbon to remove colored impurities. 2. Optimize Recrystallization: Experiment with different solvent systems. If oiling out occurs, try adding the anti-solvent more slowly at a lower temperature or scratching the flask to induce crystallization.

Scale-Up Considerations

Scaling up this synthesis introduces challenges that require careful engineering and safety controls.

Sources

Troubleshooting

Quinazoline Derivative Synthesis: A Technical Support Center

Welcome to the Technical Support Center for Quinazoline Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazoline Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of these vital heterocyclic compounds. Quinazolines are a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anticancer drugs that target critical signaling pathways.[1] This guide provides field-proven insights to help you navigate the complexities of their synthesis and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and concerns that arise during quinazoline synthesis.

Q1: My reaction yield is very low. What are the most common culprits?

Low yields in quinazoline synthesis can often be traced back to a few key factors:

  • Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can lead to unwanted side reactions and a significant decrease in the formation of the desired product.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst activity are all critical parameters. For instance, some reactions, like the Bischler cyclization, necessitate high temperatures to proceed efficiently.[3]

  • Moisture Sensitivity: Certain reagents and intermediates involved in quinazoline synthesis are sensitive to moisture, which can quench reactants or catalyze side reactions.[2]

  • Product Loss During Workup and Purification: The methods chosen for extraction, pH adjustments, and purification can lead to substantial product loss if not properly optimized for your specific derivative.[2]

Q2: How critical is the choice of solvent in my quinazoline synthesis?

The choice of solvent is paramount and can dramatically influence the reaction's success. The polarity of the solvent plays a significant role in the reaction pathway and overall yield.[3]

  • Polar Solvents: Often favor the desired C(sp²)–N bond formation, leading to the quinazoline product. For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have demonstrated excellent yields, while non-polar solvents like toluene and THF are ineffective.[2][3]

  • Non-Polar Solvents: May promote the formation of benzimidazole byproducts through C(sp³)–C(sp²) bond formation.[3]

A solvent screening is often a necessary step to identify the optimal medium for your specific substrates.[4]

Q3: I'm observing multiple spots on my TLC plate. What are the likely impurities?

The presence of multiple impurities is a common challenge. The main culprits are typically:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Side Products: Depending on the synthetic route, various side reactions can compete with the desired quinazoline formation.[2] For instance, in the Niementowski reaction using anthranilic acid and formamide, a significant side reaction, especially at elevated temperatures, is the decarboxylation of anthranilic acid to form aniline, which can then react further to form byproducts.[5]

  • Polymeric Materials: High reaction temperatures can sometimes lead to the formation of insoluble polymeric byproducts.[5]

Q4: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of your reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of your product. The reaction is generally considered complete when the starting material spot has disappeared.[4]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation

When your reaction yields are disappointingly low or you observe no product formation, a methodical approach to troubleshooting is essential.

Initial Checks & Verifications:

  • Purity of Starting Materials: Always verify the purity of your starting materials (e.g., 2-aminobenzylamine, aldehyde) using techniques like NMR, GC-MS, or by checking the melting point.[2] Impurities can act as catalysts for side reactions or inhibit your desired reaction.[2]

  • Reagent Stoichiometry: An incorrect ratio of reactants can significantly impact the yield. For example, in the Niementowski reaction, an excess of formamide is often used to drive the reaction to completion.[5]

Optimizing Reaction Conditions:

The following table summarizes key reaction parameters and suggested optimization strategies.

ParameterPossible Cause of Low YieldSuggested Optimization
Temperature The reaction temperature may be too low to overcome the activation energy barrier, or too high, leading to decomposition.[2][5]Conduct small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor progress by TLC or LC-MS to determine the optimal temperature.[2]
Solvent The polarity and boiling point of the solvent can significantly affect reactant solubility, reaction rate, and intermediate stability.[2]Perform a solvent screening with a variety of solvents of different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that gives the best yield.[2][3]
Catalyst If using a catalyzed reaction, the catalyst may be inactive or poisoned by impurities.[2]Use a fresh batch of catalyst and ensure it is not contaminated. Optimize the catalyst loading by running small-scale experiments with varying amounts.[2]
Base The strength of the base may be insufficient to promote the necessary deprotonation and cyclization steps.[3]If a weak base (e.g., Na₂CO₃) is ineffective, consider using a stronger base such as K₂CO₃ or Cs₂CO₃.[3]

Troubleshooting Workflow for Low Yield:

Below is a logical workflow to diagnose and resolve low-yield issues.

low_yield_troubleshooting start Low or No Product Yield check_purity Verify Purity of Starting Materials (NMR, GC-MS, m.p.) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purify_sm Purify Starting Materials (Distillation, Recrystallization) purity_ok->purify_sm No optimize_temp Optimize Reaction Temperature (Screening) purity_ok->optimize_temp Yes purify_sm->start temp_ok Optimal Temperature Found optimize_temp->temp_ok optimize_solvent Screen Different Solvents (Polar vs. Non-polar) temp_ok->optimize_solvent Proceed solvent_ok Optimal Solvent Identified optimize_solvent->solvent_ok optimize_catalyst Optimize Catalyst (Fresh Batch, Loading) solvent_ok->optimize_catalyst Proceed (if applicable) catalyst_ok Catalyst Optimized optimize_catalyst->catalyst_ok end Improved Yield catalyst_ok->end Success purification_workflow start Crude Reaction Mixture workup Initial Work-up (e.g., Quenching, Extraction) start->workup solid_check Is the Crude Product a Solid? workup->solid_check recrystallization Recrystallization solid_check->recrystallization Yes acid_base_extraction Acid-Base Extraction (if applicable) solid_check->acid_base_extraction No purity_analysis Analyze Purity (TLC, NMR, LC-MS) recrystallization->purity_analysis column_chromatography Column Chromatography acid_base_extraction->column_chromatography column_chromatography->purity_analysis pure_product Pure Quinazoline Derivative purity_analysis->pure_product Purity Confirmed

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Analysis of Quinazoline Compounds

Introduction The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] For researchers in drug development, the unambiguous structural confirmation of novel quinazoline derivatives is a critical, non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into molecular structure, connectivity, and stereochemistry.

This guide provides an in-depth, experience-driven comparison of ¹H and ¹³C NMR analysis techniques for quinazoline compounds. We will move beyond a simple recitation of protocols to explain the underlying principles and causal relationships that govern spectral interpretation. Our focus is on building a self-validating system of analysis, from fundamental 1D spectra to advanced 2D correlation experiments, empowering you to characterize these vital heterocyclic compounds with confidence and scientific rigor.

The Foundation: Understanding the Quinazoline Core

Before delving into substituted analogues, a firm grasp of the parent quinazoline system is essential. The molecule consists of a benzene ring fused to a pyrimidine ring. The numbering convention, which is critical for accurate signal assignment, is shown below.

Caption: Standard IUPAC numbering of the quinazoline scaffold.

The two nitrogen atoms in the pyrimidine ring are powerful electron-withdrawing centers. This has a profound effect on the electronic environment of the nearby nuclei:

  • ¹H NMR: Protons on the pyrimidine ring, particularly H-2 and H-4, are significantly deshielded and appear far downfield. For the parent quinazoline, H-2 is typically observed around δ 9.4 ppm and H-4 around δ 9.3 ppm. Protons on the benzenoid ring (H-5 to H-8) appear in the more conventional aromatic region (δ 7.5-8.1 ppm).

  • ¹³C NMR: The carbons flanked by nitrogen atoms, C-2 and C-4, are heavily deshielded, with chemical shifts often exceeding δ 150 ppm. Specifically, C-2 is found around δ 161 ppm and C-4 at δ 160 ppm in the unsubstituted scaffold.[3]

A Comparative Guide to Spectral Interpretation

The introduction of substituents dramatically alters the NMR landscape. Understanding these changes is key to structural elucidation.

Part 1: ¹H NMR Spectral Analysis

Chemical Shifts and Substituent Effects

The position of a substituent dictates which protons are most affected. Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) increase electron density, shielding nearby protons and shifting their signals upfield (to lower δ values). Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl) decrease electron density, deshielding protons and shifting them downfield (to higher δ values).[4]

For instance, in a 2-phenylquinazoline, the H-4 proton appears as a singlet at δ 9.46 ppm.[3] However, adding an electron-donating methoxy group at the 4-position of the phenyl ring (to make 2-(4-methoxyphenyl)quinazoline) has a minor shielding effect on the quinazoline protons but introduces a characteristic singlet for the -OCH₃ protons around δ 3.91 ppm.[3]

Proton PositionTypical Chemical Shift (δ ppm) in CDCl₃Common Observations
H-29.2 - 9.5Often a sharp singlet. Very sensitive to substitution at C-2.
H-48.0 - 9.5Highly variable depending on substitution at C-4.
H-5 / H-87.8 - 8.4Typically appear as doublets or doublet of doublets.
H-6 / H-77.5 - 7.9Typically appear as triplets or doublet of doublets.

Spin-Spin Coupling (J-Coupling)

Coupling constants (J) provide direct evidence of proton connectivity. In the benzenoid ring of the quinazoline, coupling patterns are predictable and invaluable for determining substitution patterns.[5][6]

Coupling TypeNumber of BondsTypical J Value (Hz)Structural Information
Ortho (³J)36.0 - 9.0 HzBetween adjacent protons (e.g., H-5 and H-6).
Meta (⁴J)41.0 - 3.0 HzBetween protons separated by one carbon (e.g., H-5 and H-7).[5]
Para (⁵J)5< 1.0 HzOften not resolved (e.g., H-5 and H-8).

A proton that appears as a "doublet of doublets" (dd) with J-values of ~8.0 Hz and ~1.5 Hz is a classic indicator of a proton with both an ortho and a meta neighbor.[4]

Part 2: ¹³C NMR Spectral Analysis

Substituent effects in ¹³C NMR are equally informative. The influence of a substituent is transmitted through the carbon framework, affecting the ipso (the carbon bearing the substituent), ortho, meta, and para positions.

For example, the spectrum of 2-phenylquinazoline in CDCl₃ shows C-2 at δ 161.0 ppm and C-4 at δ 160.5 ppm.[3] Attaching a chlorine atom to the 4-position of the phenyl ring (2-(4-chlorophenyl)quinazoline) results in predictable shifts on the phenyl ring carbons while having a minimal effect on the quinazoline core carbons, with C-2 at δ 160.5 ppm and C-4 at δ 160.0 ppm.[3]

Carbon PositionTypical Chemical Shift (δ ppm) in CDCl₃Common Observations
C-2155 - 165Highly deshielded due to adjacent N atoms.
C-4150 - 165Highly deshielded; position is very sensitive to tautomerism (e.g., in quinazolinones).
C-4a / C-8a149 - 152Quaternary carbons at the ring junction.
C-5 to C-8123 - 135Aromatic region; shifts are highly dependent on substituents.

Advanced Analysis: A Validated 2D NMR Workflow

For complex molecules with overlapping signals or for the unambiguous assignment of isomers, 1D NMR is often insufficient. A multi-faceted 2D NMR approach is the authoritative standard.

G sub Synthesized Quinazoline Derivative nmr1d Acquire 1D Spectra (¹H, ¹³C, DEPT) sub->nmr1d assign1d Initial Hypothesis: Assign obvious signals (e.g., -OCH₃, singlets) nmr1d->assign1d nmr2d Acquire 2D Spectra (COSY, HSQC, HMBC) assign1d->nmr2d Is structure complex or ambiguous? cosy COSY Analysis: Map ¹H-¹H spin systems (e.g., trace H5-H6-H7-H8) nmr2d->cosy hsqc HSQC Analysis: Correlate ¹H to directly attached ¹³C (¹JCH) nmr2d->hsqc hmbc HMBC Analysis: Connect fragments via long-range ¹H-¹³C correlations (²J, ³J) nmr2d->hmbc structure Assemble Fragments & Confirm Structure cosy->structure hsqc->structure hmbc->structure final Final Unambiguous Signal Assignment structure->final

Caption: Workflow for comprehensive NMR-based structural elucidation.

  • COSY (COrrelation SpectroscopY): This is the first step in mapping the proton framework. It reveals which protons are J-coupled (typically 2-3 bonds apart), allowing you to trace the connectivity within a spin system, such as the protons on the benzene ring.[4][7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment resolves ambiguity by creating a 2D plot correlating each proton signal to the carbon it is directly attached to. It is exceptionally powerful for separating overlapping proton signals by spreading them out along the much wider ¹³C chemical shift axis.[4][8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the complete molecular puzzle. It shows correlations between protons and carbons over two or three bonds. This allows you to connect different spin systems and, crucially, to place substituents by observing correlations from nearby protons to the substituent's ipso-carbon or to quaternary carbons that are otherwise invisible in HSQC spectra.[4][7][10]

Field-Proven Experimental Protocol

Trustworthy data begins with meticulous preparation and optimized acquisition.

Step 1: Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a good starting point, but for more polar quinazolines, DMSO-d₆ is often required.[11] Be aware that solvent choice can influence chemical shifts due to varying intermolecular interactions.[12][13]

  • Concentration: Weigh 5-10 mg of the purified quinazoline derivative and dissolve it in approximately 0.6 mL of the chosen deuterated solvent.[4]

  • Filtration: Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool directly into a clean, dry NMR tube.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal reference (δ 0.00 ppm).[14]

Step 2: Data Acquisition

The following are typical parameters for a 400 or 500 MHz spectrometer.

ExperimentParameterTypical ValuePurpose
¹H NMR Spectral Width-2 to 12 ppmTo encompass all proton signals.
Number of Scans8 to 16To achieve adequate signal-to-noise.
Relaxation Delay (d1)1 - 2 secondsTo allow for full relaxation of protons between pulses.
¹³C NMR Spectral Width0 to 200 ppmTo encompass all carbon signals.
Number of Scans1024 or moreDue to the low natural abundance of ¹³C.
Pulse Programzgpg30 (or similar)Standard proton-decoupled pulse sequence.

Case Study: Analysis of 2-(4-Methoxyphenyl)quinazolin-4(3H)-one

Let's apply this methodology to a practical example using data reported in the literature.[15]

  • Structure: A quinazolinone core with a 4-methoxyphenyl group at the C-2 position.

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 11.24 (br. s, 1H): This broad singlet corresponds to the N-H proton of the quinazolinone, which is exchangeable.

    • δ 8.34 (d, J=7.9 Hz, 1H), δ 7.48-7.83 (m, 3H): These signals correspond to the four protons on the quinazolinone's benzene ring, showing characteristic ortho and meta couplings.

    • δ 8.22 (d, J=8.5 Hz, 2H), δ 7.10 (d, J=8.5 Hz, 2H): This pair of doublets is a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring.

    • δ 3.94 (s, 3H): A sharp singlet, integrating to 3 protons, is the unmistakable signature of the methoxy (-OCH₃) group.[15]

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ 163.7, 162.5: Signals for the C=O carbon (C-4) and the C-2 carbon, respectively.

    • δ 114.4 - 151.3: A series of signals for the other aromatic carbons.

    • δ 55.5: The signal for the methoxy carbon (-OCH₃).[15]

  • 2D NMR Confirmation:

    • HSQC would show a cross-peak between the proton signal at δ 3.94 ppm and the carbon signal at δ 55.5 ppm, confirming the -OCH₃ assignment.

    • HMBC would be crucial. A cross-peak would be observed from the methoxy protons (δ 3.94 ppm) to the aromatic carbon they are attached to (the ipso-carbon of the phenyl ring, around δ 162 ppm), providing definitive proof of the substituent's location. Further correlations from the phenyl protons to C-2 of the quinazolinone would confirm the connectivity of the two ring systems.

Conclusion

The structural analysis of quinazoline compounds via NMR spectroscopy is a systematic process that builds from foundational principles to advanced, multi-dimensional confirmation. By integrating ¹H and ¹³C data with a logical 2D NMR workflow (COSY, HSQC, and HMBC), researchers can move beyond simple spectral matching to a state of definitive structural proof. This guide provides the framework and field-tested insights necessary to confidently elucidate the structures of novel quinazoline derivatives, ensuring the integrity and accuracy of data that underpins modern drug discovery and development.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... ResearchGate. Available at: [Link]

  • Supporting Information for a scientific article detailing spectral data for various quinazoline derivatives. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • McNab, H. (1982). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. Available at: [Link]

  • Korabecny, J. et al. (2023). Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. National Center for Biotechnology Information. Available at: [Link]

  • Solvent Effects on Nitrogen Chemical Shifts. ResearchGate. Available at: [Link]

  • Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. AIP Publishing. Available at: [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. Available at: [Link]

  • Supporting Information Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. National Center for Biotechnology Information. Available at: [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • 2D NMR. EPFL. Available at: [Link]

  • Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. Available at: [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • ¹H NMR Spectra and Interpretation. Chemistry LibreTexts. Available at: [Link]

  • 2D NMR Problem Solving. Eugene E. Kwan. Available at: [Link]

  • 1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties. MDPI. Available at: [Link]

  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

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  • NMR Coupling Constants. Iowa State University. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry of Halogenated Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Halogenated Quinolines Halogenated quinoline derivatives represent a cornerstone in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Halogenated Quinolines

Halogenated quinoline derivatives represent a cornerstone in modern medicinal chemistry, with prominent members demonstrating potent antimalarial, antibacterial, and anticancer activities. The introduction of halogen atoms into the quinoline scaffold profoundly influences the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, target binding affinity, and membrane permeability. Consequently, the precise characterization and quantification of these compounds are paramount throughout the drug discovery and development pipeline. Mass spectrometry (MS), with its unparalleled sensitivity and specificity, stands as the premier analytical technique for this purpose.[1][2]

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of halogenated quinoline derivatives. We will delve into the nuances of ionization sources, mass analyzers, and fragmentation behaviors, offering field-proven insights to empower researchers in selecting and optimizing their analytical strategies.

Ionization Techniques: A Comparative Analysis for Halogenated Quinolines

The choice of ionization technique is a critical first step in any mass spectrometry workflow, directly impacting the sensitivity and quality of the resulting data. For halogenated quinoline derivatives, the selection hinges on the analyte's polarity, thermal stability, and the desired analytical outcome (qualitative vs. quantitative).

Electrospray Ionization (ESI): The Workhorse for Polar Halogenated Quinolines

ESI is the most widely employed ionization technique for halogenated quinoline derivatives, primarily due to their often-polar nature and the prevalence of nitrogen atoms that are readily protonated.[3][4] This "soft" ionization method typically yields protonated molecules [M+H]+, minimizing in-source fragmentation and preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.[4]

Causality Behind ESI's Efficacy: The quinoline core, with its heterocyclic nitrogen, readily accepts a proton in the acidic mobile phases commonly used in liquid chromatography (LC)-ESI-MS. The presence of polar functional groups, often found in pharmacologically active quinolines, further enhances their amenability to ESI.

dot

Caption: Electrospray Ionization (ESI) Workflow.

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative for Less Polar Derivatives

APCI is a valuable alternative to ESI, particularly for less polar and more volatile halogenated quinolines that may not ionize efficiently by ESI.[5][6] This technique involves the ionization of the analyte in the gas phase through reactions with reagent ions generated from the solvent vapor.[5]

When to Choose APCI: Consider APCI when dealing with halogenated quinolines that have fewer polar functional groups or when analyzing compounds that are thermally stable.[5] APCI can sometimes offer better sensitivity for certain analytes and may be less susceptible to matrix effects compared to ESI.[7]

dot

Caption: Atmospheric Pressure Chemical Ionization (APCI) Workflow.

Electron Ionization (EI): For Volatile Derivatives and Structural Elucidation

EI is a classic, "hard" ionization technique typically coupled with Gas Chromatography (GC-MS). It is suitable for volatile and thermally stable halogenated quinolines.[8] EI bombards the analyte with high-energy electrons, leading to extensive fragmentation.[9] While this can make it challenging to observe the molecular ion, the resulting fragmentation patterns are highly reproducible and provide rich structural information, acting as a "fingerprint" for the compound.[8]

The Power of EI Fragmentation: The fragmentation patterns in EI-MS can be invaluable for distinguishing between isomers and elucidating the structure of unknown halogenated quinoline derivatives.[8]

Matrix-Assisted Laser Desorption/Ionization (MALDI): An Emerging Technique for Specific Applications

MALDI is a soft ionization technique primarily used for large biomolecules, but its application to small molecules is a growing area of interest.[10][11] For halogenated quinolines, MALDI could be advantageous in specific contexts, such as tissue imaging (MALDI-MSI) to visualize drug distribution.[12] The choice of matrix is crucial for successful MALDI analysis of small molecules to avoid interference in the low mass range.[11][13]

Table 1: Comparison of Ionization Techniques for Halogenated Quinoline Derivatives

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Analyte Polarity Polar to moderately polarNon-polar to moderately polarVolatile, non-polar to moderately polarWide range, matrix dependent
Thermal Stability Not criticalRequires thermal stabilityRequires thermal stabilityNot critical
Typical Ion [M+H]+, adducts[M+H]+M+•, extensive fragments[M+H]+, [M+Na]+, etc.
Fragmentation Minimal (soft ionization)Minimal to moderateExtensive (hard ionization)Minimal (soft ionization)
Coupling LCLC, GCGCDirect analysis, Imaging
Key Advantage Broad applicability, soft ionizationGood for less polar compoundsRich structural informationTissue imaging, high throughput
Key Limitation Susceptible to matrix effectsRequires thermal stabilityMay not show molecular ionMatrix interference for small molecules

Mass Analyzers: The Heart of the Mass Spectrometer

The choice of mass analyzer dictates the resolution, mass accuracy, and speed of analysis. For the unambiguous identification and quantification of halogenated quinoline derivatives, high-resolution mass spectrometry (HRMS) is often indispensable.[14][15]

Quadrupole Mass Analyzers: The Quantitative Workhorse

Triple quadrupole (QqQ) mass spectrometers are the gold standard for quantitative analysis due to their excellent sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[16] This targeted approach allows for the precise measurement of specific parent-to-fragment ion transitions, minimizing background noise and enabling low detection limits.

Time-of-Flight (TOF) Mass Analyzers: Speed and High Resolution

TOF analyzers offer high resolution and excellent mass accuracy, making them ideal for the identification and structural elucidation of unknown halogenated quinolines and their metabolites.[15] The ability to acquire full-scan data with high mass accuracy allows for the determination of elemental compositions, a crucial piece of information for identifying unknown compounds.[14]

Orbitrap and FT-ICR Mass Analyzers: The Pinnacle of Resolution

Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide ultra-high resolution and sub-ppm mass accuracy.[15] This level of performance is invaluable for resolving isobaric interferences, which can be common in complex matrices like plasma or tissue extracts, and for the confident identification of impurities and degradation products.[14]

dot

Caption: Mass Analyzer Selection Guide.

Fragmentation Patterns of Halogenated Quinolines: A Structural Fingerprint

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of halogenated quinoline derivatives. The fragmentation patterns observed are highly dependent on the structure of the molecule, including the type and position of the halogen substituent.

General Fragmentation Pathways:

  • Loss of side chains: For quinolines with aliphatic or aromatic side chains, cleavage of these groups is a common fragmentation pathway.

  • Ring cleavage: The quinoline ring system can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN.[8]

  • Halogen-specific fragmentation: The nature of the halogen can influence fragmentation. For example, chloro- and bromo-substituted compounds will exhibit characteristic isotopic patterns that aid in their identification.[17]

Influence of Halogen Type and Position:

The position of the halogen on the quinoline ring can direct fragmentation pathways. Halogens on the benzenoid ring may lead to different fragmentation patterns compared to those on the pyridinoid ring. The electronegativity and size of the halogen also play a role in bond cleavage probabilities.

Table 2: Common Fragment Ions of Quinolone Antibiotics (as a proxy for Halogenated Quinolines) [18]

Precursor IonCommon Fragment IonsDescription
[M+H]+[M+H-H2O]+Loss of a water molecule
[M+H]+[M+H-CO]+Loss of carbon monoxide
[M+H]+[M+H-H2O-CO]+Sequential loss of water and carbon monoxide
[M+H]+Fragments from piperazine ring cleavageCharacteristic for fluoroquinolones with a piperazine moiety

Experimental Protocols: A Practical Guide

Protocol 1: Quantitative Analysis of a Halogenated Quinoline Drug in Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of a halogenated quinoline drug and its metabolite in a biological matrix using a triple quadrupole mass spectrometer.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (a stable isotope-labeled analog of the analyte). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A suitable HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the analyte and its metabolite from matrix components.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization: ESI in positive ion mode.
  • MRM Transitions: Optimize the precursor-to-product ion transitions for the analyte, its metabolite, and the internal standard.

3. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. b. Determine the concentration of the analyte in the unknown samples from the calibration curve.

Protocol 2: Impurity Profiling of a Halogenated Quinoline Drug Substance by High-Resolution Mass Spectrometry

This protocol outlines a general approach for identifying and characterizing impurities in a bulk drug substance using LC-HRMS.

1. Sample Preparation: a. Dissolve the halogenated quinoline drug substance in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

2. LC-HRMS Analysis:

  • LC System: A UHPLC system.
  • Column: A C18 reversed-phase column with appropriate dimensions.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A shallow gradient to achieve good separation of impurities.
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Acquisition Mode: Full-scan MS and data-dependent MS/MS (ddMS2).

3. Data Analysis: a. Process the full-scan HRMS data to identify potential impurities based on their accurate mass and retention time. b. Use the accurate mass data to propose elemental compositions for the impurities.[14] c. Analyze the MS/MS spectra of the impurities to elucidate their structures, often by comparing their fragmentation patterns to that of the parent drug.[14]

Conclusion and Future Perspectives

The mass spectrometric analysis of halogenated quinoline derivatives is a dynamic and essential field in pharmaceutical science. While ESI coupled with triple quadrupole or high-resolution mass analyzers remains the predominant approach, alternative ionization techniques like APCI and MALDI offer unique capabilities for specific applications. The continued development of mass spectrometry instrumentation, particularly in the realm of high-resolution platforms and ion mobility, will undoubtedly further enhance our ability to characterize and quantify these important therapeutic agents with ever-increasing sensitivity and confidence. As our understanding of the intricate fragmentation pathways of these molecules deepens, so too will our capacity to rapidly identify novel derivatives, metabolites, and impurities, thereby accelerating the journey from drug discovery to clinical application.

References

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Spectroscopy. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. [Link]

  • Small molecule analysis by MALDI mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. ResearchGate. [Link]

  • A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Analyst. [Link]

  • Straight to the Source: ESI vs APCI…. Microsaic Systems. [Link]

  • The feasibility of MALDI-MS for small molecules as a future fast screening alternative in toxicology. Preliminary results.. ResearchGate. [Link]

  • ESI vs APCI. Which ionization should I choose for my application?. YouTube. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]

  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • Small Drug Molecules MALDI-MS Imaging on Colorectal Tumor Organoids. Bruker. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. Analyst. [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. KU Leuven. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

  • LCMS-guided detection of halogenated natural compounds. a Five... ResearchGate. [Link]

  • Deciphering and investigating fragment mechanism of quinolones assisted with a multi collision energy mass spectrometry and computational chemistry strategy. Semantic Scholar. [Link]

  • Mass spectra of alkylquinolines. ResearchGate. [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. [Link]

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Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Ethyl 4,6-dichloroquinazoline-2-carboxylate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount, directly influencing its saf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount, directly influencing its safety and efficacy. This principle extends to key intermediates like Ethyl 4,6-dichloroquinazoline-2-carboxylate, a crucial building block in the synthesis of numerous therapeutic agents. The presence of impurities, even in trace amounts, can have a significant impact on the quality and safety of the final drug product.[1][2] Therefore, robust and reliable analytical methods for purity assessment are indispensable. This guide provides an in-depth comparison of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination of Ethyl 4,6-dichloroquinazoline-2-carboxylate, offering insights into method development, validation, and a comparative analysis with alternative techniques.

Understanding the Analyte: Ethyl 4,6-dichloroquinazoline-2-carboxylate

Ethyl 4,6-dichloroquinazoline-2-carboxylate (C₁₁H₈Cl₂N₂O₂) is a heterocyclic compound with a molecular weight of 271.10 g/mol .[3] Its structure, featuring a quinazoline core with two chlorine substituents and an ethyl carboxylate group, suggests a moderate to low polarity, making it an ideal candidate for analysis by reversed-phase HPLC. The aromatic nature of the quinazoline ring system provides strong chromophores, facilitating sensitive UV detection.

Comparative Analysis of RP-HPLC Methods

The selection of an optimal HPLC method is a balance between resolution, speed, and robustness. Below, we compare two distinct RP-HPLC methods for the purity assessment of Ethyl 4,6-dichloroquinazoline-2-carboxylate: a conventional isocratic method suitable for routine quality control and a high-resolution gradient method for comprehensive impurity profiling.

ParameterMethod A: Isocratic RP-HPLCMethod B: High-Resolution Gradient RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Acetonitrile:Water (70:30 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution IsocraticGradient
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmDiode Array Detector (DAD) at 254 nm
Injection Volume 10 µL2 µL
Run Time ~15 minutes~12 minutes
Resolution Good for major impurities.Excellent for trace and isomeric impurities.
Throughput ModerateHigh
Advantages Simple, robust, and easily transferable.Higher sensitivity, superior resolution, and provides peak purity information with DAD.
Disadvantages May not resolve closely eluting impurities.Requires more advanced UHPLC instrumentation and careful method development.

Rationale Behind Method Selection:

  • Method A (Isocratic): This method represents a workhorse approach for routine quality control. The isocratic elution with a simple acetonitrile-water mobile phase is straightforward to prepare and delivers consistent results.[4] The longer C18 column with a larger particle size provides adequate separation for known, well-separated impurities.

  • Method B (High-Resolution Gradient): For in-depth impurity profiling and during process development, a high-resolution method is essential. The use of a sub-2 µm particle size column (UHPLC) significantly enhances peak efficiency and resolution.[5] A gradient elution, starting with a higher aqueous phase composition, allows for the separation of a wider range of impurities with varying polarities. The addition of formic acid to the mobile phase helps to control the ionization of any acidic or basic functional groups, leading to improved peak shape.[6] A Diode Array Detector (DAD) is employed to assess peak purity across the UV spectrum, ensuring that a single chromatographic peak corresponds to a single component.

Workflow for HPLC Method Development and Purity Analysis

The development of a robust HPLC method follows a systematic approach to ensure it is suitable for its intended purpose.

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_analysis Routine Analysis Dev1 Define Analytical Target Profile (ATP) Dev2 Analyte Characterization (Solubility, pKa, UV spectra) Dev1->Dev2 Dev3 Column & Mobile Phase Screening Dev2->Dev3 Dev4 Optimization of Chromatographic Conditions Dev3->Dev4 Val1 Specificity (Forced Degradation) Dev4->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Ana1 Sample Preparation Val5->Ana1 Validated Method Ana2 HPLC Analysis Ana1->Ana2 Ana3 Data Processing & Purity Calculation Ana2->Ana3 Ana4 Reporting Ana3->Ana4

Caption: Workflow for HPLC Method Development, Validation, and Analysis.

Experimental Protocols

Method B: High-Resolution Gradient RP-HPLC Purity Assay

This protocol details the steps for determining the purity of Ethyl 4,6-dichloroquinazoline-2-carboxylate using the high-resolution gradient method.

1. Instrumentation and Materials:

  • UHPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C18 column (e.g., 1.8 µm, 2.1 x 100 mm).

  • Acetonitrile (HPLC grade).

  • Formic acid (reagent grade).

  • Water (HPLC grade).

  • Ethyl 4,6-dichloroquinazoline-2-carboxylate reference standard and sample.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water. Add 1 mL of formic acid to 1 L of HPLC grade water and mix well.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile. Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix well.

  • Filter and degas both mobile phases before use.

3. Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Ethyl 4,6-dichloroquinazoline-2-carboxylate reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

4. Chromatographic Conditions:

  • Column Temperature: 30 °C.

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 254 nm (with DAD scanning from 200-400 nm).

  • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    8.0 20 80
    10.0 20 80
    10.1 70 30

    | 12.0 | 70 | 30 |

5. Analysis:

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and system suitability parameters (e.g., tailing factor, theoretical plates).

  • Inject the sample solution and record the chromatogram.

  • Identify the main peak corresponding to Ethyl 4,6-dichloroquinazoline-2-carboxylate.

  • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

6. Forced Degradation Studies for Specificity:

To ensure the method is stability-indicating, forced degradation studies should be performed.[7][8][9] This involves subjecting the sample to various stress conditions to generate potential degradation products and demonstrating that they are well-separated from the main peak.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for purity analysis, other techniques can provide complementary information.[5]

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for residual solvent analysis and volatile impurities.Not suitable for non-volatile compounds like Ethyl 4,6-dichloroquinazoline-2-carboxylate without derivatization.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster separations and reduced organic solvent consumption compared to HPLC.[10]Requires specialized instrumentation.
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in an electric field.High efficiency and minimal sample/solvent consumption.Can have lower reproducibility and sensitivity compared to HPLC for some applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information.Can identify and quantify impurities without the need for reference standards.Lower sensitivity compared to chromatographic techniques.
Logical Comparison of Analytical Techniques

Tech_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods HPLC HPLC (Primary Choice) SFC SFC (Green Alternative) HPLC->SFC Alternative CE CE (High Efficiency) HPLC->CE Alternative GC GC (Volatiles) NMR NMR (Structural Elucidation) Purity Purity Assessment of Ethyl 4,6-dichloroquinazoline-2-carboxylate Purity->HPLC Quantitative Purity Purity->GC Residual Solvents Purity->NMR Impurity ID

Sources

Comparative

Decoding a Privileged Scaffold: A Comparative Guide to the X-ray Crystallography of Quinazoline-Based Inhibitors

In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1][2][3] Its versatile structure has been successfully explo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1][2][3] Its versatile structure has been successfully exploited to target a range of protein kinases implicated in cancer and other diseases, with several quinazoline-based drugs, such as gefitinib and erlotinib, gaining FDA approval.[2][3][4] The power of X-ray crystallography has been instrumental in elucidating the precise binding modes of these inhibitors, providing invaluable atomic-level insights that guide structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.[5][6]

This guide offers a comparative analysis of the X-ray crystallography of quinazoline-based inhibitors, focusing on their interactions with key protein targets. We will delve into the structural nuances that govern their inhibitory activity, compare the crystallographic data of prominent examples, and provide a detailed, field-proven protocol for obtaining high-quality crystal structures of protein-quinazoline inhibitor complexes.

The Quinazoline Core: A Master Key for Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, serves as a versatile scaffold for engaging the ATP-binding site of protein kinases.[4][5][7] The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction that anchors the inhibitor in the active site.[4][5] Modifications at various positions of the quinazoline core allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

A quintessential example is the 4-anilinoquinazoline pharmacophore, a common feature in many epidermal growth factor receptor (EGFR) inhibitors.[6][8] The anilino group typically occupies a hydrophobic pocket, and substitutions on this ring can be tailored to interact with specific residues, thereby enhancing affinity and selectivity for different EGFR mutants.[1][8]

Comparative Crystallographic Analysis of Quinazoline-Based Inhibitors

The Protein Data Bank (PDB) houses a wealth of crystal structures of quinazoline-based inhibitors in complex with their target kinases. These structures provide a static yet profound snapshot of the molecular recognition events that drive inhibition. Below is a comparative table summarizing key crystallographic data for several well-known quinazoline inhibitors targeting EGFR.

InhibitorPDB IDTargetResolution (Å)Key H-Bond Interactions (Inhibitor -> Protein)Reference
Gefitinib 2ITOEGFR2.80N1 -> Met793 (Hinge) N3 -> Thr790 (via H₂O)[9]
Erlotinib 1M17EGFR2.60N1 -> Met793 (Hinge)[5]
Lapatinib 1XKKEGFR2.70N1 -> Met793 (Hinge) Sulfonamide O -> Cys773[1][3]
Vandetanib 2IVUEGFR (L858R/T790M)2.50N1 -> Met793 (Hinge)[10]

This data highlights a conserved binding motif where the N1 atom of the quinazoline core forms a critical hydrogen bond with the backbone amide of a methionine residue in the kinase hinge region.[4][5] However, subtle differences in the orientation of the inhibitors and their interactions with surrounding residues, often dictated by the substituents on the quinazoline and anilino rings, contribute to their distinct inhibitory profiles. For instance, the additional interactions of lapatinib contribute to its dual inhibitory activity against both EGFR and HER2.[1]

Visualizing the Quinazoline Advantage

The following diagram illustrates the generalized binding mode of a 4-anilinoquinazoline inhibitor within the ATP-binding pocket of a protein kinase, highlighting the key interactions that underpin its inhibitory mechanism.

Quinazoline_Binding_Mode cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 4-Anilinoquinazoline Inhibitor hinge Hinge Region (Met) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue d_loop D-Loop quinazoline Quinazoline Core quinazoline->hinge H-Bond (N1) quinazoline->d_loop Potential Interactions anilino Anilino Group anilino->hydrophobic_pocket Hydrophobic Interactions Crystallography_Workflow cluster_protein_prep Protein Preparation cluster_cryst Crystallization cluster_structure_det Structure Determination Expression Expression Lysis Lysis Expression->Lysis Cell Harvest Affinity_Chrom Affinity_Chrom Lysis->Affinity_Chrom Clarified Lysate IEX IEX Affinity_Chrom->IEX Purified Protein SEC SEC IEX->SEC Highly Pure Protein Complex_Formation Protein-Inhibitor Complex SEC->Complex_Formation Screening Initial Crystal Hits Complex_Formation->Screening Optimization Diffraction-Quality Crystals Screening->Optimization Data_Collection Diffraction Data Optimization->Data_Collection Data_Processing Processed Data Data_Collection->Data_Processing Structure_Solution Initial Model Data_Processing->Structure_Solution Refinement Refined Structure Structure_Solution->Refinement Validation Final Validated Structure Refinement->Validation

Sources

Validation

A Comparative Guide to the Reactivity of 4-Chloro vs. 6-Chloro Positions in Quinazolines for Drug Development Professionals

For researchers, scientists, and drug development professionals, a deep understanding of the chemical reactivity of heterocyclic scaffolds is paramount for the efficient synthesis of targeted therapeutic agents. The quin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the chemical reactivity of heterocyclic scaffolds is paramount for the efficient synthesis of targeted therapeutic agents. The quinazoline framework is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including several tyrosine kinase inhibitors like gefitinib (Iressa) and lapatinib.[1][2][3][4][5] The strategic functionalization of this scaffold is key to modulating pharmacological activity. This guide provides an in-depth, objective comparison of the reactivity of chlorine substituents at the 4- and 6-positions of the quinazoline ring, supported by mechanistic principles and experimental data.

The Quinazoline Core: A Tale of Two Rings

The quinazoline molecule consists of a benzene ring fused to a pyrimidine ring. This fusion creates a distinct electronic landscape. The pyrimidine ring, with its two nitrogen atoms, is electron-deficient and generally resistant to electrophilic substitution.[6] Conversely, the benzene portion is more susceptible to such reactions.[6] However, for the purpose of building complex molecules, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions of chloro-substituted quinazolines are of far greater significance.[1][2][7][8]

The reactivity of a chlorine atom on the quinazoline ring is profoundly influenced by its position. A chlorine at the 4-position is significantly more activated towards nucleophilic attack than one at the 6-position. This difference is rooted in the electronic influence of the heterocyclic nitrogen atoms.

Unraveling the Reactivity Puzzle: 4-Chloro vs. 6-Chloro

Nucleophilic Aromatic Substitution (SNAr): The C4 Position Reigns Supreme

The C4 position of the quinazoline ring is highly electrophilic. This is due to the potent electron-withdrawing effect of the adjacent nitrogen atom at position 3 (N3) and the additional influence of the nitrogen at position 1 (N1).[8][9] This electronic pull makes the C4 carbon atom exceptionally susceptible to attack by nucleophiles.

The general mechanism for SNAr reactions involves the initial attack of a nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a critical factor in determining the reaction rate. For a nucleophilic attack at the C4 position, the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, a highly stabilizing feature.

In contrast, the C6 position is part of the carbocyclic (benzene) ring. While the pyrimidine ring as a whole exerts an electron-withdrawing effect, this influence is less pronounced at the C6 position compared to the C4 position. Consequently, the C6 carbon is less electrophilic, and the corresponding Meisenheimer complex formed upon nucleophilic attack is less stabilized. This results in a significantly lower reactivity of 6-chloroquinazolines in SNAr reactions.

Numerous studies and synthetic applications confirm this reactivity trend. The synthesis of many 4-anilinoquinazoline-based anticancer agents, such as gefitinib, erlotinib, and lapatinib, relies on the high reactivity of the 4-chloro position towards aniline derivatives.[3][10][11][12] These reactions often proceed under mild conditions, highlighting the activated nature of the C4-Cl bond.[3] In di- or tri-halogenated quinazolines, substitution almost exclusively occurs at the C4 position first.[1][2] For instance, in reactions with 2,4-dichloroquinazoline, nucleophiles selectively attack the C4 position.[13][14][15]

Experimental Workflow: Nucleophilic Aromatic Substitution

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select 4- or 6-Chloro Quinazoline reagents Prepare Nucleophile & Solvent start->reagents Dissolve setup Reaction Setup (Conventional Heating or Microwave) reagents->setup Combine reaction Nucleophilic Substitution setup->reaction quench Quenching & Extraction reaction->quench Upon Completion purify Purification (Crystallization or Chromatography) quench->purify end_node Characterized Product purify->end_node

Caption: General workflow for nucleophilic aromatic substitution on chloroquinazolines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[8][16] In the context of chloroquinazolines, the relative reactivity of the 4- and 6-chloro positions in these transformations is also a crucial consideration for synthetic strategy.

Similar to SNAr reactions, the C4-Cl bond is generally more reactive in palladium-catalyzed cross-couplings. This enhanced reactivity is attributed to the electronic nature of the C4 position, which facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond—the rate-determining step in many cross-coupling cycles. The proximity of the N1 and N3 atoms can also play a role in coordinating the palladium catalyst, further promoting the reaction at the C4 position.[8]

However, the reactivity difference is not always as pronounced as in SNAr reactions. Under certain conditions, particularly with more reactive palladium catalysts and ligands, cross-coupling at the less reactive 6-chloro position can be achieved. This allows for sequential, regioselective functionalization of poly-halogenated quinazolines. For example, in the case of 6-bromo-2,4-dichloroquinazoline, attempts at monosubstitution resulted in coupling at both the C4 and C6 positions, albeit with a preference for the C4 position.[1][2] This demonstrates that while C4 is more reactive, C6 is not inert and can participate in cross-coupling reactions.

Comparative Data Summary

The following table summarizes the general reactivity trends and typical reaction conditions for nucleophilic aromatic substitution at the 4-chloro and 6-chloro positions of the quinazoline scaffold.

PositionReaction TypeGeneral ReactivityTypical NucleophilesTypical Conditions
4-Chloro SNArHighAmines, anilines, alcohols, thiolsRoom temperature to moderate heating (e.g., reflux in isopropanol or ethanol)
6-Chloro SNArLowStrong nucleophilesHarsher conditions (higher temperatures, stronger bases) may be required. Often unreactive.
4-Chloro Pd-Catalyzed Cross-CouplingHighBoronic acids, terminal alkynes, aminesStandard Pd catalyst systems (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with a base.
6-Chloro Pd-Catalyzed Cross-CouplingModerateBoronic acids, terminal alkynes, aminesMay require more active catalysts or harsher conditions compared to the 4-position.

Experimental Protocols

Protocol 1: Synthesis of a 4-Anilinoquinazoline via SNAr

This protocol describes a typical nucleophilic aromatic substitution reaction at the C4 position, a key step in the synthesis of many kinase inhibitors.[11]

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • 3-Chloro-4-fluoroaniline

  • Isopropanol (IPA)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add 3-chloro-4-fluoroaniline (1.0-1.2 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold isopropanol and dry under vacuum to yield the desired 4-anilinoquinazoline derivative.

Reaction Mechanism: SNAr at the C4-Position

Caption: Mechanism of nucleophilic aromatic substitution at the C4-position of a chloroquinazoline.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position (Illustrative)

Achieving selective cross-coupling at the C6 position often requires the C4 position to be either un-substituted with a halogen or protected. This illustrative protocol assumes a starting material where the C6 position is the primary site for coupling.

Materials:

  • 4-Amino-6-chloroquinazoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask and nitrogen/argon atmosphere setup

Procedure:

  • In a Schlenk flask, combine 4-amino-6-chloroquinazoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the palladium catalyst (0.01-0.05 eq) under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion

The differential reactivity of the 4-chloro and 6-chloro positions on the quinazoline scaffold is a cornerstone of synthetic strategy in medicinal chemistry. The C4 position is highly activated towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the strong electron-withdrawing influence of the pyrimidine ring nitrogens. The C6 position, being part of the carbocyclic ring, is significantly less reactive. This reactivity difference allows for the selective and sequential functionalization of the quinazoline core, providing a powerful platform for the synthesis of diverse and complex molecules for drug discovery and development. A thorough understanding of these principles enables chemists to design more efficient and robust synthetic routes to novel therapeutic agents.

References

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Comparative

A Comparative Guide to the Biological Activity of Ethyl 4,6-dichloroquinazoline-2-carboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous biologically active compoun...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Ethyl 4,6-dichloroquinazoline-2-carboxylate, a key synthetic intermediate, and its analogs have garnered significant interest for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides an in-depth, objective comparison of the biological activities of Ethyl 4,6-dichloroquinazoline-2-carboxylate and its structurally related analogs, supported by experimental data from various studies. Our analysis delves into the structure-activity relationships (SAR) that govern their efficacy, offering insights for the rational design of novel therapeutic agents.

The Quinazoline Core: A Versatile Scaffold for Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a versatile template for chemical modification. The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on this core structure. Positions 2, 4, and 6 have been identified as particularly crucial for modulating pharmacological effects.[3] Halogenation, especially with chlorine atoms, at the 4 and 6 positions, as seen in the parent compound, is a common strategy to enhance biological activity.[4]

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinazoline derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use, primarily as kinase inhibitors.[1][2] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5][6]

Structure-Activity Relationship (SAR) for Anticancer Potency

Analysis of various quinazoline analogs reveals critical structural features that dictate their anticancer efficacy:

  • Substitution at Position 4: The chloro group at the 4-position is a key feature for reactivity and is often replaced with anilino moieties to enhance kinase inhibitory activity. The nature of the substituent on the aniline ring is crucial, with electron-withdrawing or hydrogen bond-donating groups often favoring potent inhibition of EGFR and VEGFR-2.[5]

  • Substitution at Position 6: The chloro group at the 6-position generally contributes to enhanced cytotoxic activity. Modifications at this position with various functional groups can modulate the potency and selectivity of the compounds.

  • Modification of the 2-Carboxylate Group: The ethyl carboxylate group at the 2-position can be modified to amides or other functional groups, leading to significant changes in biological activity. For instance, conversion to carboxamides has been a successful strategy in developing potent antimalarial agents.[2]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected quinazoline derivatives from various studies, providing a comparative context for the potential of Ethyl 4,6-dichloroquinazoline-2-carboxylate analogs. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.

Compound/AnalogCancer Cell LineTarget/Mechanism (if specified)IC50 (µM)Reference
Gefitinib (Iressa®) VariousEGFR Tyrosine Kinase InhibitorVaries[1]
Erlotinib (Tarceva®) VariousEGFR Tyrosine Kinase InhibitorVaries[1]
4-Anilino-6-amido-quinazoline HepG2 (Liver)EGFR Inhibitor12[1]
4-Anilino-quinazoline derivative (Compound 5) A549 (Lung)EGFR Inhibitor0.001[1]
2,4-Disubstituted Quinazoline (Compound 4c) MCF-7 (Breast)DNA Binding9.1-10.9 (as µM)[7]
2,4-Disubstituted Quinazoline (Compound 5b) HCT-116 (Colon)DNA Binding9.1-10.9 (as µM)[7]
Dihydroquinazoline-2(1H)-one (CA1-e) A2780 (Ovarian)-22.76[8]
Dihydroquinazoline-2(1H)-one (CA1-g) A2780 (Ovarian)-22.94[8]

Antimicrobial Activity: A Renewed Focus on an Old Scaffold

With the rise of antimicrobial resistance, there is a pressing need for novel antibacterial and antifungal agents. Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity, making them a promising area of research.[9][10][11]

Structure-Activity Relationship (SAR) for Antimicrobial Efficacy

The structural features influencing the antimicrobial properties of quinazoline-2-carboxylate analogs include:

  • Substituents on the Quinazoline Ring: The presence of electron-withdrawing groups, such as halogens, can enhance antibacterial activity.

  • Modifications at the 2-Position: The ester group at the 2-position can be converted to hydrazones, thiosemicarbazones, or heterocyclic rings to generate compounds with significant antimicrobial potential.[10]

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinazoline derivatives against various microbial strains.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
2-Substituted Quinazoline (Compound 22) S. pyogenes12-25 (as µM)[12]
2-Substituted Quinazoline (Compound 22) K. pneumoniaeModerate in vivo effect[12]
Arylidene-quinazolin-4(3H)-one (3m) S. aureus1.95[10]
Arylidene-quinazolin-4(3H)-one (3m) C. albicans3.90[10]
Quinoxaline-2-carboxamide (Compound 2d) E. coli8[13]
Quinoxaline-2-carboxamide (Compound 3c) E. coli8[13]

Enzyme Inhibitory Activity: Beyond Kinases

Beyond their well-established role as kinase inhibitors, quinazoline derivatives have been explored as inhibitors of other crucial enzymes implicated in various diseases.

Dihydrofolate Reductase (DHFR) Inhibition

Certain 2,4-diaminoquinazoline analogs of folic acid have shown potent inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis and a key target in cancer chemotherapy.[14]

Biotin Carboxylase Inhibition

Interestingly, a derivative of a related scaffold, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate, has been shown to inhibit biotin carboxylase, a key enzyme in fatty acid synthesis in bacteria, highlighting a novel mechanism for antibacterial action.[15]

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key biological assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism is determined.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that shows no visible growth.

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by quinazoline derivatives and a typical experimental workflow.

EGFR_Signaling_Pathway EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Quinazoline Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer_Assay Anticancer Screening (MTT Assay) Purification->Anticancer_Assay Antimicrobial_Assay Antimicrobial Screening (MIC Determination) Purification->Antimicrobial_Assay Enzyme_Assay Enzyme Inhibition Assay Purification->Enzyme_Assay Data_Analysis IC50 / MIC Determination Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Enzyme_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: General experimental workflow for the synthesis and biological evaluation of quinazoline analogs.

Conclusion and Future Directions

Ethyl 4,6-dichloroquinazoline-2-carboxylate serves as a valuable starting point for the development of novel therapeutic agents. The collective evidence from numerous studies strongly suggests that strategic modifications of the quinazoline scaffold, particularly at the 2, 4, and 6-positions, can yield potent and selective inhibitors for a range of biological targets. The chloro substituents at the 4 and 6-positions are key determinants of activity, and their replacement with other functionalities offers a rich avenue for optimizing potency and selectivity.

Future research should focus on the synthesis and systematic evaluation of a focused library of analogs derived from Ethyl 4,6-dichloroquinazoline-2-carboxylate. Such studies, employing standardized in vitro and in vivo models, will be crucial for establishing definitive structure-activity relationships and identifying lead candidates with superior therapeutic profiles for further preclinical and clinical development. The insights provided in this guide aim to facilitate these endeavors and contribute to the advancement of quinazoline-based drug discovery.

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  • Rosowsky, A., Forsch, R. A., Uren, J., & Wick, M. (1981). Chemistry and antitumor evaluation of selected classical 2,4-diaminoquinazoline analogues of folic acid. Journal of medicinal chemistry, 24(12), 1450–1455. [Link]

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  • Al-Omary, F. A., Abou-zeid, L. A., & El-Tahir, K. E. H. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules (Basel, Switzerland), 26(16), 4987. [Link]

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Validation

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel PAK4 Inhibitors

This guide provides a comprehensive framework for the preclinical in vitro assessment of novel p21-activated kinase 4 (PAK4) inhibitors. As a central signaling molecule implicated in numerous cancers, PAK4 is a high-valu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical in vitro assessment of novel p21-activated kinase 4 (PAK4) inhibitors. As a central signaling molecule implicated in numerous cancers, PAK4 is a high-value therapeutic target.[1][2] Effective drug development, however, hinges on rigorous, multi-faceted evaluation of candidate inhibitors. This document moves beyond mere protocol recitation to explain the scientific rationale behind each experimental step, ensuring a robust and translatable dataset. We will compare three hypothetical novel inhibitors—Inhibitor X , Inhibitor Y , and Inhibitor Z —to illustrate the evaluation process.

The Significance of PAK4 as a Therapeutic Target

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that functions as a critical effector for the Rho GTPases Cdc42 and Rac.[3] Unlike the well-studied Group I PAKs (PAK1-3), PAK4 belongs to Group II and plays distinct roles in oncogenesis.[4] Overexpression and hyperactivation of PAK4 are common in a variety of tumors, including pancreatic, breast, and ovarian cancers, where it drives key malignant phenotypes.[2][5][6] Activated PAK4 promotes cancer cell proliferation, survival, migration, and invasion through various downstream signaling pathways, such as the LIMK1/Cofilin and Wnt/β-catenin pathways.[1][7] Its role in cytoskeletal remodeling and gene expression makes it a pivotal node in tumor progression and metastasis.[4] Consequently, the development of potent and selective PAK4 inhibitors is a promising therapeutic strategy.[3][5]

The PAK4 Signaling Axis

The following diagram illustrates the central role of PAK4 in transducing signals from upstream activators to downstream effectors that regulate cancer hallmarks.

PAK4_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects cluster_outcomes Cancer Hallmarks RTKs RTKs GPCRs GPCRs Cdc42/Rac Cdc42/Rac GPCRs->Cdc42/Rac PAK4 PAK4 Cdc42/Rac->PAK4 Activation LIMK1/Cofilin LIMK1/Cofilin Cytoskeletal Remodeling Cytoskeletal Remodeling LIMK1/Cofilin->Cytoskeletal Remodeling β-Catenin β-Catenin Proliferation Proliferation β-Catenin->Proliferation PI3K/AKT PI3K/AKT Survival Survival PI3K/AKT->Survival GEF-H1 GEF-H1 Migration/Invasion Migration/Invasion GEF-H1->Migration/Invasion Cytoskeletal Remodeling->Migration/Invasion PAK4->LIMK1/Cofilin PAK4->β-Catenin PAK4->PI3K/AKT PAK4->GEF-H1

Caption: Simplified PAK4 signaling pathway in cancer.[1][7]

Part 1: Biochemical Characterization - Potency and Binding

The initial step in evaluating any new inhibitor is to determine its direct interaction with the purified target enzyme. This is crucial for establishing on-target potency and serves as the foundation for all subsequent cellular assays. A discrepancy between high biochemical potency and low cellular efficacy often points to issues with cell permeability or off-target effects.[8]

Experiment 1.1: Measuring Enzymatic Inhibition (IC₅₀ Determination)

Scientific Rationale: The half-maximal inhibitory concentration (IC₅₀) is a primary measure of an inhibitor's potency. We utilize a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[9][10] The ADP-Glo™ Kinase Assay is an excellent example of this technology.[11][12] It is critical to perform this assay at an ATP concentration at or near the Michaelis constant (Kₘ) for ATP, as this provides a more accurate reflection of the inhibitor's potency for competitive inhibitors.[13][14]

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of Inhibitors X, Y, and Z in a buffer containing 1% DMSO. Include a DMSO-only vehicle control.[12]

  • Plate Setup: In a white, opaque 384-well assay plate, add 1 µL of each diluted inhibitor or vehicle control to the appropriate wells.

  • Enzyme/Substrate Addition: Prepare a master mix containing purified recombinant human PAK4 enzyme and a suitable substrate (e.g., PAKtide peptide) in kinase reaction buffer.[11] Add 2 µL of this master mix to each well. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at its Kₘ value for PAK4.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This duration should be within the linear range of the enzymatic reaction, which must be determined during assay development.[10][14]

  • Reaction Stoppage: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[10]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal via a coupled luciferase reaction. Incubate for another 30-60 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data by setting the vehicle control (DMSO) to 100% kinase activity and a no-enzyme control to 0% activity. Plot the normalized activity against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

InhibitorPAK4 IC₅₀ (nM)
Inhibitor X 2.7
Inhibitor Y 18.1
Inhibitor Z 250.5
Reference (PF-3758309)2.7[15]

Interpretation: Inhibitor X demonstrates exceptional biochemical potency, equivalent to the well-characterized reference inhibitor PF-3758309.[16] Inhibitor Y shows good potency, while Inhibitor Z is significantly less potent. Based on this initial screen, Inhibitor X is the most promising candidate.

Part 2: Kinase Selectivity Profiling

Scientific Rationale: High potency is meaningless without selectivity. Due to the conserved nature of the ATP-binding pocket across the human kinome, achieving inhibitor selectivity is a major challenge in drug development.[12][17] Poor selectivity can lead to off-target effects and toxicity.[18] Therefore, it is essential to profile promising inhibitors against a broad panel of kinases to understand their selectivity profile.[13][19] This is typically done by screening the inhibitor at a single high concentration (e.g., 1 µM) against hundreds of kinases, followed by full IC₅₀ determination for any kinases that show significant inhibition (e.g., >70% inhibition).[13]

Experiment 2.1: Broad Kinome Selectivity Screen

Methodology: Inhibitors X, Y, and Z are submitted to a commercial kinase profiling service. The initial screen is performed at a 1 µM concentration against a panel of over 300 human protein kinases. For any kinase inhibited by more than 70%, a full 10-point dose-response curve is generated to determine the IC₅₀ value.[13] The focus here is on other PAK family members (PAK1, PAK2, PAK5, PAK6) and key kinases from other families that are common off-targets.

Kinase TargetInhibitor X IC₅₀ (nM)Inhibitor Y IC₅₀ (nM)Inhibitor Z IC₅₀ (nM)
PAK4 (On-Target) 2.7 18.1 250.5
PAK115.2>10,000>10,000
PAK2210>10,000>10,000
PAK519.55,200>10,000
PAK617.84,800>10,000
SRC850>10,000>10,000
AKT1>5,0008,900>10,000

Interpretation:

  • Inhibitor X: While highly potent against PAK4, it shows significant activity against other PAK family members, particularly Group I (PAK1) and other Group II members (PAK5, PAK6).[16] This pan-PAK inhibition profile may not be desirable, as inhibiting Group I PAKs has been associated with potential toxicities.[5]

  • Inhibitor Y: Displays a much better selectivity profile. It is potent against PAK4 with minimal activity against other PAKs and kinases tested, indicating it is a more selective Group II PAK inhibitor.

  • Inhibitor Z: Is highly selective for PAK4, showing no significant off-target activity. However, its on-target potency is weak.

This analysis highlights a critical trade-off. While Inhibitor X is the most potent, its lack of selectivity makes Inhibitor Y a more attractive candidate for further development, assuming its potency is sufficient for cellular effects.

Part 3: Cell-Based Characterization

Biochemical assays are performed in an artificial system. The ultimate test is whether an inhibitor can engage its target in a complex cellular environment and elicit the desired biological response.[18] This involves crossing the cell membrane, coping with high intracellular ATP concentrations, and maintaining stability.

Experiment 3.1: Cellular Proliferation Assay

Scientific Rationale: Since PAK4 is a driver of cancer cell proliferation, an effective inhibitor should suppress cell growth.[3][6] We assess the anti-proliferative activity of our inhibitors in a cancer cell line known to overexpress PAK4, such as the HCT116 colon cancer cell line.[11] The endpoint measured is the reduction in cell viability, typically quantified by measuring intracellular ATP levels, which correlate with the number of metabolically active cells.

  • Cell Seeding: Seed HCT116 cells in a 96-well clear-bottom white plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of Inhibitors X, Y, and Z for 72 hours. Include a DMSO vehicle control.

  • Lysis and Signal Generation: After the incubation period, add a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to the wells. This reagent lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and calculate the GI₅₀ (concentration for 50% growth inhibition).

InhibitorHCT116 GI₅₀ (nM)
Inhibitor X 45
Inhibitor Y 215
Inhibitor Z >5,000

Interpretation: Inhibitor X shows potent anti-proliferative effects, consistent with its high biochemical potency. Inhibitor Y also effectively inhibits cell growth, albeit at a higher concentration, which aligns with its moderate biochemical potency. Inhibitor Z is ineffective in this cellular context, likely due to its poor intrinsic potency. The shift from biochemical IC₅₀ to cellular GI₅₀ is expected due to factors like cell permeability and competition with high intracellular ATP.[17]

Experiment 3.2: Cellular Target Engagement

Scientific Rationale: It is crucial to confirm that the observed cellular phenotype (e.g., growth inhibition) is a direct result of the inhibitor hitting its intended target.[8] A Western blot analysis can be used to measure the phosphorylation status of a known downstream substrate of PAK4. A potent and specific inhibitor should reduce the phosphorylation of this substrate without affecting the total protein levels of PAK4 or the substrate itself. GEF-H1 is a well-characterized substrate of PAK4.[16]

  • Cell Treatment: Plate HCT116 cells and treat them with Inhibitors X and Y at 1x, 5x, and 10x their respective GI₅₀ concentrations for 4 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-GEF-H1 (Ser810), total GEF-H1, total PAK4, and a loading control (e.g., β-actin).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

Expected Outcome: A dose-dependent decrease in the p-GEF-H1 signal should be observed in cells treated with Inhibitors X and Y, with no significant change in total GEF-H1, PAK4, or β-actin levels. This confirms that the inhibitors are engaging PAK4 in cells and inhibiting its kinase activity.

Synthesis and Decision Logic

The goal of this in vitro cascade is to select the best candidate for more complex preclinical studies. The decision process involves balancing potency, selectivity, and cellular efficacy.

Decision_Workflow Start Start: Novel Inhibitors X, Y, Z Biochem_Assay Biochemical Potency (IC50 vs PAK4) Start->Biochem_Assay Eval1 Potent? (IC50 < 50 nM) Biochem_Assay->Eval1 Selectivity_Assay Kinase Selectivity Profiling Eval1->Selectivity_Assay Yes (X, Y) Discard_Potency Discard (Low Potency) Eval1->Discard_Potency No (Z) Eval2 Selective? (>100-fold vs Off-Targets) Selectivity_Assay->Eval2 Cell_Assay Cellular Assays (Proliferation & Target Engagement) Eval2->Cell_Assay Yes (Y) Discard_Selectivity Discard or Redesign (Poor Selectivity) Eval2->Discard_Selectivity No (X) Eval3 Cell Active? (GI50 < 1 µM & p-Substrate↓) Cell_Assay->Eval3 Candidate Lead Candidate for In Vivo Studies Eval3->Candidate Yes (Y) Discard_Cell Discard (Poor Cell Activity) Eval3->Discard_Cell No

Caption: Logical workflow for selecting a lead PAK4 inhibitor.

Conclusion: Based on the comprehensive in vitro data, Inhibitor Y emerges as the superior candidate for advancement.

  • Inhibitor X was eliminated due to poor kinase selectivity, despite its high potency. Its pan-PAK activity presents a risk of off-target toxicity.[5]

  • Inhibitor Z was eliminated due to insufficient biochemical and cellular potency.

  • Inhibitor Y represents the optimal balance: it possesses good, sub-micromolar potency against PAK4, demonstrates excellent selectivity over other kinases, and translates its biochemical activity into effective, on-target inhibition of cell proliferation.

This structured, data-driven approach ensures that only the most promising and well-characterized molecules are progressed into costly and time-consuming in vivo models, maximizing the potential for clinical success.

References

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  • PAK4-mediated signaling pathways in cancer. PAK4 is activated by... ResearchGate. [Link]

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  • PAK4 - Wikipedia. Wikipedia. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research. [Link]

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  • Novel PAK4 inhibitors for pancreatic cancer therapy. (2014-01-20). ASCO Publications. [Link]

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  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry - ACS Publications. [Link]

  • Novel PAK4 inhibitor active against aggressive breast cancer. (2025-01-09). BioWorld. [Link]

  • PAK4 in cancer development: Emerging player and therapeutic opportunities. (2022-10-01). PubMed. [Link]

  • Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. PNAS. [Link]

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Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: From the Quinazoline Core to Next-Generation Frameworks

This guide provides an in-depth comparison of the quinazoline scaffold, a cornerstone in the development of kinase inhibitors, with other significant chemical frameworks. We will use Ethyl 4,6-dichloroquinazoline-2-carbo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the quinazoline scaffold, a cornerstone in the development of kinase inhibitors, with other significant chemical frameworks. We will use Ethyl 4,6-dichloroquinazoline-2-carboxylate as a prime example of a versatile synthetic intermediate, illustrating how such foundational molecules pave the way for potent therapeutic agents. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced differences in performance, mechanism, and synthetic accessibility of various kinase inhibitor classes.

Introduction: The Central Role of the Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a primary focus for therapeutic intervention, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. At the heart of these inhibitors lies the "scaffold," a core chemical structure responsible for orienting key functional groups within the ATP-binding pocket of the target kinase.[1]

The quinazoline ring system is considered a "privileged scaffold" in medicinal chemistry.[2][3] Its rigid, bicyclic nature provides an ideal framework for designing inhibitors that can compete with ATP, leading to the development of several FDA-approved drugs.[2][4] This guide will dissect the quinazoline scaffold, starting from a key building block, Ethyl 4,6-dichloroquinazoline-2-carboxylate, and compare its derivatives to inhibitors built on other scaffolds, such as the pyrimidine core, which has emerged to overcome resistance challenges.[5]

The Quinazoline Scaffold: A Profile of a Pillar in Kinase Inhibitor Design

The quinazoline core, an aromatic heterocycle composed of a fused pyrimidine and benzene ring, is a dominant feature in many successful kinase inhibitors.[2][3] Its structure is adept at forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a key interaction for potent inhibition.

Ethyl 4,6-dichloroquinazoline-2-carboxylate: A Versatile Synthetic Intermediate

Ethyl 4,6-dichloroquinazoline-2-carboxylate (CAS: 150449-99-3) is not an active kinase inhibitor itself but rather a crucial starting material for the synthesis of a diverse library of quinazoline-based compounds.[6][7]

  • Chemical Structure and Properties:

    • Molecular Formula: C₁₁H₈Cl₂N₂O₂[6]

    • Molecular Weight: 271.10 g/mol [6]

    • Key Features: The molecule possesses several reactive sites. The chlorine atom at the 4-position is a highly reactive leaving group, ideal for nucleophilic aromatic substitution, typically with anilines, to generate the 4-anilinoquinazoline core common to many EGFR inhibitors.[8] The chlorine at the 6-position and the ethyl ester at the 2-position offer additional points for modification to fine-tune potency, selectivity, and pharmacokinetic properties.

The strategic placement of these functional groups makes it an exemplary precursor for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[8]

Mechanism of Action: From Reversible to Covalent Inhibition

Quinazoline-based inhibitors primarily target the tyrosine kinase domain of growth factor receptors like the Epidermal Growth Factor Receptor (EGFR).[9] Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[5]

  • First-Generation (Reversible) Inhibitors: Compounds like Gefitinib (Iressa) are 4-anilinoquinazoline derivatives that act as reversible ATP-competitive inhibitors.[10][11] They bind to the ATP pocket of active EGFR, blocking the downstream signaling cascades that promote cell proliferation and survival.[5]

  • Second-Generation (Irreversible) Inhibitors: To combat resistance and increase potency, second-generation inhibitors like Afatinib were developed.[12] These molecules retain the quinazoline scaffold but incorporate a reactive group (e.g., an acrylamide moiety) that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of EGFR.[3] This irreversible binding provides a more sustained and potent inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Receptor Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF Ligand Ligand->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Quinazoline / Pyrimidine Kinase Inhibitors (e.g., Gefitinib, Osimertinib) Inhibitor->Dimerization Inhibits Kinase Activity

Caption: EGFR signaling pathway and the point of inhibition by TKIs.

Comparative Analysis of Leading Kinase Inhibitor Scaffolds

While the quinazoline scaffold has been immensely successful, the evolution of drug resistance, particularly the emergence of the T790M "gatekeeper" mutation in EGFR, necessitated the development of new scaffolds.[13]

Quinazoline vs. Pyrimidine Scaffolds

The pyrimidine scaffold emerged as a highly effective alternative, forming the basis for third-generation EGFR inhibitors like Osimertinib (Tagrisso).[5][14]

  • Structural Distinction: Pyrimidine is a single six-membered heterocyclic ring, whereas quinazoline is a fused bicyclic system. This structural difference, while seemingly minor, allows for a distinct three-dimensional arrangement of substituents.

  • Overcoming Resistance: Osimertinib was specifically designed to target EGFR harboring both the sensitizing mutations (e.g., L858R, Exon 19 del) and the resistance mutation T790M, while having lower activity against wild-type (WT) EGFR.[13] This increased selectivity reduces some of the side effects, such as skin rash and diarrhea, that are common with first and second-generation inhibitors that strongly inhibit WT EGFR.[14][15]

  • Binding Mode: Like second-generation quinazolines, Osimertinib is also a covalent inhibitor that forms a bond with Cys797.[14] Its pyrimidine core and associated side chains are optimized to fit into the ATP pocket of the T790M mutant, an accommodation that earlier quinazoline inhibitors could not make effectively.

Quantitative Performance Comparison

The efficacy of kinase inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The table below compares the performance of prominent inhibitors based on quinazoline and pyrimidine scaffolds against various forms of EGFR.

InhibitorScaffold TypeTarget KinaseIC₅₀ (nM)Key Characteristics
Gefitinib QuinazolineEGFR (WT)271st Gen, Reversible.[16]
Afatinib QuinazolineEGFR (WT)0.52nd Gen, Irreversible. Also inhibits HER2 and HER4.[12][16]
EGFR (L858R/T790M)3.8 - 10Reduced activity against T790M mutant.[16]
Lapatinib QuinazolineEGFR (WT)>10,000Dual inhibitor of EGFR and HER2.[17][18][19]
HER23-13Potent HER2 inhibitor.[17]
Osimertinib PyrimidineEGFR (L858R/T790M)<13rd Gen, Irreversible. Highly potent against resistance mutation.[13]
EGFR (WT)~27Selective for mutant over wild-type EGFR.[9]

Note: IC₅₀ values can vary between different assays and experimental conditions. The values presented are representative figures from the cited literature.

Experimental Protocols for Kinase Inhibitor Evaluation

To validate the efficacy and cellular activity of novel kinase inhibitors derived from scaffolds like Ethyl 4,6-dichloroquinazoline-2-carboxylate, a series of standardized assays are employed.

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay directly measures the ability of a compound to inhibit the phosphorylation activity of a purified kinase enzyme.

Causality: The choice of an ELISA-based format provides a high-throughput, sensitive, and quantitative method to determine an inhibitor's IC₅₀ value against a specific kinase target. It isolates the drug-enzyme interaction from complex cellular processes.

Protocol:

  • Plate Coating: Coat a 96-well high-binding microplate with a substrate peptide specific to the kinase of interest (e.g., a poly(Glu, Tyr) peptide for EGFR) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., a newly synthesized quinazoline derivative) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction: Prepare a reaction mixture containing the purified kinase enzyme and ATP in a kinase reaction buffer. Add this mixture to all wells and incubate at 37°C for 1-2 hours to allow for phosphorylation.

  • Detection: After washing, add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., an anti-phosphotyrosine antibody) and incubate.

  • Secondary Antibody: After another wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

  • Signal Development: Wash the plate and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the kinase activity.

  • Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[4]

Kinase_Assay_Workflow start Start step1 Coat Plate with Kinase Substrate start->step1 step2 Wash Plate step1->step2 step3 Add Serial Dilutions of Test Compound step2->step3 step4 Add Kinase + ATP (Initiate Reaction) step3->step4 step5 Incubate step4->step5 step6 Wash & Add Anti-Phospho Antibody step5->step6 step7 Wash & Add HRP-conjugated 2° Antibody step6->step7 step8 Add TMB Substrate & Read Absorbance step7->step8 end Calculate IC50 step8->end

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cancer cell lines treated with the inhibitor, which serves as an indicator of cell viability and proliferation.

Causality: This is a crucial self-validating step. While an in vitro assay confirms target engagement, a cell-based assay demonstrates that the compound can penetrate the cell membrane, remain stable in the cellular environment, and exert a biological effect, thus linking target inhibition to a functional cellular outcome.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 for NSCLC) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell proliferation by 50%.[20]

Conclusion

The quinazoline scaffold remains a highly valuable and validated core structure in the design of potent kinase inhibitors, exemplified by numerous clinically successful drugs.[11] Intermediates like Ethyl 4,6-dichloroquinazoline-2-carboxylate provide the chemical versatility required to explore the vast chemical space around this privileged core. However, the continuous challenge of acquired drug resistance has driven the field to explore and validate alternative scaffolds. The pyrimidine core of Osimertinib is a testament to how rational, structure-based design can lead to next-generation inhibitors with superior selectivity and the ability to overcome specific resistance mechanisms.[13] For researchers in drug development, the choice of scaffold is a critical decision, balancing synthetic tractability, target potency, selectivity, and the ever-present challenge of anticipating and overcoming clinical resistance.

References

  • PubMed. (n.d.). Next generation tyrosine kinase inhibitor (TKI): afatinib.
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Validation

A Comparative Guide to the Pharmacokinetic Profiles of Quinazoline-Based EGFR Inhibitors

For researchers and drug development professionals navigating the landscape of cancer therapeutics, particularly non-small cell lung cancer (NSCLC), the quinazoline core has emerged as a privileged scaffold for potent Ep...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of cancer therapeutics, particularly non-small cell lung cancer (NSCLC), the quinazoline core has emerged as a privileged scaffold for potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1] The clinical success of first and second-generation EGFR TKIs, such as gefitinib, erlotinib, afatinib, and lapatinib, has significantly improved patient outcomes. However, a nuanced understanding of their pharmacokinetic (PK) profiles is paramount for optimizing dosing strategies, managing drug-drug interactions, and overcoming resistance mechanisms. This guide provides an in-depth, comparative analysis of the pharmacokinetic properties of these key quinazoline derivatives, supported by experimental data and protocols.

The Significance of Pharmacokinetics in EGFR-Targeted Therapy

The efficacy and safety of EGFR TKIs are intrinsically linked to their pharmacokinetic properties—what the body does to the drug. The processes of Absorption, Distribution, Metabolism, and Excretion (ADME) collectively determine the drug's concentration at the tumor site and in systemic circulation over time. Variability in these parameters among patients can lead to significant differences in clinical outcomes. Therefore, a thorough characterization of the PK profile is a cornerstone of preclinical and clinical drug development.[2]

Comparative Pharmacokinetic Profiles

This section provides a head-to-head comparison of the key pharmacokinetic parameters of four prominent quinazoline-based EGFR inhibitors: gefitinib, erlotinib, afatinib, and lapatinib.

Data Summary Table
ParameterGefitinibErlotinibAfatinibLapatinib
Oral Bioavailability ~60%[3][4]~60% (fasted), ~100% (with food)[5][6]~92% (relative to oral solution)[7][8]Incomplete and variable, significantly increased with food[9][10]
Time to Peak Plasma Concentration (Tmax) 3-5 hours[4][11]~4 hours[5]2-5 hours[7][12]~4 hours[9][10]
Plasma Protein Binding ~90%~93-95% (to albumin and AAG)[5][13]~95%[7][8]>99% (to albumin and AAG)[10]
Apparent Clearance (CL/F) ~595 mL/min (IV)[3]3.95 L/h[14]High (gMean 1530 mL/min)[7][15]40.2 L/hr[16]
Elimination Half-life (t1/2) ~48 hours[17]~36.2 hours[5][14]~37 hours (effective)[7][12]~24 hours (effective accumulation)[10][18]
Primary Metabolism CYP3A4, CYP3A5, CYP2D6[3]Primarily CYP3A4, lesser extent CYP1A2[5][13]Minimal, non-enzymatic adduct formation[8][19]Primarily CYP3A4, CYP3A5; minor CYP2C19, CYP2C8[9][18]
Primary Excretion Route Feces[3]Feces (83%)[5]Feces (85.4%)[7]Feces (>90%)[9]

In-Depth Analysis of ADME Profiles

Absorption

Gefitinib and erlotinib exhibit moderate oral bioavailability of approximately 60% under fasting conditions.[3][6] A noteworthy characteristic of erlotinib is the significant food effect, where co-administration with food can increase its bioavailability to nearly 100%.[5][6] This has important clinical implications for dosing instructions. Afatinib demonstrates high relative bioavailability, while lapatinib's absorption is incomplete and highly variable, though it is also substantially increased when taken with food.[7][9][10] The time to reach peak plasma concentration (Tmax) is relatively consistent across these agents, generally falling within the 2 to 5-hour range.[4][5][7][9][11]

Distribution

All four quinazoline derivatives are extensively bound to plasma proteins, primarily albumin and alpha-1 acid glycoprotein (AAG), with binding percentages exceeding 90%.[5][7][10][13] This high degree of protein binding results in a low fraction of unbound, pharmacologically active drug in circulation and can influence the drug's distribution into tissues. Lapatinib, in particular, shows very high protein binding of over 99%.[10] The large volume of distribution observed for these compounds suggests extensive tissue distribution.[20]

Metabolism

The metabolism of these quinazoline derivatives is heavily reliant on the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor for gefitinib, erlotinib, and lapatinib.[3][9][13] This reliance on CYP3A4 makes these drugs susceptible to drug-drug interactions with potent inhibitors or inducers of this enzyme. For instance, co-administration with strong CYP3A4 inhibitors can lead to increased exposure and potential toxicity, while inducers can decrease plasma concentrations and potentially compromise efficacy.[18] In contrast, afatinib undergoes minimal metabolism, with the primary circulating species being the parent drug and its covalent adducts to plasma proteins.[8][19] This characteristic gives afatinib a lower potential for CYP-mediated drug-drug interactions.[8]

Excretion

The primary route of elimination for all four compounds and their metabolites is through the feces, with renal excretion playing a minor role.[3][5][7][9] This suggests that dose adjustments in patients with renal impairment are generally not necessary for these drugs.

Experimental Protocols for Pharmacokinetic Characterization

The following are detailed, step-by-step methodologies for key experiments used to determine the pharmacokinetic profiles of quinazoline derivatives.

In Vivo Pharmacokinetic Study in Rodents (Oral Administration)

This protocol outlines a typical single-dose pharmacokinetic study in rats to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability.

Methodology:

  • Animal Model: Male Wistar rats (n=3-5 per time point) are used. Animals are fasted overnight prior to dosing.[21]

  • Drug Formulation and Administration: The quinazoline derivative is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose.[22]

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[23]

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.[23]

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine pharmacokinetic parameters.[23]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This in vitro assay determines the extent to which a drug binds to plasma proteins, which influences its distribution and availability to target tissues.

Methodology:

  • Apparatus: A rapid equilibrium dialysis (RED) device is used.[24]

  • Preparation: The dialysis membrane is pre-soaked according to the manufacturer's instructions.[25]

  • Sample Loading: The test compound is added to plasma (human, rat, etc.) and loaded into one chamber of the RED device. A protein-free buffer (e.g., phosphate-buffered saline) is loaded into the other chamber.[24][26]

  • Equilibration: The device is sealed and incubated at 37°C with shaking to allow the unbound drug to equilibrate across the semi-permeable membrane.[25]

  • Sample Analysis: After equilibration, aliquots are taken from both chambers, and the concentration of the test compound is measured by LC-MS/MS.[25]

  • Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber.[27]

Cytochrome P450 Inhibition Assay (IC50 Determination)

This in vitro assay assesses the potential of a compound to inhibit major CYP450 enzymes, which is crucial for predicting drug-drug interactions.

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.[28]

  • Incubation Mixture: The incubation mixture contains the enzyme source, a specific probe substrate for the CYP isoform being tested, and the test compound at various concentrations.[28][29]

  • Reaction Initiation: The reaction is initiated by adding a cofactor, such as NADPH.[28]

  • Reaction Termination: After a specific incubation time, the reaction is stopped by adding a quenching solution (e.g., acetonitrile).[27]

  • Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.[30]

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percent inhibition against the log of the test compound concentration.[30]

Visualizing the Mechanism and Experimental Workflow

EGFR Signaling Pathway

Quinazoline derivatives exert their therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds TKD Tyrosine Kinase Domain EGFR->TKD Activates Quinazoline Quinazoline Derivative Quinazoline->TKD Inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway TKD->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway TKD->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Workflow for Pharmacokinetic Analysis

The process of determining the pharmacokinetic profile of a new chemical entity involves a series of well-defined steps, from initial in vitro screening to in vivo animal studies and data analysis.

PK_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetic Study cluster_analysis Data Analysis & Modeling Solubility Solubility Assay Permeability Permeability Assay (e.g., Caco-2) Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) CYP_Inhibition CYP450 Inhibition Protein_Binding Plasma Protein Binding Dosing Drug Administration (Oral, IV) Protein_Binding->Dosing Sampling Blood/Tissue Sampling Dosing->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis PK_Parameters Pharmacokinetic Parameter Calculation (NCA) Bioanalysis->PK_Parameters Modeling PBPK Modeling (Optional) PK_Parameters->Modeling Report Reporting & Interpretation Modeling->Report

Caption: A typical experimental workflow for preclinical pharmacokinetic analysis.

Conclusion and Future Perspectives

The quinazoline-based EGFR inhibitors—gefitinib, erlotinib, afatinib, and lapatinib—have revolutionized the treatment of certain cancers. While they share a common chemical scaffold and mechanism of action, their pharmacokinetic profiles exhibit crucial differences that influence their clinical application. Understanding these nuances in absorption, distribution, metabolism, and excretion is essential for optimizing therapeutic strategies, minimizing adverse effects, and guiding the development of next-generation inhibitors. As the field moves towards personalized medicine, a deep appreciation of the interplay between a drug's pharmacokinetic properties and individual patient factors will be increasingly critical for achieving the best possible clinical outcomes.

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Comparative

A Researcher's Guide to Kinase Inhibitor Cross-Reactivity: A Comparative Analysis of the Quinazoline Scaffold

The human kinome, comprising over 500 protein kinases, represents a vast and critical network of cellular regulation. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: January 2026

The human kinome, comprising over 500 protein kinases, represents a vast and critical network of cellular regulation. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy. The quinazoline scaffold has emerged as a privileged structure in the design of these inhibitors, forming the core of several FDA-approved drugs.[1][2][3] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: ensuring inhibitor selectivity.

This guide provides an in-depth comparison of the cross-reactivity profiles of prominent quinazoline-based kinase inhibitors. We will explore the causality behind experimental choices for profiling selectivity, present detailed protocols for key methodologies, and analyze comparative data to provide researchers and drug development professionals with a clear, objective understanding of how subtle structural variations impact target engagement and off-target effects.

The Double-Edged Sword: Understanding Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is not a simple binary concept of "on-target" versus "off-target." Instead, it's a continuous spectrum. A highly selective inhibitor might potently inhibit its primary target with minimal effect on other kinases. Conversely, a multi-targeted or "promiscuous" inhibitor might engage several kinases with similar potencies.[4]

This cross-reactivity can be either detrimental, leading to toxicity and adverse events, or beneficial, a phenomenon known as polypharmacology, where inhibiting multiple nodes in a signaling network can lead to enhanced efficacy or overcome resistance mechanisms. For instance, the multi-targeted nature of Vandetanib, which inhibits VEGFR, EGFR, and RET tyrosine kinases, is central to its therapeutic mechanism in medullary thyroid cancer.[5][6][7][8] Therefore, a comprehensive understanding of an inhibitor's full target space is essential for rational drug design and clinical application.[9]

Methodologies for Profiling Kinase Inhibitor Cross-Reactivity

Choosing the right method to profile inhibitor selectivity is critical. The decision involves a trade-off between throughput, cost, and the biological relevance of the data. Here, we compare the three main approaches.

Biochemical (Enzymatic) Assays

This is the most traditional approach, where an inhibitor's activity is tested against a panel of purified, recombinant kinases.

  • Principle: These assays measure the direct inhibition of a kinase's catalytic activity, typically by quantifying the phosphorylation of a substrate in the presence of the inhibitor.

  • Causality: Researchers choose this method for high-throughput screening and initial selectivity profiling due to its scalability and direct measure of enzymatic inhibition. It allows for the rapid comparison of hundreds of kinases.[10] However, because it uses isolated enzymes, it may not fully reflect the complexities of the cellular environment, such as protein scaffolding, localization, and the true intracellular concentration of ATP.

High-Level Protocol: In Vitro Kinase Inhibition Assay

  • Plate Preparation: Dispense the kinase, a fluorescently-labeled peptide substrate, and ATP into the wells of a microplate.

  • Compound Addition: Add the quinazoline inhibitor at various concentrations (e.g., a 10-point dose-response curve). Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Allow the enzymatic reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding a chelating agent like EDTA.

  • Readout: Measure the amount of phosphorylated versus unphosphorylated substrate. This is often done using mobility shift assays (MSA) or fluorescence polarization.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Cell-Based Assays

These assays measure the effect of an inhibitor on a specific signaling pathway within a living cell.

  • Principle: Typically involves using engineered cell lines with reporter genes (e.g., luciferase) downstream of a specific kinase's activity or measuring the phosphorylation of a direct downstream substrate via methods like Western Blot or ELISA.

  • Causality: This approach is chosen to validate biochemical hits in a more biologically relevant context. It accounts for cell permeability, metabolic stability of the compound, and competition with intracellular ATP. A discrepancy between biochemical and cell-based IC50 values can provide valuable insights into a compound's drug-like properties.

Chemical Proteomics

This advanced approach identifies the direct targets of an inhibitor within the native proteome of a cell or tissue lysate.

  • Principle: Techniques like "kinobeads" use a broad-spectrum, immobilized kinase inhibitor matrix to capture a large portion of the kinome from a cell lysate.[11][12][13] The inhibitor of interest is then added in increasing concentrations to compete for binding to the kinases. The proteins that remain bound to the beads are then identified and quantified using mass spectrometry.[14]

  • Causality: Chemical proteomics is the gold standard for unbiased target identification and selectivity profiling. It assesses binding to endogenous, post-translationally modified kinases in a competitive and concentration-dependent manner, providing a highly accurate picture of target engagement.[9][11][14] It can uncover completely unexpected off-targets that might be missed by panel-based screening.[14]

Below is a diagram illustrating the chemical proteomics workflow.

G CellCulture 1. Cell Lysis Lysate 2. Protein Lysate (Native Kinome) CellCulture->Lysate Drug 3. Add Quinazoline Inhibitor (Free Drug) Lysate->Drug Incubate 4. Incubate Drug->Incubate Beads 5. Add Kinobeads (Immobilized Probes) Incubate->Beads Capture 6. Affinity Capture Beads->Capture Wash 7. Wash Beads Capture->Wash Elute 8. Elute Bound Kinases Wash->Elute MS 9. LC-MS/MS Analysis Elute->MS Data 10. Data Analysis (IC50 Curve Generation) MS->Data G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGFR EGFR (HER1) RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR (Survival Pathway) EGFR->PI3K_AKT HER2 HER2 (ErbB2) HER2->RAS_RAF HER2->PI3K_AKT Gefitinib Gefitinib Gefitinib->EGFR Inhibits Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Differential Targeting of EGFR/HER2 Pathways by Quinazoline Inhibitors.

This visualization makes the distinction clear: Gefitinib's action is focused solely on blocking signals from EGFR. Lapatinib, however, simultaneously blocks signaling from both EGFR and HER2, which can form highly potent heterodimers. This dual blockade provides a more comprehensive shutdown of the MAPK and PI3K-AKT pathways, which is particularly effective in cancers driven by HER2 amplification.

Conclusion and Future Perspectives

The quinazoline core remains a remarkably fruitful scaffold for the development of kinase inhibitors. [15]Cross-reactivity studies are paramount in defining the therapeutic window and potential applications of these powerful molecules.

  • For Researchers: It is crucial to employ a multi-faceted approach to profiling. Initial high-throughput biochemical screens should be followed by cell-based validation and, for lead candidates, unbiased chemical proteomics to fully de-risk and understand the compound's mechanism of action.

  • For Drug Developers: The data shows that subtle modifications to the quinazoline scaffold can dramatically alter selectivity, shifting a compound from a highly specific inhibitor (Gefitinib) to a rationally designed multi-targeted agent (Lapatinib). This highlights the power of structure-based design in tuning the cross-reactivity profile to achieve a desired therapeutic effect.

As our understanding of the kinome deepens, so too will our ability to design next-generation quinazoline inhibitors with precisely tailored selectivity profiles, maximizing on-target efficacy while minimizing off-target toxicities.

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  • IntechOpen. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. [Link]

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Safety & Regulatory Compliance

Safety

Ethyl 4,6-dichloroquinazoline-2-carboxylate proper disposal procedures

Disposal Protocol: Ethyl 4,6-dichloroquinazoline-2-carboxylate This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of Ethyl 4,6-dichloroquinazoline-2-carboxylate (CAS No....

Author: BenchChem Technical Support Team. Date: January 2026

Disposal Protocol: Ethyl 4,6-dichloroquinazoline-2-carboxylate

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of Ethyl 4,6-dichloroquinazoline-2-carboxylate (CAS No. 150449-99-3). As a halogenated heterocyclic compound, this substance requires specific procedures to ensure laboratory safety and environmental compliance. The protocols outlined below are designed for researchers, chemists, and drug development professionals who handle this and structurally similar compounds.

Executive Summary: The Core Disposal Principle

The fundamental principle for disposing of Ethyl 4,6-dichloroquinazoline-2-carboxylate is segregation . Due to the presence of chlorine atoms on the quinazoline ring, this compound is classified as a halogenated organic waste .[1][2] Halogenated waste streams are treated differently from non-halogenated ones, typically requiring high-temperature incineration to ensure complete destruction and prevent the formation of toxic and persistent environmental pollutants like dioxins.[3] Under no circumstances should this compound or its contaminated materials be mixed with non-halogenated solvent waste or disposed of down the drain.[4]

Hazard Identification and Risk Assessment

A thorough understanding of the compound's chemical properties and associated hazards is essential for safe handling and disposal.

Chemical Properties Overview
  • Molecular Formula: C₁₁H₈Cl₂N₂O₂[5][6]

  • Molecular Weight: 271.10 g/mol [5][6]

  • Appearance: Typically a solid or powder.[7][8]

  • Key Structural Features: The molecule contains a stable quinazoline core, two chloro-substituents, and a hydrolytically sensitive ethyl ester group.[1] While the quinazoline ring is relatively stable, it can undergo hydrolysis under harsh acidic or alkaline conditions.[9][10] The ester functional group is susceptible to base-catalyzed hydrolysis (saponification).

GHS Hazard Profile

All personnel handling this compound must be aware of its hazard classifications. This information is critical for selecting appropriate personal protective equipment (PPE) and implementing correct handling procedures.

PictogramGHS CodeHazard StatementSource(s)

GHS07H302: Harmful if swallowed[7][11]
H315: Causes skin irritation[11][12]
H319: Causes serious eye irritation[11][12]
H335: May cause respiratory irritation[12]

Signal Word: Warning [7][11]

Standard Disposal Workflow

The following workflow is the mandatory procedure for all waste forms containing Ethyl 4,6-dichloroquinazoline-2-carboxylate. This process ensures regulatory compliance and minimizes risk.

DisposalWorkflow cluster_waste Waste Generation Waste_Solid Unused/Expired Solid Compound Contaminated Weigh Boats, Wipes Collection Consolidate into Approved Halogenated Waste Container Waste_Solid->Collection Waste_Sharps Contaminated Needles, Pipette Tips Waste_Sharps->Collection Waste_Liquid Reaction Mixtures, Solutions in Organic Solvents, Rinsates Waste_Liquid->Collection Labeling Label Container: 'HALOGENATED ORGANIC WASTE' List all components, including solvents. Collection->Labeling Storage Store in a designated, well-ventilated Satellite Accumulation Area. Keep container tightly sealed. Labeling->Storage Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Storage->Pickup

Caption: Standard workflow for the disposal of all waste streams.

Step-by-Step Protocol:
  • Personal Protective Equipment (PPE): Before handling the compound or its waste, wear standard laboratory PPE, including safety goggles with side shields, nitrile gloves, and a fully buttoned lab coat.

  • Segregation at Source: Identify all waste streams containing Ethyl 4,6-dichloroquinazoline-2-carboxylate. This includes:

    • Pure Compound: Unused, expired, or off-spec solid material.

    • Contaminated Solids: Weigh paper, gloves, pipette tips, silica gel, and any other solid materials that have come into contact with the compound.

    • Contaminated Liquids: Solutions from experiments, mother liquors, and solvent rinses from cleaning glassware. Crucially, any non-halogenated solvent mixed with this compound must be disposed of as halogenated waste .[4]

  • Waste Container: Use a dedicated, leak-proof container with a screw-top cap, clearly labeled as "HALOGENATED ORGANIC WASTE ".[4][13] The container must be compatible with all waste components.

  • Labeling: Clearly list all contents on the container's hazardous waste tag, including "Ethyl 4,6-dichloroquinazoline-2-carboxylate" and any solvents present. Do not use abbreviations or chemical formulas.[4]

  • Accumulation: Keep the waste container tightly sealed when not in use.[4] Store it in a designated and properly ventilated satellite accumulation area, away from incompatible materials like strong acids or oxidizing agents.

  • Final Disposal: Once the container is ready for disposal (typically when 90% full), arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[13]

Spill and Decontamination Procedures

Accidental spills must be managed promptly and correctly to prevent exposure and contamination.

  • Small Spills (Solid):

    • Ensure the area is well-ventilated. If necessary, work within a chemical fume hood.

    • Gently sweep or scoop the solid material onto a weigh paper or into a beaker. Avoid creating dust.

    • Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., acetone or ethanol).

    • Place all contaminated materials, including the swept-up solid and cleaning wipes, into the designated halogenated waste container.

  • Decontamination of Glassware:

    • Rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol) to dissolve any residue.

    • Pour this first rinsate into the halogenated organic waste container.

    • Repeat the rinse.

    • The glassware can then be washed normally with soap and water.

Advanced Protocol: Chemical Deactivation via Saponification

For situations requiring the degradation of the parent ester before disposal, a saponification (base hydrolysis) protocol can be employed. This procedure converts the ester into its corresponding carboxylate salt and ethanol, which may be desirable for reducing the compound's specific biological activity.

Causality: This protocol leverages the reactivity of the ester functional group. In the presence of a strong base like sodium hydroxide (NaOH), the ester is hydrolyzed into a water-soluble sodium 4,6-dichloroquinazoline-2-carboxylate salt and ethanol.

IMPORTANT: This procedure degrades the ester but does not remove the chlorine atoms . The resulting aqueous solution is still classified as halogenated waste and must be disposed of accordingly.

Saponification cluster_reactants Reactants cluster_products Products (Aqueous Solution) Compound Ethyl 4,6-dichloroquinazoline- 2-carboxylate (in Ethanol/Water) Process Stir at Room Temp or Gentle Heat (e.g., 40-50°C) Compound->Process Base Aqueous NaOH (e.g., 2M) Base->Process Salt Sodium 4,6-dichloroquinazoline- 2-carboxylate (salt) Process->Salt Alcohol Ethanol Process->Alcohol Disposal Dispose as HALOGENATED AQUEOUS WASTE Salt->Disposal Alcohol->Disposal

Caption: Chemical deactivation workflow via saponification.

Step-by-Step Deactivation Protocol:
  • Preparation: In a certified chemical fume hood, place the waste material containing Ethyl 4,6-dichloroquinazoline-2-carboxylate into an appropriately sized beaker or flask equipped with a magnetic stir bar. If the waste is a solid, dissolve it in a minimal amount of ethanol before proceeding.

  • Hydrolysis: While stirring, slowly add a 10% sodium hydroxide (NaOH) aqueous solution. Use approximately 2-3 molar equivalents of NaOH for every equivalent of the ester. The reaction is often exothermic; add the base slowly to control the temperature.

  • Reaction: Continue stirring the mixture. The reaction can be run at room temperature for several hours or gently heated (e.g., to 40-50°C) to accelerate the hydrolysis. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Neutralization (Optional): After cooling, the solution can be neutralized by the careful, slow addition of dilute hydrochloric acid (e.g., 1M HCl). Monitor the pH with litmus paper or a pH meter.

  • Final Disposal: Transfer the entire resulting aqueous solution to a container labeled "HALOGENATED AQUEOUS WASTE " and dispose of it through your institution's EHS office.

References

  • Ethyl 4,6-dichloroquinazoline-2-carboxylate | C11H8Cl2N2O2 | CID 18796671 . PubChem, National Center for Biotechnology Information. [Link]

  • Al-Suod, H., et al. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances . Frontiers in Chemistry. [Link]

  • Experiment 20 Carboxylic Acids and Esters . Anoka-Ramsey Community College. [Link]

  • Kaur, R., et al. Quinazoline derivatives & pharmacological activities: a review . SciSpace. [Link]

  • Experiment 731: Esters . Chemistry LibreTexts. [Link]

  • Carboxylic Acid Neutralization Equivalent Lab Procedure . Studylib. [Link]

  • SAFETY DATA SHEET - 4-Hydroxyquinazoline . Thermo Fisher Scientific. [Link]

  • Various Authors. (2014). Can someone advise on esterification of carboxylic acid with ethanol in presence of con sulphuric acid? . ResearchGate. [Link]

  • Science Scribe. (2016). Part 2: Synthesis of an Ester from Alcohol and Carboxylic Acid . YouTube. [Link]

  • Quinazoline . Wikipedia. [Link]

  • Gong, P., et al. (2013). Quinazoline derivatives: synthesis and bioactivities . Medicinal Chemistry Research. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

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  • El-Fadel, M., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

  • Szilágyi, B., et al. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters . PubMed. [Link]

  • Al-Jbouri, S. M., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives . Oriental Journal of Chemistry. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Statewide Mandatory Organic Waste Collection . CalRecycle. [Link]

  • Al-Soud, Y. A., et al. (2014). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives . ResearchGate. [Link]

  • SB 1383 - New Statewide Mandatory Organic Waste Collection Regulation . Waste Management. [Link]

  • Sewage treatment . Wikipedia. [Link]

  • NBC Bay Area. (2022). Explained: How To Properly Dispose of Organic Waste . YouTube. [Link]

  • Vilardi, G., et al. (2024). Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material . MDPI. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

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Feasible Synthetic Routes

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Ethyl 4,6-dichloroquinazoline-2-carboxylate
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Ethyl 4,6-dichloroquinazoline-2-carboxylate
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